molecular formula C16H25N3O2 B1523372 2-(1-Boc-piperazin-4-YL-methyl)-aniline CAS No. 885278-02-4

2-(1-Boc-piperazin-4-YL-methyl)-aniline

Cat. No.: B1523372
CAS No.: 885278-02-4
M. Wt: 291.39 g/mol
InChI Key: FQDFBMWSOVNGID-UHFFFAOYSA-N
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Description

2-(1-Boc-piperazin-4-YL-methyl)-aniline is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Boc-piperazin-4-YL-methyl)-aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Boc-piperazin-4-YL-methyl)-aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[(2-aminophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17/h4-7H,8-12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDFBMWSOVNGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703886
Record name tert-Butyl 4-[(2-aminophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-02-4
Record name tert-Butyl 4-[(2-aminophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1-Boc-piperazin-4-yl-methyl)-aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Overview

2-(1-Boc-piperazin-4-yl-methyl)-aniline, systematically named tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate, is a bifunctional organic molecule of significant interest to the medicinal chemistry and drug discovery sectors. This compound integrates three key structural motifs: an ortho-substituted aniline ring, a flexible methylene linker, and a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group.

The aniline moiety serves as a versatile precursor for a vast array of synthetic transformations, while the piperazine ring is a privileged scaffold found in numerous approved pharmaceuticals, valued for its ability to modulate physicochemical properties like solubility and to present pharmacophoric elements in a defined spatial orientation.[1][2][3] The ortho-substitution pattern, in particular, provides a unique steric and electronic environment compared to its meta and para isomers, enabling the exploration of novel chemical space in ligand design. The acid-labile Boc protecting group ensures that the piperazine nitrogen can be selectively revealed for further functionalization at a desired stage of a synthetic sequence.

This guide provides a comprehensive technical overview of the compound's properties, synthesis, reactivity, and potential applications, designed for researchers and professionals in the field of chemical synthesis and drug development.

Core Structural Information

Caption: Chemical structure of 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

Section 2: Physicochemical and Spectroscopic Properties

While specific experimental data for 2-(1-Boc-piperazin-4-yl-methyl)-aniline is not widely published, its properties can be reliably inferred from its constituent parts and data from closely related isomers.

Table 1: Physicochemical Properties

PropertyValue / DescriptionSource / Rationale
IUPAC Name tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate-
Molecular Formula C₁₆H₂₅N₃O₂
Molecular Weight 291.39 g/mol
Appearance Expected to be an off-white to yellowish solidBased on para-isomer[4]
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, DMSO, DMF). Sparingly soluble in nonpolar solvents and water.Inferred from structure and common solvents used in related syntheses.
CAS Number 1354974-68-9PubChem CID 53482113
Spectroscopic Profile

The spectroscopic signature of this molecule is defined by its distinct functional groups. The following table outlines the expected signals in key analytical techniques.

Table 2: Predicted Spectroscopic Data

TechniqueSignalPredicted Chemical Shift / ValueAssignment & Rationale
¹H NMR Singlet~1.45 ppm9H, -C(CH ₃)₃ of the Boc group.
Multiplet~2.40-2.50 ppm4H, -CH ₂-N-CH ₂- (unprotected side of piperazine).
Multiplet~3.40-3.50 ppm4H, -CH ₂-N(Boc)-CH ₂- (protected side of piperazine).
Singlet~3.55 ppm2H, Ar-CH ₂-N (benzylic protons).
Broad Singlet~4.0-5.0 ppm2H, Ar-NH ₂ (aniline protons, shift is solvent-dependent).
Multiplet~6.65-7.20 ppm4H, Aromatic protons (ABCD spin system).
¹³C NMR Aliphatic~28.4 ppmC (CH₃)₃
Aliphatic~53.0 ppmPiperazine carbons adjacent to tertiary amine.
Aliphatic~45-50 ppmPiperazine carbons adjacent to N-Boc (broadened signal possible).
Aliphatic~62.0 ppmAr-C H₂-N (benzylic carbon).
Aliphatic~79.5 ppm-C (CH₃)₃
Aromatic~116-130 ppmAromatic carbons.
Aromatic~145-150 ppmAromatic carbon attached to -NH₂.
Carbonyl~154.7 ppmC =O of Boc group.
FT-IR (cm⁻¹) N-H Stretch3300-3500 (two bands)Primary amine (-NH₂) of aniline.
C-H Stretch2800-3000 (aliphatic)Aliphatic C-H bonds in piperazine and Boc group.
C=O Stretch~1690Carbonyl of the Boc-carbamate.
N-H Bend~1620Primary amine scissoring.
MS (ESI+) [M+H]⁺292.20Calculated for C₁₆H₂₆N₃O₂⁺
[M+Na]⁺314.18Calculated for C₁₆H₂₅N₃O₂Na⁺
Fragment236.15Loss of isobutylene (-C₄H₈) from [M+H]⁺.
Fragment192.14Loss of the Boc group (-C₅H₉O₂) from [M+H]⁺.

Section 3: Synthesis and Purification

The synthesis of 2-(1-Boc-piperazin-4-yl-methyl)-aniline is most efficiently achieved through reductive amination. This strategy offers high yields and operational simplicity, avoiding the handling of potentially unstable benzyl halides.

Proposed Synthetic Workflow: Reductive Amination

This protocol involves the condensation of 2-aminobenzaldehyde with 1-Boc-piperazine to form a transient iminium ion, which is then reduced in situ to the desired amine product.

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 eq) and 1-Boc-piperazine (1.05 eq).

  • Solvation: Dissolve the starting materials in an anhydrous aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.

    • Causality: Anhydrous conditions are crucial to prevent competitive hydrolysis of the reducing agent and the intermediate iminium ion. DCM is an excellent choice for its ability to dissolve the reactants and its inertness under these conditions.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq) portion-wise to the stirred solution at room temperature.

    • Causality: STAB is the reducing agent of choice for reductive aminations.[2] It is mild enough not to reduce the starting aldehyde but highly effective at reducing the intermediate iminium ion. Its mild acidity can also catalyze iminium formation, and it does not generate gaseous byproducts, making the reaction safe and easy to manage.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 4-12 hours).

  • Quenching and Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.

    • Causality: The basic wash neutralizes any remaining acidic species and quenches the excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 20% to 60%) is typically effective.

    • Causality: Chromatography separates the desired product from unreacted 1-Boc-piperazine and other minor impurities, yielding the pure compound.

Section 4: Chemical Reactivity and Derivatization

The molecule possesses three distinct sites for chemical modification, allowing for a wide range of derivatization strategies.

reactivity_map cluster_main mol r1 Aniline Amine (-NH₂) • Acylation, Sulfonation • Diazotization • C-N Couplings r1->mol r2 Boc Protecting Group • Acid-labile • Deprotection with TFA/HCl r2->mol r3 Tertiary Piperazine Amine • Basic site • Protonation, Quaternization r3->mol

Caption: Key reactive sites for chemical derivatization.

Reactions at the Aniline Amine

The primary aromatic amine is a potent nucleophile and a strongly activating ortho, para-director for electrophilic aromatic substitution.[5] However, direct electrophilic substitution (e.g., nitration) can be complicated by the amine's basicity, which leads to the formation of anilinium ions under acidic conditions, resulting in meta-directing deactivation.[6] Therefore, functionalization often begins with reactions at the nitrogen itself.

  • N-Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amides and sulfonamides. This transformation is often used to protect the amine or to install functionalities that can act as directing groups for subsequent C-H functionalization reactions.[7]

  • Buchwald-Hartwig and Ullmann Couplings: The aniline can serve as a nucleophile in palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines. The steric bulk of the ortho-piperazinylmethyl group may necessitate the use of specialized ligands and more forcing reaction conditions compared to its para-isomer.

Deprotection of the Boc Group

The Boc group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions.

  • Protocol for Deprotection:

    • Dissolve the Boc-protected compound in a suitable solvent like DCM.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (3-5 equivalents) or a solution of HCl in dioxane (e.g., 4M).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, remove the acid and solvent under reduced pressure. The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base to yield the free secondary amine.

    • Mechanism: The acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond and leading to the elimination of gaseous isobutylene and carbon dioxide, a clean and irreversible process.

Reactivity of the Piperazine Core

Once deprotected, the secondary amine of the piperazine ring becomes available for a host of transformations, including reductive amination, acylation, and N-arylation, mirroring the reactions used to build complex drug molecules.[2] The tertiary amine within the ring remains a basic site and can influence the molecule's overall pKa and solubility profile.

Section 5: Applications in Research and Drug Discovery

The title compound is a valuable building block for constructing complex molecules, particularly in the development of novel therapeutics. The piperazine scaffold is a well-established component in drugs targeting the central nervous system (CNS), as well as in oncology and infectious disease treatments.[1][3]

  • Scaffold for Kinase Inhibitors: The aniline-piperazine motif is common in many kinase inhibitors, where the aniline nitrogen forms a key hydrogen bond with the hinge region of the kinase, and the piperazine moiety extends into the solvent-exposed region, providing a vector for modifications to improve potency and selectivity.

  • Fragment-Based Drug Design: As a fragment, this molecule combines an aromatic "warhead" with a versatile linker and a modifiable solubilizing group, making it an attractive starting point for fragment-based screening and lead optimization campaigns.

  • Unique Spatial Arrangement: The ortho-substitution pattern rigidly holds the piperazine group in proximity to the aniline functionality. This fixed geometry, compared to the more flexible para-isomer, can be exploited to target binding pockets that require a specific conformational arrangement, potentially leading to higher affinity and selectivity for a given biological target.

Section 6: Safety and Handling

  • General Hazards: Anilines are known to be toxic and are suspected carcinogens.[8] Skin contact, inhalation, and ingestion should be avoided. Piperazine derivatives can cause skin and respiratory irritation.

  • Required PPE: Always handle this compound in a certified chemical fume hood. Wear standard personal protective equipment, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid creating dust. Use only non-sparking tools. Keep away from strong oxidizing agents and strong acids (except for intended deprotection reactions).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere if possible.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 7: References

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]

  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Retrieved January 20, 2026, from

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2020). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Retrieved January 20, 2026, from [Link]

  • ACS Catalysis. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved January 20, 2026, from [Link]

  • Author Manuscript. (n.d.). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Retrieved January 20, 2026, from [Link]

  • University of Bath. (2018). Aniline Review. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 20, 2026, from [Link]

  • Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved January 20, 2026, from [Link]

  • YouTube. (2022). Nitration of Aniline. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its precise chemical identity, synthesis, characterization, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The guide is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile compound.

Nomenclature and Structural Elucidation

The compound commonly referred to as 2-(1-Boc-piperazin-4-YL-methyl)-aniline is more formally and accurately identified by its IUPAC name.

IUPAC Name: tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate.[1]

Synonyms: 2-(1-Boc-piperazin-4-YL-methyl)-aniline, 2-(4-Boc-piperazin-1-yl-methyl)aniline.[2]

CAS Number: 885278-02-4.[2]

Molecular Formula: C₁₆H₂₅N₃O₂.[1]

Molecular Weight: 291.39 g/mol .[3]

Structural Analysis

The molecule's structure is tripartite, consisting of:

  • An aniline moiety (aminophenyl group), which provides a primary amine that is a key reactive site for further derivatization.

  • A piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions. This ring is a common scaffold in pharmacologically active compounds due to its ability to form multiple hydrogen bonds and influence physicochemical properties like solubility and basicity.[4]

  • A tert-butoxycarbonyl (Boc) protecting group attached to one of the piperazine nitrogens. The Boc group is an acid-labile protecting group, meaning it is stable under many reaction conditions but can be easily removed with acid to reveal a secondary amine, allowing for sequential and controlled synthetic modifications.

This combination of an aniline, a piperazine scaffold, and a Boc-protecting group makes the compound a highly versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics.

Caption: Chemical structure of the title compound.

Synthesis and Purification

The synthesis of tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate is typically achieved through reductive amination. This method is widely favored in pharmaceutical chemistry for its efficiency and reliability in forming C-N bonds.

Synthetic Workflow: Reductive Amination

The core of the synthesis involves the reaction between 2-aminobenzaldehyde and tert-butyl piperazine-1-carboxylate. The reaction proceeds in two main stages within a single pot:

  • Imine Formation: The primary amine of the piperazine nucleophilically attacks the carbonyl carbon of the aldehyde, forming an intermediate imine (or iminium ion under acidic catalysis).

  • Reduction: A selective reducing agent, added to the same reaction mixture, reduces the imine to the final secondary amine product.

Synthesis_Workflow Reactants Reactants: - 2-Aminobenzaldehyde - tert-Butyl piperazine-1-carboxylate - Reducing Agent (e.g., NaBH(OAc)₃) Reaction One-Pot Reaction (Imine Formation & Reduction) Reactants->Reaction Solvent Solvent System (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: tert-Butyl 4-((2-aminophenyl)methyl) piperazine-1-carboxylate Purification->Product

Caption: A typical synthetic workflow diagram.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should optimize conditions based on their specific lab environment and scale.

Materials:

  • 2-Aminobenzaldehyde

  • tert-Butyl piperazine-1-carboxylate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., Ethyl acetate/Hexanes gradient)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzaldehyde (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq) in anhydrous DCM.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: A slight excess of the piperazine derivative is used to ensure the complete consumption of the limiting aldehyde. Anhydrous conditions are crucial to prevent side reactions and hydrolysis of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture.

    • Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the aldehyde starting material than the intermediate imine, minimizing the formation of the corresponding alcohol byproduct. Its handling is also more convenient than other hydrides like sodium cyanoborohydride.

  • Reaction Monitoring (Self-Validation): Continue stirring at room temperature overnight. Monitor the reaction's completion by TLC, checking for the disappearance of the starting materials and the formation of a new, single product spot.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to yield the pure product.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₆H₂₅N₃O₂PubChem[1]
Molecular Weight 291.39 g/mol Santa Cruz Biotechnology[3]
Appearance Solid / Semi-SolidSigma-Aldrich[5]
Purity Typically >98%TCI Chemicals[6]
Storage Conditions Room temperature, inert atmosphere, keep in dark placeSigma-Aldrich[5]
Analytical Characterization (Self-Validating System)

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons of the aniline ring, the methylene bridge, the piperazine ring protons, and the tert-butyl group of the Boc protector.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) MS will confirm the molecular weight of the compound. The expected [M+H]⁺ ion should be observed at m/z 292.2.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A single major peak indicates a high degree of purity.

Applications in Drug Discovery and Research

tert-Butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a crucial intermediate or building block. Its utility stems from the two distinct reactive sites that can be addressed in a controlled, sequential manner.

  • Derivatization of the Aniline Amine: The primary amine on the aniline ring is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, sulfonylation, or participate in coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex molecular architectures.

  • Deprotection and Derivatization of the Piperazine Amine: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal a secondary amine on the piperazine ring. This newly freed amine can then be functionalized similarly to the aniline amine.

This dual functionality allows for the synthesis of large libraries of compounds for screening purposes. The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[4] This compound serves as a valuable precursor for creating novel drug candidates targeting neurological disorders and cancer.[7][8]

Applications Start tert-Butyl 4-((2-aminophenyl)methyl) piperazine-1-carboxylate Step1 Step 1: Functionalize Aniline Amine (e.g., Acylation, Alkylation) Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Functionalize Piperazine Amine Intermediate2->Step3 Final Diverse Library of Final Compounds (e.g., Drug Candidates) Step3->Final

Caption: Logical flow for creating compound libraries.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Classification: This chemical is generally considered harmful if swallowed, in contact with skin, or if inhaled.[9] It may cause skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[5][10]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains.[10]

References

  • PubChem Compound Summary for CID 53255822, tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 25232705, tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][11]thiazol-3-yl]methyl}piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Watson International Ltd. [Link]

  • PubChem Compound Summary for CID 53482113, 2-(1-Boc-piperazin-4-YL-methyl)-aniline. National Center for Biotechnology Information. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • 2-(4-Boc-piperazin-1-yl-methyl)aniline. Chemsigma. [Link]

  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. ResearchGate. [Link]

Sources

2-(1-Boc-piperazin-4-YL-methyl)-aniline CAS number.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(1-Boc-piperazin-4-yl-methyl)-aniline

Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. Its designated CAS Number is 885278-02-4 [1]. We will explore its physicochemical properties, elucidate a robust synthetic pathway with mechanistic insights, detail its critical applications in drug discovery, and provide validated experimental protocols for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Compound Overview

Tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate, hereafter referred to as the "title compound," is a bifunctional organic molecule of significant interest in the pharmaceutical industry. It strategically combines three key structural motifs:

  • An ortho-substituted aniline ring , which provides a nucleophilic primary amine for a wide array of subsequent chemical transformations.

  • A piperazine core , a privileged scaffold in medicinal chemistry known to enhance aqueous solubility, modulate pharmacokinetic properties, and provide a rigid spacer for orienting pharmacophoric elements[2][3].

  • A tert-butyloxycarbonyl (Boc) protecting group , which deactivates one of the piperazine nitrogens, preventing side reactions and enabling regioselective functionalization of the aniline moiety[4].

This unique combination makes it an invaluable starting material for creating libraries of complex molecules, particularly in the development of therapeutics targeting neurological disorders and oncology[4][5].

Physicochemical & Spectroscopic Data

The consistent characterization of the title compound is paramount for its successful application in multi-step syntheses. Below is a summary of its key properties.

PropertyValueSource(s)
CAS Number 885278-02-4[1]
Molecular Formula C₁₆H₂₅N₃O₂[1][6]
Molecular Weight 291.39 g/mol [6][7]
IUPAC Name tert-butyl 4-((2-aminophenyl)methyl)piperazine-1-carboxylate[8]
Appearance Off-white to yellowish solid[4]
Purity Typically ≥95% (by NMR/HPLC)[4]
Storage Conditions Store at 0-8 °C, away from light and moisture[4][9]

Spectroscopic Validation: While lot-specific data should always be consulted, typical analytical data includes:

  • ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons (typically in the 6.5-7.2 ppm range), the benzylic methylene bridge, the piperazine ring protons, and the highly shielded tert-butyl group (around 1.4 ppm).

  • Mass Spectrometry (ESI+) should reveal a prominent ion at m/z 292.2 [M+H]⁺.

Synthesis Pathway and Mechanistic Rationale

A highly efficient and scalable synthesis for the title compound is achieved via reductive amination. This method is preferred in industrial settings due to its high yield, operational simplicity, and the use of readily available starting materials.

Synthesis Workflow Diagram```dot

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent A 2-Aminobenzaldehyde Mix Reaction Mixture A->Mix B 1-Boc-piperazine B->Mix C Sodium Triacetoxyborohydride (STAB) C->Mix D Dichloromethane (DCM) or Dichloroethane (DCE) D->Mix Workup Aqueous Workup & Extraction Mix->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Product 2-(1-Boc-piperazin-4-YL-methyl)-aniline (Final Product) Purify->Product

Sources

An In-depth Technical Guide to the Molecular Weight of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the molecular weight of 2-(1-Boc-piperazin-4-YL-methyl)-aniline, a compound of significant interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this molecule's fundamental properties and the methodologies for its characterization.

Introduction

2-(1-Boc-piperazin-4-YL-methyl)-aniline is a versatile intermediate chemical featuring a Boc (tert-butyloxycarbonyl) protecting group. This protecting group is crucial in organic synthesis, particularly in the construction of complex molecules, by preventing the piperazine nitrogen from undergoing unwanted reactions. An accurate determination of the molecular weight is a critical first step in the structural elucidation and purity assessment of this compound, ensuring the reliability of subsequent experimental work.

Molecular Structure and Formula

The foundational step in determining the molecular weight of a compound is to establish its precise molecular formula. For 2-(1-Boc-piperazin-4-YL-methyl)-aniline, the molecular formula is C16H25N3O2.[1][2] This formula dictates that each molecule is composed of 16 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.

MS_Workflow cluster_instrument Mass Spectrometer IonSource Electrospray Ionization (ESI) Source MassAnalyzer Time-of-Flight (TOF) Mass Analyzer IonSource->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Ion Separation Data Mass Spectrum (m/z vs. Intensity) Detector->Data Signal Acquisition Sample Sample Solution (in Methanol/Acetonitrile) Sample->IonSource Introduction Analysis Data Analysis (Identification of [M+H]⁺) Data->Analysis Interpretation

Caption: Workflow for the determination of molecular weight by ESI-TOF mass spectrometry.

Conclusion

The molecular weight of 2-(1-Boc-piperazin-4-YL-methyl)-aniline has been established through both theoretical calculation based on its molecular formula (C16H25N3O2) and a detailed protocol for experimental verification using high-resolution mass spectrometry. The calculated molecular weight of approximately 291.40 g/mol serves as a critical parameter for the identification, characterization, and quality control of this important synthetic intermediate in drug discovery and development.

References

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Structure and conformation of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Conformation of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Abstract

This technical guide provides a comprehensive examination of the synthesis, structural features, and conformational dynamics of 2-(1-Boc-piperazin-4-YL-methyl)-aniline (CAS: 885278-02-4), a key intermediate in contemporary drug discovery.[1][2] The piperazine scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives are integral to a wide array of therapeutic agents, including those targeting cancer and neurological disorders.[3][4][5] This document elucidates the molecule's three-dimensional architecture, focusing on the conformational preferences of the piperazine ring and the influence of the tert-butyloxycarbonyl (Boc) protecting group. We will explore advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling to provide a holistic understanding of its behavior in both solid and solution states. The causality behind experimental choices and the interpretation of complex data are emphasized to equip researchers and drug development professionals with actionable insights.

Introduction and Significance

2-(1-Boc-piperazin-4-YL-methyl)-aniline, with the molecular formula C₁₆H₂₅N₃O₂, is a versatile synthetic building block.[6] Its structure combines three key moieties: an aniline ring, a methylene bridge, and a Boc-protected piperazine ring. This combination makes it a valuable precursor for creating extensive libraries of compounds for high-throughput screening. The piperazine heterocycle is frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, which in turn influences pharmacokinetic profiles.[7] Furthermore, the piperazine ring can act as a rigid scaffold to correctly orient pharmacophoric groups for optimal interaction with biological targets.[4][7]

Understanding the conformational landscape of this molecule is paramount. The flexibility of the piperazine ring, the rotational barrier of the amide bond in the Boc group, and the overall spatial arrangement of the aromatic and heterocyclic systems directly impact its reactivity and, more importantly, the stereoelectronic properties of its derivatives.[8][9] This guide will dissect these features, providing both theoretical grounding and practical methodologies for their analysis.

Synthesis and Spectroscopic Confirmation

The synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline is typically achieved through a reductive amination process. This standard, yet effective, methodology offers high yields and purity.

Experimental Protocol: Synthesis via Reductive Amination
  • Reactant Preparation: Dissolve 2-aminobenzaldehyde (1.0 eq) and tert-butyl piperazine-1-carboxylate (Boc-piperazine) (1.05 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), to the mixture to facilitate the formation of the intermediate imine. Stir at room temperature for 1-2 hours.

  • Reduction: Introduce a reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This specific hydride donor is chosen for its mildness and selectivity for imines over other carbonyl groups.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure compound.

A general workflow for this synthesis is depicted below.

cluster_synthesis Synthesis Workflow A 2-Aminobenzaldehyde + Boc-Piperazine in DCM B Add Acetic Acid A->B C Imine Formation (Stir 1-2h RT) B->C D Add NaBH(OAc)₃ C->D E Reductive Amination (Stir 12-24h RT) D->E F Aqueous Work-up (NaHCO₃) E->F G Purification (Column Chromatography) F->G H Pure Product G->H

Caption: General workflow for the synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule. Key expected signals include multiplets in the aromatic region (approx. 6.6-7.2 ppm) for the aniline ring protons, a singlet for the benzylic methylene protons (-CH₂-) around 3.5 ppm, and distinct signals for the piperazine and Boc group protons. The tert-butyl group of the Boc protector will appear as a sharp singlet at approximately 1.4 ppm, integrating to nine protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct resonances for the aromatic carbons, the methylene linker, the non-equivalent carbons of the piperazine ring, the carbonyl carbon of the Boc group (around 155 ppm), and the quaternary and methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound, typically showing the [M+H]⁺ ion at m/z 292.2.

In-Depth Structural and Conformational Analysis

The three-dimensional structure of this molecule is not static but exists as an equilibrium of different conformers. The most significant conformational questions relate to the puckering of the piperazine ring and the rotation around the N-Boc bond.

Piperazine Ring Conformation

Saturated six-membered heterocycles like piperazine predominantly adopt a chair conformation to minimize angular and torsional strain.[9] Alternative conformations, such as the boat and twist-boat, are significantly higher in energy.[9] For piperazine itself, the energy barrier to convert from a chair to a boat conformation is approximately 6.1 kcal/mol.[9]

In 2-(1-Boc-piperazin-4-YL-methyl)-aniline, the piperazine ring is expected to exist almost exclusively in a chair conformation. The bulky Boc group and the 2-aminobenzyl substituent will occupy equatorial positions to minimize 1,3-diaxial steric interactions, which is the most thermodynamically stable arrangement.

Caption: Equilibrium between the two chair conformers of the substituted piperazine ring.

N-Boc Amide Bond Dynamics

The Boc protecting group introduces another layer of conformational complexity. The amide C-N bond has significant double-bond character due to resonance, which restricts free rotation.[10] This restriction results in the potential for two distinct rotamers (or conformers), which may interconvert slowly on the NMR timescale at room temperature. This phenomenon often leads to broadening or duplication of signals for protons near the Boc group, particularly the adjacent piperazine methylene protons.[10]

Methodologies for Conformational Study

A multi-pronged approach combining spectroscopy and computational modeling is required to fully characterize the conformational behavior.

Dynamic NMR (DNMR) Spectroscopy

Temperature-dependent NMR experiments are a powerful tool for studying dynamic processes like ring inversion and bond rotation.[10]

  • Sample Preparation: Prepare a solution of the compound in a suitable high-boiling solvent, such as deuterated toluene (toluene-d₈) or dimethyl sulfoxide (DMSO-d₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note any broad signals, particularly for the piperazine protons.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature. As the temperature decreases, the rate of conformational exchange slows. If multiple conformers are present, broad peaks may resolve into sharp, distinct signals below the coalescence temperature (T_c) .

  • High-Temperature Analysis: Subsequently, increase the temperature above ambient. As the rate of exchange increases, separate signals from different conformers will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.

  • Data Analysis: The activation energy barrier (ΔG‡) for the conformational exchange can be calculated from the coalescence temperature using the Eyring equation. This provides a quantitative measure of the energy required for the piperazine ring to flip or the N-Boc bond to rotate.

cluster_dnmr Dynamic NMR Workflow A Prepare Sample (e.g., in Toluene-d₈) B Acquire Spectrum at Room Temp A->B C Lower Temperature (Stepwise) B->C E Raise Temperature (Stepwise) B->E D Observe Signal Splitting Below Coalescence Temp C->D G Calculate ΔG‡ from T_c D->G F Observe Signal Averaging Above Coalescence Temp E->F F->G

Caption: Workflow for conformational analysis using variable temperature NMR.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous snapshot of the molecule's conformation in the solid state. This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles.

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction data.[11]

The resulting crystal structure would be expected to confirm the chair conformation of the piperazine ring with equatorial substituents and provide precise geometric data for the entire molecule.

ParameterExpected Value RangeSignificance
C-N-C bond angle (piperazine)109-112°Confirms tetrahedral geometry
Piperazine Ring Torsion AnglesAlternating +/- 50-60°Definitive evidence of chair form
N-C(O) Amide Bond Length~1.35 ÅShorter than a typical C-N single bond, indicating double bond character
Aniline-CH₂-Piperazine TorsionVariableDefines overall molecular shape
Table 1: Hypothetical key structural parameters from X-ray diffraction analysis.
Computational Modeling

Computational chemistry offers a powerful way to explore the conformational energy landscape, calculate the relative stabilities of different conformers, and model dynamic processes.[12] Density Functional Theory (DFT) methods provide a good balance of accuracy and computational cost for molecules of this size.[12][13]

  • Initial Structure: Build the 3D structure of the molecule in silico.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima. This will explore different ring puckers and rotations around single bonds.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-31G* or larger).[12]

  • Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set to obtain more accurate relative energies. Solvation effects can be included using a continuum solvation model (e.g., PCM).

  • Transition State Search: To model the interconversion between conformers (e.g., the chair flip), perform a transition state search to locate the saddle point on the potential energy surface and calculate the activation energy barrier.

These calculations can corroborate experimental findings from DNMR and provide insights into conformations that may be present in solution but not observed in the solid-state crystal structure.

Conclusion

2-(1-Boc-piperazin-4-YL-methyl)-aniline is a molecule of significant interest in medicinal chemistry. Its structure is defined by a thermodynamically stable chair conformation of the piperazine ring, with bulky substituents occupying equatorial positions to minimize steric hindrance. The presence of the Boc group introduces restricted rotation around the amide bond, leading to the potential for distinct rotamers. A comprehensive analysis using a combination of synthesis, advanced spectroscopic techniques like dynamic NMR, definitive structural methods like X-ray crystallography, and supportive computational modeling is essential for a complete understanding of its conformational behavior. These insights are critical for rationally designing and synthesizing novel derivatives with optimized biological activity and pharmaceutical properties.

References

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  • Feldman, S. H., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]

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  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

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  • Lee, K.-H., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

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  • Unknown Author. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. ijapbc. Available at: [Link]

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  • Sharma, S., et al. (2016). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. Available at: [Link]

  • Akpa, O. M., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]

  • ResearchGate. How to get pure nmr after deprotection of Boc by TFA? ResearchGate. Available at: [Link]

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The Solubility Profile of 2-(1-Boc-piperazin-4-YL-methyl)-aniline in Organic Solvents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The successful progression of a new chemical entity (NCE) from discovery to a viable drug product is intrinsically linked to its physicochemical properties, among which solubility is paramount.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(1-Boc-piperazin-4-YL-methyl)-aniline, a key building block in modern medicinal chemistry. We will dissect the molecular structure to predict its solubility behavior, outline the theoretical underpinnings of solvency in organic media, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists engaged in the synthesis, purification, and development of pharmaceuticals involving this versatile intermediate.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates dictates the efficiency of synthesis, the ease of purification, and the ultimate bioavailability of the final drug product.[4][5] Poor solubility can lead to significant challenges, including low reaction yields, difficult formulations, and inadequate systemic drug concentrations for achieving the desired pharmacological effect.[1][3]

The compound 2-(1-Boc-piperazin-4-YL-methyl)-aniline (CAS No. 885278-02-4) is a vital intermediate, frequently utilized in the synthesis of novel therapeutic agents.[6][7] Its structure, incorporating a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, a polar piperazine core, and an aromatic aniline moiety, presents a unique and complex solubility profile. Understanding how this molecule interacts with various organic solvents is not merely an academic exercise; it is a fundamental requirement for optimizing process chemistry, developing robust analytical methods, and designing effective formulation strategies.

Chapter 1: Physicochemical Profile of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

A molecule's structure is the primary determinant of its solubility. A thorough analysis of its constituent parts allows for an educated prediction of its behavior in different solvent environments.

Key Structural Features:

  • Molecular Formula: C₁₆H₂₅N₃O₂[8]

  • Molecular Weight: 291.39 g/mol [6]

  • Aniline Moiety (-C₆H₄NH₂): The primary amine on the phenyl ring is a hydrogen bond donor and a weak base, contributing to polarity and potential solubility in protic solvents.

  • Piperazine Ring: This heterocyclic core contains two nitrogen atoms. One is tertiary and acts as a hydrogen bond acceptor, while the other is part of a carbamate. The piperazine structure imparts a degree of polarity.

  • Boc Protecting Group (-C(O)OC(CH₃)₃): The tert-butyloxycarbonyl group is large, nonpolar, and sterically hindering. It significantly increases the lipophilicity of the molecule, reducing its affinity for highly polar solvents, particularly water. It also prevents the adjacent piperazine nitrogen from acting as a hydrogen bond donor.

  • Methylene Bridge (-CH₂-): Connects the piperazine ring to the aniline moiety, providing rotational flexibility.

Predicted Solubility Behavior:

Based on this hybrid structure, we can hypothesize:

  • High solubility in moderately polar aprotic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc), which can interact with the polar functionalities without being hindered by the lipophilic Boc group.

  • Good solubility in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which are strong hydrogen bond acceptors.

  • Moderate to low solubility in polar protic solvents like Methanol (MeOH) and Ethanol (EtOH). While the molecule has hydrogen bond acceptors, the large Boc group may disrupt the solvent's hydrogen-bonding network.

  • Very low solubility in nonpolar solvents like Hexane and Toluene, as the molecule's overall polarity is too high for effective solvation.

The logical relationship between the molecule's structure and its interaction with different solvent classes is visualized below.

cluster_molecule 2-(1-Boc-piperazin-4-YL-methyl)-aniline cluster_solvents Organic Solvent Classes Molecule Core Structure Boc Boc Group (Lipophilic, H-Bond Acceptor) Molecule->Boc Aniline Aniline Moiety (Polar, H-Bond Donor/Acceptor) Molecule->Aniline Piperazine Piperazine Core (Polar, H-Bond Acceptor) Molecule->Piperazine Protic Polar Protic (e.g., EtOH, MeOH) Boc->Protic Hinders Interaction Nonpolar Nonpolar (e.g., Hexane) Boc->Nonpolar Favors Interaction Aprotic Polar Aprotic (e.g., DMSO, DCM) Aniline->Aprotic Good Interaction (Dipole-Dipole) Aniline->Protic Strong Interaction (H-Bonding) Piperazine->Aprotic Good Interaction Piperazine->Protic Interaction G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sampling 3. Sample Processing cluster_analysis 4. Analysis & Calculation A Weigh excess solid into vials B Add precise volume of solvent A->B C Seal vials and place in shaker at 25°C B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow solids to settle (or centrifuge) D->E F Withdraw supernatant E->F G Filter through 0.22µm syringe filter F->G H Dilute sample accurately for analysis G->H I Inject sample into HPLC H->I J Quantify concentration against a standard curve I->J K Calculate solubility (e.g., in mg/mL) J->K

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(1-Boc-piperazin-4-YL-methyl)-aniline (CAS No: 885278-02-4).[1] As a key intermediate in medicinal chemistry and drug development, meticulous structural confirmation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a detailed interpretation grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the causality behind spectral features, providing a robust framework for validation.

Molecular Structure and Analytical Rationale

The structural integrity of a synthetic intermediate like 2-(1-Boc-piperazin-4-YL-methyl)-aniline is the foundation of any subsequent drug discovery effort. Each functional group and structural motif—the aniline ring, the Boc-protected piperazine, and the methylene bridge—presents a unique spectroscopic signature. Our analytical approach is designed to systematically confirm the presence and connectivity of these components.

The diagram below illustrates the molecular structure with systematic numbering used for the assignment of NMR signals. This numbering is crucial for unambiguously correlating spectral data to specific atoms within the molecule.

Caption: Molecular structure of 2-(1-Boc-piperazin-4-YL-methyl)-aniline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule of this complexity, both ¹H and ¹³C NMR are required for full characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for 2-(1-Boc-piperazin-4-YL-methyl)-aniline, typically recorded in a solvent like DMSO-d₆ or CDCl₃, are detailed below. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for revealing exchangeable protons like those in amines.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale and Key Insights
Boc Group (-C(CH₃)₃) ~1.40Singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent due to free rotation, resulting in a strong singlet. Its upfield position is characteristic of saturated, shielded alkyl protons.
Piperazine (C3-H, C5-H) ~2.45Triplet (t)4HThese four protons are adjacent to the un-substituted nitrogen (N4), leading to a relatively simple triplet. Their chemical environment is similar, often resulting in an overlapping signal.
Piperazine (C2-H, C6-H) ~3.35Triplet (t)4HThese protons are adjacent to the Boc-protected nitrogen (N1). The electron-withdrawing nature of the carbamate deshields these protons, shifting them downfield compared to the C3/C5 protons.[2]
Methylene Bridge (C7-H) ~3.60Singlet (s)2HThe methylene protons are adjacent to both the piperazine nitrogen and the aromatic ring. With no adjacent protons, they appear as a singlet. This signal is a key indicator of the successful linkage between the two main moieties.
Aniline (-NH₂) ~4.90Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. This signal would disappear upon a D₂O shake, a classic validation technique.
Aniline (C6'-H) ~6.60Doublet (d)1HThis proton is ortho to the electron-donating -NH₂ group and meta to the alkyl substituent, resulting in an upfield shift.
Aniline (C4'-H) ~6.75Triplet (t)1HThis proton is para to the -NH₂ group and experiences shielding.
Aniline (C5'-H) ~6.95Doublet (d)1HThe chemical shift is influenced by its position relative to the two substituents.
Aniline (C3'-H) ~7.10Triplet (t)1HThis aromatic proton is the least shielded of the group, appearing furthest downfield.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Carbon AssignmentPredicted δ (ppm)Rationale and Key Insights
Boc Group (-C(C H₃)₃) ~28.5The methyl carbons of the tert-butyl group are highly shielded and appear far upfield.
Piperazine (C3, C5) ~53.0These carbons are adjacent to the N4 nitrogen.
Piperazine (C2, C6) ~53.5These carbons are adjacent to the Boc-protected N1 nitrogen. The exact assignment relative to C3/C5 may require 2D NMR techniques like HSQC.
Methylene Bridge (C7) ~62.0This carbon is deshielded by the adjacent nitrogen and aromatic ring.
Boc Group (-C (CH₃)₃) ~79.5The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom.
Aniline (C6') ~115.5Aromatic carbon ortho to the strongly electron-donating -NH₂ group.
Aniline (C4') ~118.0Aromatic carbon para to the -NH₂ group.
Aniline (C1') ~124.0The substituted carbon (ipso-carbon) to which the methylene bridge is attached. Its signal is often of lower intensity.
Aniline (C5') ~127.0Aromatic carbon meta to the -NH₂ group.
Aniline (C3') ~128.5Aromatic carbon meta to the -NH₂ group.
Aniline (C2') ~146.0The ipso-carbon attached to the -NH₂ group is significantly deshielded by the nitrogen atom.[3][4]
Boc Group (-C =O) ~154.5The carbonyl carbon of the Boc protecting group is highly deshielded and appears in the characteristic range for carbamates.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key is to identify characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)The presence of two distinct peaks in this region is a definitive indicator of the -NH₂ group of the aniline moiety.[5][6]
3050 - 3010C-H StretchAromatic C-HConfirms the presence of the aniline ring.
2975 - 2850C-H StretchAliphatic (CH₂, CH₃)These signals correspond to the C-H bonds in the piperazine ring, methylene bridge, and Boc group.
~1690C=O StretchCarbamate (-O-C=O)A strong, sharp absorption band in this region is the most prominent signal and confirms the presence of the Boc protecting group.[7]
1620 - 1580N-H BendPrimary Amine (-NH₂)This bending vibration further supports the presence of the primary amine.
1600, 1500, 1450C=C StretchAromatic RingA series of sharp peaks in this "fingerprint" region confirms the aromatic backbone.
1250 - 1160C-N StretchAmine/CarbamateSignals corresponding to the various C-N bonds within the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering definitive confirmation of its elemental composition.

  • Technique: Electrospray Ionization (ESI) is the preferred method for a molecule of this nature due to its polarity and thermal lability. It typically produces the protonated molecular ion [M+H]⁺.

  • Molecular Formula: C₁₆H₂₅N₃O₂[8]

  • Molecular Weight: 291.39 g/mol

  • Expected Ion Peak: In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 292.20 . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million.

  • Key Fragmentation Pathways:

    • Loss of the Boc group: A very common fragmentation is the loss of the entire tert-butoxycarbonyl group (-100 amu) or isobutylene (-56 amu) from the parent ion, leading to significant fragments at m/z ≈ 192 or m/z ≈ 236.

    • Benzylic Cleavage: Cleavage of the bond between the methylene bridge (C7) and the aniline ring can occur, although cleavage at the piperazine side is also possible.

Experimental Protocols & Workflow

To ensure data is reproducible and of high quality, standardized experimental protocols must be followed.

General Workflow

The following diagram outlines the logical workflow for the complete spectroscopic characterization of the target compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Final Validation prep Weigh ~5-10 mg of 2-(1-Boc-piperazin-4-YL-methyl)-aniline dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) prep->dissolve nmr Acquire 1H, 13C, & optionally 2D NMR (COSY, HSQC) Spectra ir Acquire FT-IR Spectrum (e.g., KBr pellet or thin film) ms Acquire ESI-MS Spectrum (positive ion mode) analyze_nmr Assign NMR signals based on chemical shift, multiplicity, and integration nmr->analyze_nmr analyze_ir Identify characteristic IR bands for all functional groups ir->analyze_ir analyze_ms Identify [M+H]+ ion and propose fragmentation patterns ms->analyze_ms compare Compare experimental data with predicted values and literature analyze_nmr->compare analyze_ir->compare analyze_ms->compare confirm Confirm structure and assess purity compare->confirm

Caption: Workflow for Spectroscopic Analysis.

Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol: FT-IR Data Acquisition
  • Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Background Scan: Perform a background scan of the empty sample compartment or the pure KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the [M+H]⁺ ion.

Summary and Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of 2-(1-Boc-piperazin-4-YL-methyl)-aniline. The NMR spectra define the precise carbon-hydrogen framework and connectivity, the IR spectrum confirms the presence of all key functional groups, and the mass spectrum validates the molecular weight and elemental composition. This multi-faceted analytical approach ensures the identity and integrity of the compound, a critical checkpoint for its use in further research and development.

References

  • PubChem. 2-(1-Boc-piperazin-4-YL-methyl)-aniline. National Center for Biotechnology Information. Available from: [Link]

  • Chemsigma. 2-(4-Boc-piperazin-1-yl-methyl)aniline. Available from: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Kralj, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569. Available from: [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available from: [Link]

  • ResearchGate. IR transmission spectrum of aniline. Available from: [Link]

  • ResearchGate. The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Available from: [Link]

  • Coldham, I., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(13), 5964-5973. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Purity Analysis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-(1-Boc-piperazin-4-YL-methyl)-aniline (CAS No. 885278-02-4) is a pivotal building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1][2] Its structural integrity and purity are paramount, as any impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product. This guide provides an in-depth framework for the comprehensive purity analysis of this compound, tailored for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will explore the regulatory landscape, delve into the probable synthetic impurities, and detail a multi-faceted analytical strategy employing orthogonal techniques to ensure a robust and reliable purity assessment.

The Criticality of Purity in Pharmaceutical Intermediates

The journey from a chemical intermediate to a patient-administered drug is governed by stringent quality standards. The purity of an intermediate like 2-(1-Boc-piperazin-4-YL-methyl)-aniline is not merely a quality metric; it is a foundational pillar of drug safety. Impurities, which can be organic, inorganic, or residual solvents, may arise from the manufacturing process or degradation.[3][4] These unintended compounds can be pharmacologically active, toxic, or even mutagenic, posing a direct risk to patient health.[4][5] Therefore, a rigorous analytical program to detect, identify, and quantify these impurities is not just a recommendation but a regulatory necessity.

Regulatory Imperative: The ICH Framework

Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established a clear framework for the control of impurities in new drug substances.[3][6] Adherence to these guidelines is mandatory for drug approval in major markets like the U.S., Europe, and Japan.[5][7]

Key ICH Guidelines for Impurity Control:

  • ICH Q3A(R2): Specifies the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[7]

  • ICH Q3C(R9): Manages residual solvents based on their toxicity.[4][7]

  • ICH Q3D(R2): Controls elemental impurities.[7]

  • ICH M7(R2): Addresses the assessment and control of DNA reactive (mutagenic) impurities to limit carcinogenic risk.[7]

Understanding these thresholds is crucial as they dictate the analytical strategy. For instance, an impurity exceeding the identification threshold (often 0.10% for a typical daily dose) must be structurally characterized.[5][6]

Unraveling Potential Impurities: A Mechanistic Approach

A robust purity analysis begins with a theoretical understanding of what impurities are likely to be present. This requires examining the synthetic route. While multiple pathways exist, a common approach involves the reductive amination of 2-aminobenzaldehyde with 1-Boc-piperazine.

G cluster_impurities Potential Process-Related Impurities SM1 1-Boc-piperazine Product 2-(1-Boc-piperazin-4-YL-methyl)-aniline (Target Compound) Intermediate Schiff Base Intermediate SM1->Intermediate Condensation Impurity1 Impurity A: Unreacted 1-Boc-piperazine SM2 2-Aminobenzaldehyde SM2->Intermediate Impurity2 Impurity B: Unreacted 2-Aminobenzaldehyde Impurity3 Impurity C: Over-reduced Byproduct (Alcohol) Impurity4 Impurity D: Deprotected Product (Loss of Boc group) Intermediate->Product Reduction Reagent Reducing Agent (e.g., NaBH(OAc)₃) Reagent->Product

Figure 1: Hypothetical synthetic pathway and potential process impurities.

Based on this pathway, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted 1-Boc-piperazine and 2-aminobenzaldehyde are common process impurities.

  • Intermediates: Incomplete reduction can leave traces of the Schiff base intermediate.

  • By-products: Over-reduction of the aldehyde starting material can form 2-aminobenzyl alcohol. Other side reactions may also occur depending on the specific conditions.

  • Degradants: The tert-butyloxycarbonyl (Boc) protecting group is labile to acid.[8] Any acidic conditions during synthesis or storage can lead to its cleavage, forming the deprotected piperazine analogue.

Orthogonal Analytical Methodologies: A Multi-Pronged Strategy

No single analytical technique can provide a complete purity profile. A self-validating system relies on an orthogonal approach, where different methods with distinct separation and detection principles are used to corroborate findings.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of 2-(1-Boc-piperazin-4-YL-methyl)-aniline due to its high resolving power and quantitative accuracy.[5][9]

Causality Behind Method Choices:

  • Column: A C18 (octadecyl) column is chosen for its hydrophobic stationary phase, which effectively retains the moderately nonpolar target compound and its likely organic impurities.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is employed. The gradient is essential to elute a wide range of compounds, from polar starting materials to the less polar product, within a reasonable timeframe while ensuring sharp peaks.

  • Detection: UV detection is selected because the aniline and aromatic moieties in the molecule are strong chromophores. A wavelength is chosen (e.g., ~250 nm) that provides a good response for both the main component and expected impurities.

Table 1: Exemplar HPLC Protocol for Purity Determination

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for resolving moderately polar to nonpolar compounds.
Mobile Phase A 0.01 M Phosphate Buffer, pH 2.5Provides good peak shape and suppresses silanol interactions.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B)Ensures separation of early-eluting polar impurities and later-eluting nonpolar ones.
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 250 nmMaximizes sensitivity for the aromatic system.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. 1 mg/mL in Mobile Phase A/B (50:50)Ensures complete dissolution and compatibility with the mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

When HPLC-UV analysis reveals peaks that are not attributable to known standards, LC-MS becomes indispensable for structural elucidation.[5] By providing the mass-to-charge ratio (m/z) of an unknown peak, it offers a direct clue to its molecular formula.

G start HPLC Eluent esi Electrospray Ionization (ESI) start->esi Analyte Introduction ms Mass Analyzer (e.g., Quadrupole, TOF) esi->ms Ion Generation detector Detector ms->detector Mass Separation data Data System: Mass Spectrum (m/z) detector->data Signal Processing

Figure 2: Simplified workflow for LC-MS based impurity identification.

Expert Insight: For this molecule, Electrospray Ionization (ESI) in positive mode is the logical choice. The two basic nitrogen atoms on the piperazine ring and the aniline nitrogen are readily protonated, leading to a strong [M+H]⁺ signal, which simplifies spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Confirmation

NMR is the definitive technique for confirming the structure of the primary compound and for the unambiguous characterization of any isolated impurities.[10][11]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals for 2-(1-Boc-piperazin-4-YL-methyl)-aniline include the singlet for the Boc group (~1.4 ppm), multiplets for the piperazine and methylene bridge protons, and signals in the aromatic region for the aniline ring.

  • ¹³C NMR: Complements the proton data by showing the number of unique carbon atoms in the molecule.

Trustworthiness: A batch of the target compound is considered structurally confirmed only when its NMR spectra are consistent with the proposed structure and free from significant unexplained signals.

Gas Chromatography (GC) for Residual Solvents

The analysis of residual solvents is mandated by ICH Q3C.[4] Static headspace gas chromatography with flame ionization detection (HS-GC-FID) is the standard method. This technique is highly sensitive and specific for volatile organic compounds that may have been used during synthesis or purification (e.g., ethanol, ethyl acetate, dichloromethane).

A Validated, Step-by-Step Purity Analysis Workflow

A comprehensive purity analysis integrates these orthogonal methods into a logical, self-validating workflow.

G start Sample Receipt: 2-(1-Boc-piperazin-4-YL-methyl)-aniline hplc_purity Step 1: Purity Profile (RP-HPLC with UV Detection) start->hplc_purity gc_solvents Step 4: Residual Solvents (HS-GC-FID) start->gc_solvents decision1 Are all peaks identified and below qualification threshold? hplc_purity->decision1 lcms_id Step 2: Impurity ID (LC-MS for m/z) decision1->lcms_id No report Final Certificate of Analysis (CoA) decision1->report Yes nmr_confirm Step 3: Structure Confirmation (¹H & ¹³C NMR) lcms_id->nmr_confirm Isolate or Synthesize Impurity Standard nmr_confirm->hplc_purity Update HPLC Method with Identified Impurity gc_solvents->report

Figure 3: Integrated workflow for comprehensive purity analysis.

Experimental Protocol: Integrated Workflow

  • Initial Purity Screening (HPLC):

    • Prepare the sample as described in Table 1.

    • Run the HPLC method to generate a chromatogram.

    • Calculate the area percent purity. List all impurities detected above the reporting threshold (e.g., 0.05%).[6]

  • Impurity Identification (LC-MS):

    • For any impurity peak exceeding the identification threshold (e.g., 0.10%) and not corresponding to a known standard, perform LC-MS analysis.

    • Obtain the mass spectrum for the unknown peak and determine its [M+H]⁺ value.

    • Propose a structure consistent with the mass and the synthetic process (see Figure 1).

  • Structural Confirmation (NMR):

    • Confirm the identity of the main peak by comparing its ¹H and ¹³C NMR spectra to a reference standard or literature data.

    • If a significant unknown impurity needs to be qualified, it may need to be isolated (e.g., by preparative HPLC) and its structure confirmed by NMR.

  • Residual Solvent Analysis (GC):

    • Perform HS-GC-FID analysis to quantify any residual solvents and ensure they are below ICH limits.

  • Final Report Generation:

    • Compile all data into a Certificate of Analysis (CoA). The report should include the HPLC purity, a list of all identified and unidentified impurities above the reporting threshold, and the residual solvent content.

Data Synthesis and Interpretation

All quantitative data should be summarized for clarity. The following table illustrates a hypothetical batch analysis report.

Table 2: Hypothetical Purity Profile for a Batch of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Component IDRetention Time (min)Area %IdentificationICH LimitStatus
Impurity B4.20.08%2-AminobenzaldehydeID: >0.10%Pass
Main Compound 15.7 99.75% 2-(1-Boc-piperazin-4-YL-methyl)-aniline N/A Pass
Unknown 118.10.12%m/z 187.1 [M+H]⁺ (Likely 1-Boc-piperazine)ID: >0.10%Identification Required
Impurity D19.50.05%Deprotected ProductReport: >0.05%Pass

Conclusion: A Commitment to Quality

The purity analysis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline is a rigorous, multi-step process that forms the bedrock of its suitability for pharmaceutical manufacturing. It demands more than just running samples; it requires a deep understanding of regulatory guidelines, synthetic chemistry, and the principles of analytical science. By employing an orthogonal, scientifically-grounded strategy that combines the strengths of HPLC, LC-MS, NMR, and GC, researchers and drug developers can ensure the quality and safety of this critical intermediate, thereby safeguarding the integrity of the final drug product and, ultimately, the well-being of patients.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 20, 2026, from [Link]

  • Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved January 20, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works: A Complete Guide. Retrieved January 20, 2026, from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved January 20, 2026, from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved January 20, 2026, from [Link]

  • Supplementary Information. (n.d.). Retrieved January 20, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved January 20, 2026, from [Link]

  • Chemsigma. (n.d.). 2-(4-Boc-piperazin-1-yl-methyl)aniline [885278-02-4]. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-(1-Boc-piperazin-4-YL-methyl)-aniline. Retrieved January 20, 2026, from [Link]

  • Chemsrc. (2025, August 25). 2-(4-BOC-PIPERAZIN-1-YL-METHYL)ANILINE | CAS#:885278-02-4. Retrieved January 20, 2026, from [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved January 20, 2026, from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 20, 2026, from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, August 5). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved January 20, 2026, from [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Mamat, C., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved January 20, 2026, from [Link]

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Methodological & Application

Application Notes: The Strategic Use of 2-(1-Boc-piperazin-4-YL-methyl)-aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This guide provides an in-depth technical overview of the synthesis and application of 2-(1-Boc-piperazin-4-YL-methyl)-aniline , a versatile bifunctional building block in medicinal chemistry. We will explore its strategic importance, detailing not just the synthetic protocols but the underlying chemical principles that make it a valuable scaffold. The protocols herein are designed to be self-validating, with explanations grounded in established reaction mechanisms. This document will serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.

Introduction: The Privileged Scaffold in Drug Design

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs.[1] Its unique physicochemical properties—such as improving aqueous solubility and bioavailability—make it a desirable feature in drug candidates.[1] The two nitrogen atoms of the piperazine ring offer opportunities for dual functionalization, allowing it to act as a linker or to present pharmacophoric groups in a specific spatial orientation.[2]

Similarly, the aniline substructure is a key component of many kinase inhibitors, often serving as a crucial hinge-binding motif that anchors the inhibitor to the ATP-binding site of the target kinase.[3][4] The combination of these two privileged structures in 2-(1-Boc-piperazin-4-YL-methyl)-aniline creates a powerful building block. The ortho substitution pattern positions the reactive primary amine for cyclization or for interaction with adjacent functionalities, while the Boc-protected piperazine provides a masked secondary amine that can be deprotected and functionalized in a later synthetic step. This strategic arrangement allows for the stepwise and controlled construction of complex molecular architectures.

Synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

The synthesis of the title compound can be efficiently achieved via a Mannich-type reaction, a classic method for the aminoalkylation of an acidic proton located on a carbon atom. In this case, we adapt the methodology for the aminomethylation of an aniline derivative.

Protocol 1: Synthesis via Mannich Reaction

This protocol outlines a robust, two-step process starting from commercially available materials.

Step A: Boc-protected Mannich Base Formation

  • Reaction: 2-aminobenzyl alcohol is oxidized to 2-aminobenzaldehyde, which then undergoes a reductive amination with N-Boc-piperazine. A more direct, albeit potentially lower-yielding, approach involves a direct Mannich reaction with 2-aminobenzyl alcohol, N-Boc-piperazine, and formaldehyde. For a more controlled synthesis, the following reductive amination is preferred.

  • Materials:

    • 2-Aminobenzaldehyde

    • N-Boc-piperazine (tert-butyl piperazine-1-carboxylate)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous Dichloromethane (DCM)

    • Acetic Acid (glacial)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in anhydrous DCM.

    • Add N-Boc-piperazine (1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 1 hour.

    • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

    • Slowly add the reducing agent slurry to the reaction mixture. The addition may be exothermic.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-(1-Boc-piperazin-4-YL-methyl)-aniline .

  • Causality and Experimental Choices:

    • Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards other functional groups compared to reagents like sodium borohydride.

    • The catalytic acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the formation of the iminium ion intermediate, which is then reduced.

    • An inert atmosphere is recommended to prevent oxidation of the aniline.

Property Value
Molecular Formula C₁₆H₂₅N₃O₂
Molecular Weight 291.39 g/mol
Appearance Off-white to yellow solid
Purity (typical) >95%

Data obtained from typical synthesis and may vary.

Application in Kinase Inhibitor Synthesis

The primary amine of 2-(1-Boc-piperazin-4-YL-methyl)-aniline is a key functional handle for introducing the molecule into a larger scaffold, such as a kinase inhibitor. A common strategy in the synthesis of kinase inhibitors is the formation of an amine linkage to a heterocyclic core, such as a pyrimidine or quinazoline.[5][6]

Protocol 2: Synthesis of a Hypothetical 2-Anilino-Pyrimidine Kinase Inhibitor

This protocol details the coupling of the title compound with a 2-chloropyrimidine core, a common step in the synthesis of Mer/c-Met dual inhibitors and other kinase inhibitors.[5]

Step A: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: The aniline nitrogen of 2-(1-Boc-piperazin-4-YL-methyl)-aniline acts as a nucleophile, displacing a chlorine atom on an electron-deficient pyrimidine ring.

  • Materials:

    • 2-(1-Boc-piperazin-4-YL-methyl)-aniline

    • 4-substituted-2-chloropyrimidine (e.g., 2-chloro-4-(4-phenoxyphenyl)pyrimidine)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a reaction vessel, add 2-(1-Boc-piperazin-4-YL-methyl)-aniline (1.0 eq) and the 4-substituted-2-chloropyrimidine (1.1 eq).

    • Add anhydrous DMF or DMSO as the solvent.

    • Add a non-nucleophilic base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

    • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the Boc-protected kinase inhibitor intermediate.

  • Causality and Experimental Choices:

    • The electron-withdrawing pyrimidine ring activates the chlorine atom for nucleophilic aromatic substitution.

    • A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the SNAr reaction.

    • The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Step B: Boc Deprotection

  • Reaction: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the secondary amine of the piperazine ring.

  • Materials:

    • Boc-protected kinase inhibitor intermediate

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add an excess of TFA (5-10 eq) or a 4M solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting product is the amine salt, which can often be used directly in the next step or neutralized with a base to obtain the free amine.

  • Causality and Experimental Choices:

    • Strong acids like TFA or HCl readily cleave the acid-labile Boc group.

    • The reaction is typically performed at room temperature to avoid potential side reactions.

Step C: Final Functionalization (e.g., Amide Coupling)

  • Reaction: The newly deprotected piperazine nitrogen can be acylated to introduce further diversity and modulate the compound's properties.

  • Materials:

    • Deprotected piperazine intermediate (as the free base or salt)

    • Carboxylic acid of interest

    • Amide coupling reagent (e.g., HATU, HOBt/EDC)

    • DIPEA or another non-nucleophilic base

    • Anhydrous DMF

  • Procedure:

    • In a reaction vessel, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

    • Stir for 10-15 minutes to activate the carboxylic acid.

    • Add the deprotected piperazine intermediate (1.0 eq).

    • Stir the reaction at room temperature for 4-12 hours.

    • Work-up and purify as described in previous steps to obtain the final kinase inhibitor.

Visualizing the Workflow

The following diagrams illustrate the synthetic logic and workflow described in this application note.

Synthesis_Workflow cluster_0 Synthesis of Building Block cluster_1 Application in Kinase Inhibitor Synthesis 2-Aminobenzaldehyde 2-Aminobenzaldehyde Reductive_Amination Reductive Amination (Protocol 1) 2-Aminobenzaldehyde->Reductive_Amination N-Boc-Piperazine N-Boc-Piperazine N-Boc-Piperazine->Reductive_Amination Title_Compound 2-(1-Boc-piperazin-4-YL-methyl)-aniline Reductive_Amination->Title_Compound SNAr SNAr Coupling (Protocol 2, Step A) Title_Compound->SNAr Key Intermediate Chloropyrimidine 2-Chloro-pyrimidine Core Chloropyrimidine->SNAr Boc_Intermediate Boc-Protected Inhibitor SNAr->Boc_Intermediate Deprotection Boc Deprotection (Protocol 2, Step B) Boc_Intermediate->Deprotection Amine_Intermediate Piperazine-Inhibitor Core Deprotection->Amine_Intermediate Final_Coupling Amide Coupling (Protocol 2, Step C) Amine_Intermediate->Final_Coupling Final_Product Final Kinase Inhibitor Final_Coupling->Final_Product Carboxylic_Acid R-COOH Carboxylic_Acid->Final_Coupling

Caption: General workflow from building block synthesis to final kinase inhibitor.

Caption: Representative SNAr coupling reaction.

Conclusion

2-(1-Boc-piperazin-4-YL-methyl)-aniline is a strategically designed building block that provides medicinal chemists with a reliable and versatile tool for the synthesis of complex, biologically active molecules. Its bifunctional nature, with a reactive primary amine and a latent secondary amine, allows for a modular and controlled approach to drug design. The protocols outlined in this guide, grounded in established chemical principles, offer a clear pathway for the utilization of this compound in the development of novel therapeutics, particularly in the ever-important field of kinase inhibitors.

References

  • Huang, D., Chen, Y., Yang, J., Zhao, B., Wang, S., Chai, T., Cui, J., Zhou, X., & Shang, Z. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 493. [Link]

  • Scott, J. S., Alberti, M. J., Al-Tahami, M., Allen, D., Bailey, A., Birch, L., ... & Wilson, D. M. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15559-15615. [Link]

  • Srivastava, S., Singh, P., Kushwaha, N., Shah, K., & Trivedi, P. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1965-1974. [Link]

  • Wang, W., Li, C., Wang, Z., Zhang, N., & Li, Q. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(16), 4951-4961. [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5556. [Link]

  • ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. [Link]

  • Kumar, A., Sharma, G., & Singh, J. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Dugar, S., Hollinger, F. P., Mahajan, D., Sen, S., Kuila, B., Arora, R., ... & Kulkarni, R. (2015). Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. ACS Medicinal Chemistry Letters, 6(9), 983-988. [Link]

  • Cohen, F., El-Gokha, A., Woll, K. A., Hobson, A. D., & Movassaghi, M. (2019). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm, 10(10), 1835-1841. [Link]

Sources

The Versatile Synthon: A Guide to 2-(1-Boc-piperazin-4-YL-methyl)-aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(1-Boc-piperazin-4-YL-methyl)-aniline has emerged as a highly valuable and versatile synthon. Its unique trifunctional nature, possessing a nucleophilic primary aniline, a strategically protected piperazine nitrogen, and a reactive secondary piperazine nitrogen upon deprotection, offers a wealth of opportunities for molecular diversification. This guide provides an in-depth exploration of this building block, from its fundamental properties to detailed, field-proven protocols for its application in the synthesis of pharmaceutically relevant scaffolds.

Physicochemical Properties and Structural Rationale

Understanding the inherent characteristics of 2-(1-Boc-piperazin-4-YL-methyl)-aniline is fundamental to its effective application. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role; it deactivates the N1-nitrogen of the piperazine ring, preventing its participation in reactions and thereby directing reactivity towards the primary aniline or, upon deprotection, the N4-nitrogen. This strategic protection is key to avoiding undesired side products in multi-step syntheses.[1]

PropertyValueSource
CAS Number 1260899-73-0PubChem[2]
Molecular Formula C₁₆H₂₅N₃O₂PubChem[2]
Molecular Weight 291.39 g/mol PubChem[2]
Appearance Off-white to yellowish solidChem-Impex[3]
Solubility Soluble in methanol, ethanol, DCM, DMFGeneral Chemical Knowledge

Synthesis of the Building Block

The preparation of 2-(1-Boc-piperazin-4-YL-methyl)-aniline can be efficiently achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and desired scale. Two reliable and commonly employed methods are N-alkylation and reductive amination.

Protocol 1: Synthesis via N-Alkylation of 1-Boc-piperazine

This is a straightforward and widely used method involving the nucleophilic substitution of a suitable 2-aminobenzyl halide with 1-Boc-piperazine. The ortho-amino group in the benzyl halide requires careful selection of reaction conditions to prevent self-condensation or other side reactions.

Reaction Scheme:

N-Alkylation Synthesis 2-Aminobenzyl_bromide 2-Aminobenzyl bromide Reaction + 2-Aminobenzyl_bromide->Reaction Boc_Piperazine 1-Boc-piperazine Boc_Piperazine->Reaction Product 2-(1-Boc-piperazin-4-YL-methyl)-aniline Reaction->Product K₂CO₃, DMF 90 °C, 12-16h

Caption: N-Alkylation for the synthesis of the target building block.

Step-by-Step Protocol:

  • To a stirred solution of 1-Boc-piperazine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).[4]

  • Add 2-aminobenzyl bromide hydrobromide (1.1 eq.) to the mixture at room temperature. Note: The free base can be used if available, adjusting the amount of K₂CO₃ accordingly.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the mixture to room temperature and remove the DMF under reduced pressure.

  • Dilute the residue with dichloromethane (DCM) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

Protocol 2: Synthesis via Reductive Amination

Reductive amination offers an alternative route, particularly when starting from 2-aminobenzaldehyde. This method involves the formation of an iminium ion intermediate, which is then reduced in situ.

Reaction Scheme:

Reductive Amination Synthesis 2-Aminobenzaldehyde 2-Aminobenzaldehyde Reaction + 2-Aminobenzaldehyde->Reaction Boc_Piperazine 1-Boc-piperazine Boc_Piperazine->Reaction Product 2-(1-Boc-piperazin-4-YL-methyl)-aniline Reaction->Product NaBH(OAc)₃, DCM Room Temp, 4-24h

Caption: Reductive amination for the synthesis of the target building block.

Step-by-Step Protocol:

  • To a round-bottom flask under an inert atmosphere, add 2-aminobenzaldehyde (1.0 eq.) and 1-Boc-piperazine (1.1 eq.).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting materials.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.[5]

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Applications in the Synthesis of Heterocyclic Scaffolds

The true utility of 2-(1-Boc-piperazin-4-YL-methyl)-aniline lies in its ability to serve as a precursor to a diverse range of complex molecules, particularly heterocyclic systems that form the core of many therapeutic agents.

Application 1: Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The ortho-disposed amino and piperazinylmethyl groups in our building block make it an ideal starting material for the construction of quinazoline rings.

Reaction Scheme Workflow:

Quinazoline Synthesis Workflow A 2-(1-Boc-piperazin-4-YL-methyl)-aniline B Reaction with Aldehyde or Carboxylic Acid Derivative A->B C Cyclization B->C D Boc-Protected Quinazoline Derivative C->D E Boc Deprotection (e.g., TFA/DCM) D->E F Piperazinyl Quinazoline E->F G Further Functionalization (e.g., Acylation, Alkylation) F->G H Diverse Quinazoline Library G->H

Caption: Workflow for the synthesis of quinazoline libraries.

Detailed Protocol: Two-Step Synthesis of a 2-Substituted Quinazoline

This protocol outlines a general procedure for the synthesis of a quinazoline derivative via condensation with an aldehyde followed by oxidative cyclization.

Step A: Condensation with an Aldehyde

  • In a round-bottom flask, dissolve 2-(1-Boc-piperazin-4-YL-methyl)-aniline (1.0 eq.) and a desired aromatic aldehyde (1.1 eq.) in ethanol.

  • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC for the consumption of the starting materials and the formation of the Schiff base intermediate.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude Schiff base can be used in the next step without further purification.

Step B: Oxidative Cyclization

  • Dissolve the crude Schiff base from Step A in a suitable solvent such as toluene or dioxane.

  • Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq.).

  • Reflux the mixture for 8-12 hours. Monitor the formation of the quinazoline product by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove any precipitated byproducts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired Boc-protected quinazoline derivative.

Application 2: Buchwald-Hartwig Amination

The primary aniline group of the building block can readily participate in palladium-catalyzed Buchwald-Hartwig amination reactions, allowing for the formation of a C-N bond with various aryl halides or triflates.[1][6] This opens up a pathway to highly functionalized tri-substituted aromatic systems.

General Protocol:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), 2-(1-Boc-piperazin-4-YL-methyl)-aniline (1.2 eq.), and a suitable base such as sodium tert-butoxide (NaOt-Bu) (1.4 eq.).[6]

  • In a separate vial, prepare the catalyst by dissolving a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XantPhos) in anhydrous toluene.[6]

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Deprotection and Further Derivatization

A key feature of this building block is the ability to selectively remove the Boc group to unmask the second piperazine nitrogen, which can then be further functionalized.

Deprotection Protocol:

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until TLC or LC-MS indicates complete deprotection.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting TFA salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Workflow for Post-Deprotection Diversification:

Post-Deprotection Diversification A Deprotected Piperazine Derivative B Acylation (Acyl Chlorides, Carboxylic Acids) A->B C Sulfonylation (Sulfonyl Chlorides) A->C D Alkylation (Alkyl Halides) A->D E Reductive Amination (Aldehydes/Ketones) A->E F Diverse Library of Final Compounds B->F C->F D->F E->F

Caption: Diversification pathways after Boc deprotection.

Conclusion

2-(1-Boc-piperazin-4-YL-methyl)-aniline stands as a testament to the power of strategic molecular design in organic synthesis. Its carefully orchestrated arrangement of functional groups provides chemists with a reliable and versatile tool for the construction of diverse and complex molecules. The protocols outlined in this guide, grounded in established chemical principles, offer a roadmap for leveraging this building block to its full potential, accelerating the discovery and development of new therapeutic agents. The ability to perform sequential and selective modifications at three distinct points of the molecule underscores its value in generating libraries of compounds for high-throughput screening and structure-activity relationship studies, solidifying its place in the modern synthetic chemist's toolbox.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 2-(1-Boc-piperazin-4-YL-methyl)-aniline. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note & Protocol: Facile and Efficient Boc Deprotection of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Abstract

This document provides a comprehensive guide to the deprotection of the tert-butyloxycarbonyl (Boc) group from 2-(1-Boc-piperazin-4-YL-methyl)-aniline. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the construction of complex molecules bearing amine functionalities.[1] Its widespread use stems from its stability under a range of conditions and its facile removal under acidic conditions.[1] This protocol details a robust and scalable method for the acidic cleavage of the Boc group using trifluoroacetic acid (TFA), yielding the corresponding 2-(piperazin-1-ylmethyl)aniline. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss critical parameters for ensuring a high-yield and clean reaction.

Introduction: The Strategic Role of the Boc Protecting Group

In multi-step organic synthesis, the selective protection and deprotection of functional groups is a paramount strategy. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an extensively used protecting group for amines due to its ease of introduction, general stability to a variety of reagents, and, most importantly, its straightforward removal under specific acidic conditions.[1][2] The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The target molecule, 2-(1-Boc-piperazin-4-YL-methyl)-aniline, is a valuable intermediate in the synthesis of various pharmacologically active compounds, where the piperazine and aniline nitrogens possess differential reactivity that can be exploited in subsequent synthetic steps.

Reaction Mechanism: Acid-Catalyzed Boc Cleavage

The deprotection of a Boc-protected amine with a strong acid like trifluoroacetic acid (TFA) proceeds through a well-established E1 elimination mechanism. The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA).[2][4]

  • Formation of a Carbamic Acid and a tert-Butyl Cation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tertiary carbocation, the tert-butyl cation, and the formation of a carbamic acid derivative.[2][4]

  • Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide gas.[2][4]

  • Formation of the Free Amine: This decarboxylation step yields the free amine, which is subsequently protonated by the excess acid present in the reaction medium to form the corresponding ammonium salt.[4]

The released tert-butyl cation can be quenched by a nucleophilic counter-ion, deprotonate to form isobutylene gas, or be trapped by a scavenger.[4][5]

Boc_Deprotection cluster_0 Boc Deprotection Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-C(=O+H)-O-tBu Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - t-Bu+ tBu_cation t-Bu+ Protonated_Boc->tBu_cation Free_Amine R-NH3+ Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocol

This protocol outlines the deprotection of 2-(1-Boc-piperazin-4-YL-methyl)-aniline using trifluoroacetic acid in dichloromethane.

Materials and Reagents
ReagentGradeSupplier
2-(1-Boc-piperazin-4-YL-methyl)-aniline≥95%Various
Dichloromethane (DCM)Anhydrous, ≥99.8%Various
Trifluoroacetic Acid (TFA)Reagent grade, ≥99%Various
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS reagentPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS reagentVarious
Diethyl Ether (Et₂O)ACS reagentVarious

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Trifluoroacetic acid is highly corrosive and toxic. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(1-Boc-piperazin-4-YL-methyl)-aniline (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of TFA:

    • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution at 0 °C. A common ratio is 1:1 DCM:TFA by volume.[6]

    • Note: The addition of TFA is exothermic. A slow, dropwise addition is recommended to maintain the temperature.

  • Reaction Monitoring:

    • After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 1-4 hours.[6]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.[7][8]

    • Caution: Ensure the rotary evaporator is equipped with a trap to capture the acidic vapors.

    • The crude product will be the trifluoroacetate salt of the desired amine.

  • Neutralization and Extraction (to obtain the free amine):

    • Dissolve the crude residue in water or a minimal amount of methanol.

    • Carefully basify the aqueous solution to a pH of 9-10 with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Be cautious as CO₂ evolution may cause foaming.

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate in vacuo to afford the desired 2-(piperazin-1-ylmethyl)aniline as a free base.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel if necessary. The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Insufficient amount of TFA or short reaction time.Add more TFA or increase the reaction time. Monitor closely by TLC or LC-MS.
Side Product Formation The substrate may be sensitive to prolonged exposure to strong acid.Monitor the reaction carefully and stop it as soon as the starting material is consumed.
Low Yield after Work-up The protonated amine may be partially soluble in the aqueous layer during extraction.Ensure the aqueous layer is thoroughly basified (pH > 9) before extraction. Increase the number of extractions.
Difficulty in Removing Excess TFA TFA has a relatively high boiling point (72.4 °C).Co-evaporate the crude product with a solvent like toluene or dichloromethane several times to azeotropically remove residual TFA.[8]

Conclusion

The protocol described provides an efficient and reliable method for the Boc deprotection of 2-(1-Boc-piperazin-4-YL-methyl)-aniline. The use of trifluoroacetic acid in dichloromethane at room temperature ensures a clean and complete conversion to the desired product. Careful monitoring of the reaction and a proper work-up procedure are crucial for obtaining a high yield of the pure compound. This protocol is amenable to a range of scales, making it a valuable tool for both academic research and industrial drug development.

Sources

Application Notes and Protocols for the N-alkylation of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkylation of arylamines is a cornerstone transformation in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The introduction of alkyl groups to an aniline nitrogen atom can profoundly influence the pharmacological properties of a molecule, including its potency, selectivity, solubility, and metabolic stability. The subject of this guide, 2-(1-Boc-piperazin-4-YL-methyl)-aniline, is a versatile scaffold featuring a primary aromatic amine and a Boc-protected piperazine moiety. This structure presents a unique challenge and opportunity in synthetic chemistry: the selective N-alkylation of the aniline nitrogen in the presence of the piperazine ring.

This technical guide provides a comprehensive overview of the key methodologies for the N-alkylation of 2-(1-Boc-piperazin-4-YL-methyl)-aniline. We will delve into the mechanistic underpinnings of two primary strategies—Reductive Amination and Direct Alkylation—offering detailed, field-proven protocols for each. Furthermore, this document will address the critical aspect of chemoselectivity, potential side reactions, and robust troubleshooting strategies to enable researchers, scientists, and drug development professionals to confidently and successfully perform this important transformation.

Strategic Considerations: Chemoselectivity and Protecting Group Stability

The starting material, 2-(1-Boc-piperazin-4-YL-methyl)-aniline, possesses two nitrogen atoms with the potential for alkylation: the primary aniline nitrogen and the secondary amine within the piperazine ring (upon removal of the Boc group). However, with the tert-butoxycarbonyl (Boc) group in place, the piperazine nitrogen is effectively protected, directing alkylation towards the more nucleophilic aniline nitrogen.

The aniline nitrogen is less basic than a typical secondary aliphatic amine but is sufficiently nucleophilic to participate in alkylation reactions. The key to a successful and selective N-alkylation of the aniline lies in choosing reaction conditions that are compatible with the Boc protecting group. The Boc group is generally stable to a wide range of nucleophiles and bases, but is labile under strongly acidic conditions.[1] Therefore, the methodologies presented here are designed to preserve the integrity of the Boc group, ensuring that the piperazine moiety remains protected throughout the alkylation process.

Methodology 1: Reductive Amination

Reductive amination is a powerful and highly selective method for the N-alkylation of amines, including anilines.[2] This one-pot reaction proceeds through the formation of an imine intermediate from the aniline and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding N-alkylated amine. A key advantage of this method is the significantly reduced risk of over-alkylation, a common side reaction in direct alkylation methods.[3]

Mechanism of Reductive Amination

The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the iminium ion, which is more electrophilic than the starting carbonyl compound. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is often employed as it selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[4]

G cluster_0 Imine Formation cluster_1 Reduction Aniline Aniline Hemiaminal Hemiaminal Aniline->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Hemiaminal Iminium_Ion Iminium_Ion Hemiaminal->Iminium_Ion Protonation & Dehydration Imine Imine Iminium_Ion->Imine Deprotonation Alkylated_Aniline Alkylated_Aniline Imine->Alkylated_Aniline Hydride Transfer Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Alkylated_Aniline

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of 2-(1-Boc-piperazin-4-YL-methyl)-aniline with a representative aldehyde.

Materials:

  • 2-(1-Boc-piperazin-4-YL-methyl)-aniline

  • Aldehyde (e.g., isobutyraldehyde, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(1-Boc-piperazin-4-YL-methyl)-aniline (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may cause gas evolution.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterCondition/AmountPurpose
Aldehyde/Ketone1.1 - 1.5 eqAlkylating agent
NaBH(OAc)₃1.5 - 2.0 eqReducing agent
SolventDichloromethane (DCM) or Dichloroethane (DCE)Reaction medium
CatalystAcetic Acid (catalytic)Facilitates imine formation
TemperatureRoom TemperatureMild reaction condition
Reaction Time12 - 24 hoursTypical duration

Methodology 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via a nucleophilic substitution (SN2) reaction is a classical and straightforward approach to forming C-N bonds.[5] This method involves the reaction of the aniline with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. While conceptually simple, this method is often plagued by a lack of selectivity, with the potential for over-alkylation to form the dialkylated product and even a quaternary ammonium salt.[6]

Mechanism of Direct N-Alkylation (SN2)

The reaction proceeds via a backside attack of the nucleophilic aniline nitrogen on the electrophilic carbon of the alkyl halide. This is a concerted, one-step process where the C-N bond is formed simultaneously as the C-X (halide) bond is broken.[1] The presence of a non-nucleophilic base is crucial to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated aniline and preventing the reaction from stalling.

G Aniline Aniline Transition_State [Aniline---R---X]‡ Aniline->Transition_State SN2 Attack Alkyl_Halide R-X Alkyl_Halide->Transition_State Alkylated_Anilinium Alkylated Anilinium Salt Transition_State->Alkylated_Anilinium Alkylated_Aniline Alkylated_Aniline Alkylated_Anilinium->Alkylated_Aniline Deprotonation Base Base Base->Alkylated_Aniline

Caption: SN2 mechanism for direct N-alkylation.

Experimental Protocol: Direct N-Alkylation

This protocol describes the direct N-alkylation of 2-(1-Boc-piperazin-4-YL-methyl)-aniline with a representative alkyl halide.

Materials:

  • 2-(1-Boc-piperazin-4-YL-methyl)-aniline

  • Alkyl halide (e.g., benzyl bromide, 1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF), add 2-(1-Boc-piperazin-4-YL-methyl)-aniline (1.0 eq).

  • Add the alkyl halide (1.05 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-48 hours to reach completion.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterCondition/AmountPurpose
Alkyl Halide1.0 - 1.2 eqAlkylating agent
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0 eqNeutralizes HX byproduct
SolventAcetonitrile (ACN) or Dimethylformamide (DMF)Reaction medium
Temperature60 - 100 °CAccelerates reaction rate
Reaction Time24 - 48 hoursTypical duration

Comparative Analysis of Methodologies

FeatureReductive AminationDirect Alkylation (Alkyl Halide)
Selectivity High for mono-alkylationProne to over-alkylation
Reaction Conditions Mild (often room temperature)Generally requires heating
Substrate Scope Broad (aldehydes and ketones)Dependent on halide reactivity
Byproducts Water and spent reducing agentStoichiometric salt byproduct
Key Advantage Excellent control over the degree of alkylationSimple reagents and setup
Key Disadvantage Requires a stoichiometric reducing agentRisk of poor selectivity

Purification and Characterization

Purification by Column Chromatography

The crude product from either method will likely require purification to remove unreacted starting materials, reagents, and any side products. Flash column chromatography on silica gel is the most common and effective method.

General Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized based on TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-alkylated product.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the introduced alkyl group and a shift in the signals of the aromatic protons adjacent to the nitrogen are indicative of successful N-alkylation. The disappearance of the N-H proton signal of the aniline is also a key indicator.

    • ¹³C NMR: The appearance of new carbon signals from the alkyl group and a shift in the aromatic carbon signals, particularly the carbon directly attached to the nitrogen, will confirm the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product, providing strong evidence for its identity.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction - Inactive reagents- Insufficient temperature (for direct alkylation)- Poorly reactive alkylating agent- Use fresh, anhydrous solvents and reagents.- Gradually increase the reaction temperature.- Switch to a more reactive alkylating agent (e.g., iodide instead of chloride).
Over-alkylation (Direct Alkylation) - Product is more nucleophilic than starting material.- High reaction temperature or prolonged reaction time.- Use a larger excess of the aniline starting material.- Lower the reaction temperature.- Reduce the reaction time.- Consider switching to reductive amination for better control.[6]
Boc-group Cleavage - Presence of strong acid.- Ensure reaction conditions are neutral or basic.- For reductive amination, use only a catalytic amount of a weak acid like acetic acid.
Difficulty in Purification - Similar polarity of product and starting material/byproducts.- Optimize the solvent system for column chromatography.- Consider an alternative purification method such as crystallization or preparative HPLC.

Safety Precautions

  • General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can release flammable gases upon contact with water. It is also harmful if swallowed and can cause skin and eye irritation. Handle in a dry atmosphere and avoid inhalation of dust.[4][7]

  • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and potential carcinogens. Handle with care and avoid skin contact and inhalation.

  • Solvents: Dichloromethane, acetonitrile, and dimethylformamide are hazardous solvents. Consult the Safety Data Sheets (SDS) for each before use.

Conclusion

The N-alkylation of 2-(1-Boc-piperazin-4-YL-methyl)-aniline is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. Both reductive amination and direct alkylation with alkyl halides are viable methods for this conversion. Reductive amination offers superior control and selectivity, minimizing the risk of over-alkylation, and is generally the preferred method for synthesizing mono-N-alkylated anilines. Direct alkylation, while simpler in its reagent setup, requires careful optimization to control selectivity. By understanding the underlying mechanisms, adhering to the detailed protocols, and implementing the troubleshooting strategies outlined in this guide, researchers can effectively and efficiently achieve the desired N-alkylation of this important synthetic intermediate.

References

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  • Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? | ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Chemoselective Minisci alkylation in aqueous medium: a general strategy for functionalization of complex N-heteroarenes and biomolecules - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

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Application Notes and Protocols for the Suzuki Coupling of 2-(1-Boc-piperazin-4-yl-methyl)-aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of Biaryl Scaffolds in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the pharmaceutical and fine chemical industries.[1] Its acclaim is rooted in its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2] This reaction facilitates the formation of carbon-carbon bonds, most notably for the construction of biaryl and heteroaryl structures, which are prevalent motifs in a multitude of pharmacologically active compounds.[3]

This guide provides an in-depth technical overview and a robust, field-proven protocol for the Suzuki coupling of a specific class of substrates: 2-(1-Boc-piperazin-4-yl-methyl)-aniline derivatives. These substrates are of significant interest in medicinal chemistry, combining a sterically demanding ortho-substituted aniline with a Boc-protected piperazine moiety—a common pharmacophore. The inherent challenges, including potential catalyst inhibition by the nitrogen-rich framework and steric hindrance around the reactive center, necessitate a carefully optimized and well-understood protocol. This document aims to provide researchers, scientists, and drug development professionals with the expertise to successfully navigate these challenges and efficiently synthesize target biaryl compounds.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle

A comprehensive understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves a sequence of three key steps, orchestrated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, a 2-halo-aniline derivative) to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, results in the formation of a square-planar Pd(II) species. The reactivity of the aryl halide typically follows the trend I > Br > Cl >> F, correlating with the carbon-halogen bond dissociation energy.[1] For sterically hindered substrates, such as ortho-substituted anilines, this step can be particularly challenging, often requiring electron-rich and bulky phosphine ligands to promote the reaction.[6]

  • Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[7] The choice of base is critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[5][8] This step is typically fast and irreversible.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n pdiia Ar-Pd(II)L_n-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L_n-Ar' pdiia->pdiib Transmetalation (Ar'-B(OR)2 + Base) pdiib->pd0 Reductive Elimination (Ar-Ar') product Biaryl Product (Ar-Ar') arx 2-(1-Boc-piperazin-4-YL-methyl)-aniline Derivative (Ar-X) ar_boronic Arylboronic Acid (Ar'-B(OR)2) caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Experimental Design and Protocol Development

The successful Suzuki coupling of 2-(1-Boc-piperazin-4-yl-methyl)-aniline derivatives hinges on the judicious selection of catalyst, ligand, base, and solvent. The presence of both a sterically demanding ortho-substituent and multiple nitrogen atoms necessitates a tailored approach.

Key Considerations for Protocol Optimization:
  • Catalyst and Ligand Selection: For sterically hindered and electron-rich anilines, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the Pd(0) species and facilitate the challenging oxidative addition step. Buchwald-type ligands such as SPhos, XPhos, and their corresponding pre-catalysts (e.g., XPhos Pd G3) are excellent starting points.[6] Palladacycles like CataCXium® A have also demonstrated high efficacy for coupling unprotected ortho-bromoanilines.[2]

  • Base Selection: The choice of base is critical for activating the boronic acid without promoting side reactions. Inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly employed. The strength and solubility of the base can significantly impact the reaction kinetics. For sensitive substrates, milder bases like KF may be beneficial.[7]

  • Solvent System: Aprotic polar solvents are typically used for Suzuki couplings. Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are common choices, often with the addition of water to aid in the dissolution of the base and facilitate the formation of the boronate "ate" complex.[2] Anhydrous conditions can sometimes mitigate protodeboronation, a common side reaction.

  • The Role of the Boc-Piperazine Moiety: The tert-butoxycarbonyl (Boc) protecting group is generally stable under typical Suzuki coupling conditions.[9] However, the piperazine nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst inhibition. The use of bulky ligands helps to prevent this coordination and maintain catalyst activity. It is crucial to ensure that the reaction conditions are not strongly acidic or excessively high in temperature to avoid premature deprotection of the Boc group.[10]

Recommended Reaction Protocol:

This protocol provides a robust starting point for the Suzuki coupling of a 2-bromo-aniline derivative with a variety of arylboronic acids.

Materials:

  • 2-(1-Boc-piperazin-4-yl-methyl)-bromoaniline (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF or Dioxane/H₂O 10:1)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Base, and Catalyst in Reaction Vessel start->reagents atmosphere Establish Inert Atmosphere (Purge with N2 or Ar) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) with Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: Figure 2. General Experimental Workflow.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-(1-Boc-piperazin-4-yl-methyl)-bromoaniline (1.0 eq), arylboronic acid (1.5 eq), and finely powdered K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF, to a concentration of 0.1-0.2 M with respect to the aniline derivative) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation and Optimization

The following tables provide representative data for the optimization of Suzuki coupling reactions with sterically hindered anilines, which can serve as a guide for adapting the protocol to specific substrates.

Table 1: Comparison of Catalysts and Ligands for the Coupling of 2-Bromoaniline with Phenylboronic Acid

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂SPhosK₃PO₄Toluene1001292[6]
2Pd₂(dba)₃XPhosK₃PO₄Dioxane1001695[6]
3Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O902411[2]
4CataCXium A Pd G3-Cs₂CO₃2-MeTHF801895[2]

Table 2: Effect of Base and Solvent on Yield

EntryAryl HalideBaseSolventTemp (°C)Yield (%)Reference
12-BromoanilineK₃PO₄Dioxane/H₂O8078[3]
22-BromoanilineCs₂CO₃Dioxane/H₂O8085[3]
32-BromoanilineK₂CO₃Toluene/H₂O10088[6]
42-BromoanilineK₃PO₄2-MeTHF8091[2]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Poor quality of boronic acid. 4. Inappropriate base or solvent.1. Use a fresh batch of catalyst or a more robust pre-catalyst. 2. Ensure thorough degassing of all solvents. 3. Use fresh, high-purity boronic acid. 4. Screen different bases and solvents (see Table 2).
Protodeboronation 1. Presence of water. 2. Base is too strong. 3. Prolonged reaction time at high temperature.1. Use anhydrous solvents and bases. 2. Switch to a milder base such as KF. 3. Monitor the reaction closely and stop when complete.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient transmetalation.1. Maintain a strict inert atmosphere. 2. Ensure the base is sufficiently strong and soluble to promote transmetalation.
Boc Deprotection 1. Reaction temperature is too high. 2. Presence of acidic impurities.1. Lower the reaction temperature. 2. Ensure all reagents are free from acidic contaminants.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-(1-Boc-piperazin-4-yl-methyl)-aniline derivatives is a highly valuable transformation for the synthesis of complex biaryl structures in drug discovery. While the steric hindrance and the presence of a nitrogen-rich scaffold present unique challenges, a systematic approach to reaction optimization, grounded in a solid mechanistic understanding, can lead to high-yielding and reproducible results. The use of modern palladium pre-catalysts with bulky, electron-rich phosphine ligands, coupled with the appropriate selection of base and solvent, is key to overcoming these obstacles. The protocols and insights provided in this guide are intended to empower researchers to efficiently and successfully implement this powerful synthetic tool in their research endeavors.

References

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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  • News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13414-13433.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • S. L. J. Trice et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 28087-28092.
  • Molander, G. A., & Traister, K. M. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 14(18), 4818–4821.
  • Davis, B. G. et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13624-13629.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed technical overview and robust experimental protocols for the successful execution of the Buchwald-Hartwig amination using the sterically hindered and multifunctional substrate, 2-(1-Boc-piperazin-4-YL-methyl)-aniline. This substrate, featuring a primary aniline ortho-substituted with a Boc-protected piperazinylmethyl group, presents unique challenges in terms of reactivity and chemoselectivity. This document offers an in-depth analysis of the reaction mechanism, strategic selection of catalysts, ligands, and bases, and a step-by-step protocol designed to ensure high yields and purity of the desired N-arylated products. These application notes are intended for researchers, scientists, and professionals in drug development engaged in the synthesis of complex molecules where the formation of a C-N bond with this specific scaffold is a critical step.

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad applicability stems from the continuous development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands that can facilitate the coupling of even challenging substrates.[5]

The substrate at the heart of this guide, 2-(1-Boc-piperazin-4-YL-methyl)-aniline, exemplifies a class of molecules that, while synthetically valuable, pose distinct challenges to the practicing chemist. The primary aniline is the intended site of N-arylation; however, the presence of a bulky ortho-substituent can significantly impede the approach of the palladium catalyst. Furthermore, the molecule contains a Boc-protected piperazine moiety, introducing the question of chemoselectivity. While the Boc protecting group significantly reduces the nucleophilicity of the piperazine nitrogens, harsh reaction conditions could potentially lead to side reactions.

This document will dissect these challenges and provide a clear, actionable roadmap for the successful N-arylation of 2-(1-Boc-piperazin-4-YL-methyl)-aniline. We will delve into the mechanistic underpinnings of the reaction to rationalize the choice of reagents and conditions, present a meticulously optimized protocol, and offer guidance on reaction monitoring and product purification.

The Catalytic Cycle: A Mechanistic Rationale for Reagent Selection

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange R'R''NH Amine_Coordination Ar-Pd(II)-NHR'R''X Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)-NR'R''(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' Reductive_Elimination->Product workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification p1 Oven-dry glassware p2 Inert atmosphere (Ar/N2) p1->p2 r1 Add solids: - Amine (1.0 equiv) - Aryl Bromide (1.2 equiv) - NaOtBu (1.5 equiv) p2->r1 r2 Add catalyst/ligand: - Pd2(dba)3 (2 mol%) - XPhos (4 mol%) r1->r2 r3 Add anhydrous toluene r2->r3 r4 Heat to 100 °C r3->r4 r5 Monitor by TLC/LC-MS r4->r5 w1 Cool to RT r5->w1 w2 Quench with water w1->w2 w3 Extract with EtOAc w2->w3 w4 Dry organic layer (Na2SO4) w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify by column chromatography w5->w6

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(1-Boc-piperazin-4-YL-methyl)-aniline (1.0 equiv), the aryl bromide (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (2 mol%) and XPhos (4 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aniline substrate.

  • Reaction: Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation, then heat the reaction to 100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Quantitative Data Summary

The following table provides representative data for the Buchwald-Hartwig amination of 2-(1-Boc-piperazin-4-YL-methyl)-aniline with various aryl bromides, based on the protocol described above.

Aryl BromideProductYield (%)
4-BromotolueneN-(4-methylphenyl)-2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)aniline85
4-BromoanisoleN-(4-methoxyphenyl)-2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)aniline82
1-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)aniline88
3-BromopyridineN-(pyridin-3-yl)-2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)aniline75

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or gives low yields, consider increasing the catalyst and ligand loading to 3-5 mol% and 6-10 mol%, respectively. Ensure all reagents and the solvent are strictly anhydrous.

  • Side Products: The formation of hydrodehalogenated arene is a potential side reaction. [6]Using a slight excess of the amine can sometimes mitigate this.

  • Boc Deprotection: If cleavage of the Boc group is observed, a milder base such as potassium phosphate (K₃PO₄) may be used, although this may require longer reaction times or higher temperatures.

  • Ligand Choice: While XPhos is a robust ligand for this transformation, other bulky biarylphosphine ligands such as RuPhos or BrettPhos can also be effective and may offer improved results for specific aryl halide coupling partners. [5]

Conclusion

The Buchwald-Hartwig amination of 2-(1-Boc-piperazin-4-YL-methyl)-aniline is a powerful and reliable method for the synthesis of complex N-arylated scaffolds crucial for drug discovery and development. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst system, particularly a palladium precursor with a bulky biarylphosphine ligand, the challenges of steric hindrance and chemoselectivity can be effectively overcome. The protocol detailed herein provides a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 786-800. [Link]

  • Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 435-444. [Link]

  • National Center for Biotechnology Information. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • ResearchGate. (2025, August 7). Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. [Link]

  • ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

Sources

Application Notes and Protocols: Leveraging 2-(1-Boc-piperazin-4-YL-methyl)-aniline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-(Piperazin-1-ylmethyl)aniline Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of privileged scaffolds is a cornerstone of efficient lead generation and optimization. The 2-(1-Boc-piperazin-4-YL-methyl)-aniline moiety has emerged as a particularly valuable building block. Its structure presents a unique trifecta of functionalities: a nucleophilic primary aniline, a versatile Boc-protected piperazine ring, and a benzylic methylene linker. This arrangement offers medicinal chemists a powerful handle to explore chemical space and modulate the pharmacokinetic and pharmacodynamic properties of synthesized molecules.

The aniline group, with its ortho-substitution, provides a distinct vector for molecular elaboration compared to its para-isomer, 4-(1-Boc-piperazin-4-yl-methyl)aniline.[1][2] This ortho-arrangement can introduce conformational constraints and specific steric interactions, which can be crucial for achieving selectivity and potency against biological targets.[2] The piperazine ring, a common motif in many approved drugs, often imparts favorable properties such as improved aqueous solubility and the ability to form salt bridges with biological targets.[3][4] The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, sequential functionalization, a key advantage in multi-step syntheses.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(1-Boc-piperazin-4-YL-methyl)-aniline in the synthesis of diverse bioactive molecules. We will delve into detailed, field-proven protocols for key synthetic transformations, explain the underlying chemical principles, and present data to guide your experimental design.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₁₆H₂₅N₃O₂PubChem CID: 53482113[7]
Molecular Weight 291.39 g/mol Chem-Impex[1]
Appearance Off-white to yellowish solidChem-Impex[1]
Storage Conditions 0-8 °CChem-Impex[1]

Expert Insight: While the compound is generally stable, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation of the aniline moiety, which can lead to discoloration and the formation of impurities. For long-term storage, refrigeration at 0-8 °C is recommended.[1]

Core Synthetic Applications and Protocols

The primary utility of 2-(1-Boc-piperazin-4-YL-methyl)-aniline lies in the reactivity of its primary aromatic amine. This section provides detailed protocols for its most common and impactful applications.

Amide Bond Formation: A Gateway to Diverse Scaffolds

Amide coupling is one of the most frequently employed reactions in medicinal chemistry.[8] The aniline moiety of our title compound can be readily acylated with a wide range of carboxylic acids to generate a diverse library of amide derivatives. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with anilines which can be less nucleophilic than aliphatic amines.[8]

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and suppression of racemization.[5][8]

Materials:

  • 2-(1-Boc-piperazin-4-YL-methyl)-aniline

  • Carboxylic acid of interest (R-COOH)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add 2-(1-Boc-piperazin-4-YL-methyl)-aniline (1.1 eq).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Causality and Self-Validation:

  • Why HATU? HATU is a superior choice for coupling with less nucleophilic anilines as it forms a highly reactive O-acylisourea intermediate, accelerating the rate of amidation.[5]

  • The Role of DIPEA: DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid, facilitating its activation.

  • Monitoring Progress: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint, preventing the formation of byproducts from prolonged reaction times or decomposition of reagents.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Aniline 2-(1-Boc-piperazin-4-YL-methyl)-aniline Reaction Stir at RT (2-16h) Aniline->Reaction CarboxylicAcid R-COOH CarboxylicAcid->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction DMF DMF (Solvent) DMF->Reaction Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction->Workup Monitor by TLC/LC-MS Purification Silica Gel Chromatography Workup->Purification Product Desired Amide Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the alkylation of the primary aniline.[9][10] This two-step, one-pot process involves the initial formation of an imine between the aniline and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine.

Protocol 2: Direct Reductive Amination with Sodium Triacetoxyborohydride

This protocol employs sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for the reductive amination of anilines.[11]

Materials:

  • 2-(1-Boc-piperazin-4-YL-methyl)-aniline

  • Aldehyde or Ketone (R-CHO or R₂C=O) (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve 2-(1-Boc-piperazin-4-YL-methyl)-aniline (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCM or DCE.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 3-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality and Self-Validation:

  • Why STAB? NaBH(OAc)₃ is less basic and more sterically hindered than other common reducing agents like sodium borohydride (NaBH₄), making it more selective for the reduction of the protonated imine over the carbonyl starting material. This minimizes side reactions such as the reduction of the aldehyde to an alcohol.

  • Solvent Choice: DCM and DCE are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the STAB reagent.

  • Acid Catalysis: The addition of a catalytic amount of acetic acid can accelerate the rate of imine formation, which is often the rate-limiting step, especially with less reactive ketones.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Aniline 2-(1-Boc-piperazin-4-YL-methyl)-aniline ImineFormation Imine Formation (RT, 30-60 min) Aniline->ImineFormation Carbonyl Aldehyde/Ketone Carbonyl->ImineFormation STAB NaBH(OAc)₃ DCM DCM (Solvent) DCM->ImineFormation Reduction Reduction (RT, 3-24h) ImineFormation->Reduction Add STAB Quench Quench (NaHCO₃) & Workup Reduction->Quench Monitor by TLC/LC-MS Product Secondary Amine Quench->Product

Sources

The Strategic Application of 2-(1-Boc-piperazin-4-YL-methyl)-aniline in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 2-(1-Boc-piperazin-4-YL-methyl)-aniline has emerged as a particularly valuable intermediate. Its unique structural arrangement, featuring a nucleophilic aniline moiety ortho to a Boc-protected piperazine-methyl group, offers a versatile platform for the synthesis of complex molecules targeting a range of therapeutic areas, most notably in the realms of oncology and central nervous system (CNS) disorders.

This technical guide provides an in-depth exploration of the applications of 2-(1-Boc-piperazin-4-YL-methyl)-aniline, complete with detailed experimental protocols and insights into the rationale behind its use in drug design.

Physicochemical Properties and Strategic Advantages

Before delving into specific applications, it is crucial to understand the inherent properties of 2-(1-Boc-piperazin-4-YL-methyl)-aniline that make it a favored building block in medicinal chemistry.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₆H₂₅N₃O₂Provides a solid foundation for further molecular elaboration.
Molecular Weight 291.39 g/mol A moderate molecular weight that allows for the addition of other pharmacophoric groups without excessive size.
Appearance Off-white to yellowish solidStandard physical state for a chemical intermediate.
Key Functional Groups Primary aniline, Boc-protected piperazineThe aniline offers a reactive handle for a variety of coupling reactions, while the Boc-protected piperazine allows for sequential and controlled functionalization.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is a key feature, enabling selective reaction at the aniline nitrogen. This protecting group can be readily removed under acidic conditions, unveiling a secondary amine for subsequent diversification, a crucial strategy in the construction of compound libraries for high-throughput screening.[2]

The ortho-disposition of the aniline and the piperazin-methyl substituents is of particular strategic importance. This arrangement pre-organizes the molecule in a specific conformation that can be exploited to achieve high-affinity binding to biological targets, particularly the ATP-binding pocket of protein kinases.

Core Applications in Drug Discovery

The utility of 2-(1-Boc-piperazin-4-YL-methyl)-aniline is most prominently demonstrated in the synthesis of kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).

Synthesis of Pyrimidine-Based Kinase Inhibitors

Protein kinases are a critical class of enzymes often dysregulated in cancer.[3] The 2-aminopyrimidine scaffold is a common core structure found in many kinase inhibitors, as the amino group can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. 2-(1-Boc-piperazin-4-YL-methyl)-aniline serves as an excellent precursor for the synthesis of such inhibitors.

The primary aniline of this building block can readily undergo nucleophilic aromatic substitution with an activated pyrimidine, such as a 2-chloropyrimidine, to form the crucial 2-aminopyrimidine linkage. The ortho-piperazin-methyl moiety can then act as a solvent-exposed vector for further modification to enhance potency, selectivity, and pharmacokinetic properties.[4]

Protocol 1: Synthesis of a 2-(2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylamino)pyrimidine Intermediate

This protocol outlines a representative synthesis of a key intermediate for a pyrimidine-based kinase inhibitor, leveraging the nucleophilicity of the aniline in 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

Materials:

  • 2-(1-Boc-piperazin-4-YL-methyl)-aniline (1.0 eq)

  • 2-Chloro-4,6-dimethylpyrimidine (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(1-Boc-piperazin-4-YL-methyl)-aniline, 2-chloro-4,6-dimethylpyrimidine, palladium(II) acetate, Xantphos, and cesium carbonate.

  • Add anhydrous 1,4-dioxane to the flask.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield the desired 2-(2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylamino)pyrimidine intermediate.

Causality Behind Experimental Choices:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient and versatile method for forming carbon-nitrogen bonds, particularly for coupling anilines to aryl halides.[5]

  • Pd(OAc)₂ and Xantphos: This combination is a common and effective catalytic system for Buchwald-Hartwig aminations. Xantphos is a bulky electron-rich phosphine ligand that promotes the reductive elimination step and stabilizes the palladium catalyst.

  • Cesium Carbonate: A strong base is required to deprotonate the aniline and facilitate the catalytic cycle. Cesium carbonate is often used due to its high solubility in organic solvents and its ability to promote high reaction rates.

  • Anhydrous Dioxane: An aprotic polar solvent is necessary to dissolve the reactants and facilitate the reaction without interfering with the catalytic cycle.

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_intermediate Key Intermediate cluster_deprotection Boc Deprotection cluster_final Final Kinase Inhibitor Scaffold A 2-(1-Boc-piperazin-4-YL-methyl)-aniline C Pd(OAc)₂ / Xantphos Cs₂CO₃, Dioxane, 100 °C A->C B 2-Chloropyrimidine Derivative B->C D 2-((2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)amino)pyrimidine C->D C-N Bond Formation E TFA or HCl in Dioxane D->E Acidic Cleavage F 2-((2-(piperazin-1-ylmethyl)phenyl)amino)pyrimidine E->F Amine Unveiling

Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.

Development of GPCR Modulators for CNS Disorders

The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[2] The basic nitrogen of the piperazine ring is often crucial for interaction with aminergic GPCRs, such as dopamine and serotonin receptors. The 2-(1-Boc-piperazin-4-YL-methyl)-aniline scaffold provides a valuable starting point for the synthesis of novel GPCR modulators.

The aniline group can be functionalized to introduce various aryl or heteroaryl groups, which can modulate receptor subtype selectivity and pharmacological activity. Subsequent deprotection of the Boc group allows for the introduction of a second substituent on the piperazine nitrogen, further tuning the compound's properties.

Protocol 2: Synthesis of an N-Aryl-2-(piperazin-1-ylmethyl)aniline Derivative

This protocol describes the synthesis of a derivative where the aniline nitrogen has been arylated, a common step in the development of GPCR ligands.

Materials:

  • 2-(1-Boc-piperazin-4-YL-methyl)-aniline (1.0 eq)

  • Aryl bromide or iodide (e.g., 1-bromo-4-fluorobenzene) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous toluene

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, combine 2-(1-Boc-piperazin-4-YL-methyl)-aniline, the aryl bromide/iodide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide in a round-bottom flask.

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a gradient of hexane and ethyl acetate) to obtain the desired N-aryl-2-(1-Boc-piperazin-4-YL-methyl)-aniline derivative.

Causality Behind Experimental Choices:

  • Buchwald-Hartwig Amination: As in the previous protocol, this is the reaction of choice for forming the N-aryl bond.

  • Pd₂(dba)₃ and XPhos: This is another highly effective catalytic system for this transformation. XPhos is a bulky, electron-rich ligand that is particularly effective for coupling with sterically hindered anilines.

  • Sodium tert-butoxide: A strong, non-nucleophilic base is essential for this reaction.

  • Anhydrous Toluene: A high-boiling, aprotic solvent is suitable for this reaction, which often requires elevated temperatures.

Visualization of a Potential GPCR Modulator Synthesis Pathway:

G cluster_start Starting Material cluster_step1 Step 1: N-Arylation cluster_intermediate1 Intermediate A cluster_step2 Step 2: Boc Deprotection cluster_intermediate2 Intermediate B cluster_step3 Step 3: N-Alkylation/Acylation cluster_final Final GPCR Modulator Start 2-(1-Boc-piperazin-4-YL-methyl)-aniline Reaction1 Aryl-Br, Pd Catalyst, Base, Toluene Start->Reaction1 Intermediate1 N-Aryl-2-(1-Boc-piperazin-4-YL-methyl)-aniline Reaction1->Intermediate1 Reaction2 TFA or HCl in Dioxane Intermediate1->Reaction2 Intermediate2 N-Aryl-2-(piperazin-1-ylmethyl)aniline Reaction2->Intermediate2 Reaction3 R-X or R-COCl, Base Intermediate2->Reaction3 Final Diversified GPCR Modulator Reaction3->Final

Caption: Multi-step synthesis of a potential GPCR modulator.

Conclusion and Future Perspectives

2-(1-Boc-piperazin-4-YL-methyl)-aniline is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point for the synthesis of complex and biologically active molecules. Its utility in the construction of kinase inhibitors and GPCR modulators is well-established, and its commercial availability facilitates its integration into drug discovery programs.[6] Future applications of this valuable intermediate will likely expand as our understanding of disease biology continues to grow, opening new avenues for the design of next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively harness the potential of this powerful synthetic tool.

References

  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, G., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel), 17(10), 1320. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Tert-butyl 2-(piperazin-1-yl)
  • de Oliveira, R., de Freitas, R. M., & de Campos, V. E. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. [Link]

  • Li, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 30(15), 1180. [Link]

  • Sharma, R., et al. (2025). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones.
  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 438-453. [Link]

  • Wang, C., et al. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Bentham Science.
  • Boc Sciences. (2024).
  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653–6664. [Link]

  • Janssen, E., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 64(18), 13686–13700. [Link]

  • PubChem. (n.d.). 2-(1-Boc-piperazin-4-YL-methyl)-aniline. Retrieved January 20, 2026, from [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

  • Daoui, O., et al. (2024).
  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: a review. Chemical Biology & Drug Design. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2-(1-Boc-piperazin-4-YL-methyl)-aniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. Their central role in regulating cellular signal transduction pathways makes them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, but the quest for agents with improved potency, selectivity, and pharmacokinetic profiles is perpetual.

In this landscape, medicinal chemists often rely on "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The piperazine moiety is a quintessential example of such a scaffold, frequently incorporated into drug candidates to enhance aqueous solubility, act as a versatile linker, and form crucial interactions with target proteins.[1][2][3]

This guide focuses on a specific, highly valuable building block: 2-(1-Boc-piperazin-4-YL-methyl)-aniline . We will explore its strategic importance as a key intermediate, detailing its application in the synthesis of potent kinase inhibitors like Brigatinib and novel dual Mer/c-Met inhibitors. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them.

Strategic Value of the 2-(1-Boc-piperazin-4-YL-methyl)-aniline Intermediate

The utility of this reagent lies in its trifunctional nature, where each component is strategically poised for efficient and controlled chemical synthesis.

  • The Aniline Moiety : The primary aromatic amine is the lynchpin for constructing the core of many kinase inhibitors. It serves as a potent nucleophile, perfectly suited for coupling reactions, most notably nucleophilic aromatic substitution (SNAr), with heterocyclic cores like pyrimidines or quinolines. This reaction often forms the critical hydrogen bond interactions with the "hinge region" of the kinase active site.

  • The Piperazine Ring : This saturated heterocycle is a master key for optimizing drug-like properties.[1][2][3] It typically extends into the solvent-exposed region of the kinase binding pocket. Its basic nitrogen atom can be protonated at physiological pH, significantly improving aqueous solubility. Furthermore, it provides a vector for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic parameters.

  • The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is essential for synthetic control. It masks the reactivity of one of the piperazine's nitrogen atoms, preventing undesired side reactions during the initial core-forming coupling step. The Boc group is robust enough to withstand many reaction conditions yet can be cleanly and efficiently removed under acidic conditions (e.g., using trifluoroacetic acid), unmasking the secondary amine for subsequent functionalization.[4]

This combination of features in a single molecule streamlines complex syntheses, saving time and resources while providing a clear and reliable path to diverse kinase inhibitor candidates.

Application Case Study I: Synthesis of Brigatinib (ALK/EGFR Inhibitor)

Brigatinib is a powerful second-generation tyrosine kinase inhibitor approved for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[5] Its structure exemplifies the strategic use of a substituted aniline-piperazine moiety. While the exact commercial synthesis of Brigatinib uses a closely related aniline derivative, the following protocol illustrates the fundamental coupling reaction where our title compound would be employed.

Workflow for Brigatinib Core Synthesis

The key synthetic step involves the coupling of the aniline intermediate with a functionalized pyrimidine ring, a common strategy in kinase inhibitor development.[6]

Caption: Synthetic workflow for the key SNAr coupling step.

Protocol 1: SNAr Coupling for Brigatinib Core Synthesis

This protocol describes the crucial C-N bond formation between the aniline intermediate and the pyrimidine core.

A. Rationale: This SNAr reaction relies on the nucleophilic attack of the aniline nitrogen onto the electron-deficient pyrimidine ring, displacing a chlorine atom. The reaction is typically performed in a high-boiling solvent to ensure sufficient energy to overcome the activation barrier. An acid catalyst protonates the pyrimidine ring, making it more electrophilic and accelerating the reaction.

B. Materials & Reagents:

  • 2-(1-Boc-piperazin-4-YL-methyl)-aniline (1.0 eq)

  • 2,5-dichloro-N-(2-(dimethylphosphinyl)phenyl)pyrimidin-4-amine (1.05 eq)

  • 2-Propanol (or another suitable high-boiling solvent like DMF)

  • Concentrated HCl (catalytic amount) or p-Toluenesulfonic acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

C. Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(1-Boc-piperazin-4-YL-methyl)-aniline and the dichloropyrimidine intermediate.

  • Add 2-propanol to create a slurry (approx. 0.1 M concentration).

  • Add a catalytic amount of concentrated HCl (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approx. 82 °C for 2-propanol) and monitor the reaction progress by TLC or LC-MS. The reaction may take 5-24 hours.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the acid and quench the reaction.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography to yield the Boc-protected Brigatinib core.

Data Summary: Representative Reaction
ParameterConditionRationale
Solvent 2-Propanol / DMFHigh boiling point polar solvent to facilitate SNAr.
Catalyst HCl / p-TsOHAcid catalysis activates the pyrimidine ring towards nucleophilic attack.
Temperature 80 - 120 °CProvides necessary activation energy for the C-N bond formation.
Typical Yield >50%Demonstrates an efficient coupling process for the core structure.[6]

Application Case Study II: Synthesis of Mer/c-Met Dual Inhibitors

The 2-substituted aniline pyrimidine framework is also a validated scaffold for developing potent dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers.[7][8][9] The title compound serves as an excellent starting point for creating a library of analogs for structure-activity relationship (SAR) studies.

Workflow for Mer/c-Met Inhibitor Synthesis

The synthesis involves an initial coupling followed by deprotection and diversification.

A 2-(1-Boc-piperazin-4-YL-methyl)-aniline C S N Ar Coupling A->C B Substituted 2-Chloropyrimidine B->C D Boc-Protected Intermediate C->D E Boc Deprotection (TFA/DCM) D->E F Piperazine Intermediate E->F G Acylation / Alkylation (R-COCl or R-X) F->G H Final Kinase Inhibitor Library G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline (CAS No. 885278-02-4)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate.

Introduction

The synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline is a critical step in the development of various pharmacologically active molecules. The two primary and most effective routes to this compound are reductive amination of 2-aminobenzaldehyde with 1-Boc-piperazine and direct N-alkylation of 1-Boc-piperazine with a 2-aminobenzyl halide. Both methods have their unique advantages and potential pitfalls. This guide will provide a detailed, question-and-answer-based approach to troubleshooting and optimizing these synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(1-Boc-piperazin-4-YL-methyl)-aniline?

A1: The two most common and effective synthetic routes are:

  • Reductive Amination: This involves the reaction of 2-aminobenzaldehyde with 1-Boc-piperazine to form an imine intermediate, which is then reduced in situ to the desired amine. This method is often preferred for its high selectivity and milder reaction conditions[4][5].

  • Direct N-Alkylation: This is a classical SN2 reaction where 1-Boc-piperazine is reacted with a 2-aminobenzyl halide (e.g., bromide or chloride). This method can be straightforward but is often plagued by side reactions if not carefully controlled.

Troubleshooting Guide: Reductive Amination Route

Reductive amination is a powerful method for the formation of C-N bonds. The general workflow is depicted below.

G cluster_0 Reductive Amination Workflow A 2-Aminobenzaldehyde + 1-Boc-piperazine B Imine/Iminium Ion Formation (Acid Catalyst, e.g., Acetic Acid) A->B C In situ Reduction (Reducing Agent, e.g., NaBH(OAc)₃) B->C D Work-up & Purification C->D E 2-(1-Boc-piperazin-4-YL-methyl)-aniline D->E

Caption: Reductive Amination Workflow

Q2: My reductive amination reaction is showing low to no conversion. What are the likely causes?

A2: Several factors can lead to poor conversion in a reductive amination reaction:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine is a crucial equilibrium step.

    • Troubleshooting:

      • Catalytic Acid: Ensure a catalytic amount of a weak acid, such as acetic acid, is present to facilitate imine formation.

      • Water Removal: The formation of the imine releases water. While not always necessary, in sluggish reactions, the use of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the imine.

  • Inactive Reducing Agent: The choice and quality of the reducing agent are critical.

    • Troubleshooting:

      • Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild and selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

      • Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Older or improperly stored reagents can have significantly reduced activity.

  • Inappropriate Solvent: The solvent must be compatible with all reactants and intermediates.

    • Troubleshooting:

      • Common Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices for reductive aminations with NaBH(OAc)₃. Methanol or ethanol can also be used, particularly with NaBH₃CN.

      • Solubility: Ensure all reactants are soluble in the chosen solvent system.

Q3: I am observing the formation of a significant amount of 2-aminobenzyl alcohol as a byproduct. How can I prevent this?

A3: The formation of 2-aminobenzyl alcohol indicates that the aldehyde is being reduced.

  • Causality: This typically occurs if the reducing agent is too harsh or if the imine formation is slow, allowing for the direct reduction of the aldehyde.

  • Prevention Strategies:

    • Use a Milder Reducing Agent: NaBH(OAc)₃ is less reactive towards aldehydes than NaBH₄. If you are using a stronger borohydride, switching to NaBH(OAc)₃ is recommended.

    • Optimize Reaction Sequence: Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent to allow for sufficient imine formation.

Q4: My final product is difficult to purify. What are common impurities and how can I remove them?

A4: Common impurities in this reaction include unreacted starting materials and the aforementioned 2-aminobenzyl alcohol.

  • Purification Protocol:

    • Aqueous Work-up: A standard aqueous work-up with a mild base (e.g., saturated NaHCO₃ solution) can help remove acidic residues.

    • Column Chromatography: Purification by flash column chromatography on silica gel is typically effective. A gradient elution system of ethyl acetate in hexanes or a mixture of DCM and methanol is a good starting point.

Parameter Recommendation for Reductive Amination Rationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the imine, minimizing aldehyde reduction.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and compatible with NaBH(OAc)₃.
Catalyst Acetic Acid (catalytic amount)Facilitates the formation of the imine intermediate.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed to completion.
Stoichiometry 1.0-1.2 equivalents of 1-Boc-piperazineA slight excess of the amine can help drive the reaction.

Troubleshooting Guide: Direct N-Alkylation Route

Direct N-alkylation is a classic SN2 reaction. A general workflow is presented below.

G cluster_1 Direct N-Alkylation Workflow A 2-Aminobenzyl Halide + 1-Boc-piperazine B S_N2 Reaction (Base, e.g., K₂CO₃; Solvent, e.g., DMF) A->B C Work-up & Purification B->C D 2-(1-Boc-piperazin-4-YL-methyl)-aniline C->D

Caption: Direct N-Alkylation Workflow

Q5: My N-alkylation reaction is giving a very low yield. What are the potential issues?

A5: Low yields in N-alkylation can stem from several factors:

  • Poor Reactivity of the Alkylating Agent: The nature of the leaving group on the 2-aminobenzyl moiety is crucial.

    • Troubleshooting: The reactivity order is I > Br > Cl. If you are using a chloride, consider converting it to the more reactive bromide or iodide.

  • Inappropriate Base or Solvent: The choice of base and solvent significantly impacts SN2 reactions.

    • Troubleshooting:

      • Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.

      • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred as they can accelerate SN2 reactions[6].

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Troubleshooting: Gradually increase the reaction temperature while monitoring for byproduct formation. Temperatures in the range of 80-120°C in DMF are common for such alkylations[6].

Q6: I am observing the formation of a dialkylated piperazine byproduct. How can I minimize this?

A6: While the Boc protecting group on one of the piperazine nitrogens prevents its reaction, the product itself can potentially react further if the Boc group is unintentionally cleaved. A more common issue is the reaction of the aniline nitrogen.

  • Causality: The aniline nitrogen is also nucleophilic and can compete with the piperazine nitrogen for the alkylating agent, leading to a mixture of products.

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight excess of 1-Boc-piperazine relative to the 2-aminobenzyl halide to favor the desired reaction.

    • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration and improve selectivity.

Q7: The reaction is producing a lot of tar-like material. What is causing this and how can I prevent it?

A7: Tar formation is often a result of polymerization or other complex side reactions.

  • Causality: This can be caused by excessively high temperatures or the presence of impurities in the starting materials. 2-aminobenzyl halides can be unstable and prone to self-polymerization.

  • Prevention Strategies:

    • Use Freshly Prepared/Purified Alkylating Agent: Ensure the 2-aminobenzyl halide is of high purity.

    • Optimize Temperature: Avoid excessively high temperatures. Find the minimum temperature required for a reasonable reaction rate.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Parameter Recommendation for Direct N-Alkylation Rationale
Alkylating Agent 2-Aminobenzyl bromide or iodideMore reactive leaving groups than chloride.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Sufficiently strong to facilitate the reaction without causing significant side reactions.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)Polar aprotic solvents that accelerate SN2 reactions.
Temperature 80-120 °COften requires heating to achieve a reasonable reaction rate.
Stoichiometry 1.2-1.5 equivalents of 1-Boc-piperazineAn excess of the amine can help drive the reaction to completion and minimize side reactions of the alkylating agent.

Experimental Protocols

Protocol 1: Reductive Amination

  • To a stirred solution of 2-aminobenzaldehyde (1.0 eq) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere, add 1-Boc-piperazine (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Direct N-Alkylation

  • To a stirred solution of 1-Boc-piperazine (1.2-1.5 eq) in anhydrous DMF or ACN (0.1-0.2 M), add potassium carbonate (2.0 eq).

  • Add the 2-aminobenzyl halide (1.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80-120 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dilute the residue with DCM and water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

References

Sources

Technical Support Center: Purification of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(1-Boc-piperazin-4-YL-methyl)-aniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile intermediate.

Introduction

2-(1-Boc-piperazin-4-YL-methyl)-aniline is a key building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a Boc-protected piperazine and an aniline moiety, makes it a valuable precursor for the synthesis of a wide range of biologically active compounds.[1] However, achieving high purity of this compound can be challenging due to potential side reactions and the physicochemical properties of the molecule and its impurities. This guide offers practical, experience-based solutions to overcome these purification hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

Problem 1: Persistent Impurities After Column Chromatography

Symptom: After performing flash column chromatography, TLC or LC-MS analysis of the collected fractions still shows the presence of impurities alongside the desired product.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from its impurities.

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Conduct a thorough TLC analysis using a range of solvent systems with varying polarities. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.

      • Gradient Elution: Employ a gradient elution strategy during column chromatography. Start with a low polarity mobile phase and gradually increase the polarity. This can enhance the separation of compounds with similar Rf values.

      • Additive Introduction: Consider adding a small percentage (0.1-1%) of a modifier like triethylamine to the mobile phase. This can reduce tailing of the amine-containing product on the silica gel and improve peak shape and resolution.

  • Co-eluting Impurities: Some impurities may have very similar polarities to the product, making separation by standard silica gel chromatography difficult.

    • Troubleshooting Steps:

      • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying amines. Reversed-phase chromatography (C18) is another powerful option, particularly for separating compounds with subtle differences in hydrophobicity.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique to remove closely related impurities.[3] Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Problem 2: Product Degradation During Purification

Symptom: The yield of the purified product is significantly lower than expected, and analysis indicates the presence of degradation products.

Possible Causes & Solutions:

  • Acid-Sensitivity of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions.[4][5] Prolonged exposure to acidic environments, which can be present on standard silica gel, can lead to premature deprotection.

    • Troubleshooting Steps:

      • Neutralize Silica Gel: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in the chosen eluent, then re-equilibrate with the starting mobile phase.

      • Use Deactivated Silica: Consider using commercially available deactivated silica gel.

      • Minimize Contact Time: Perform the chromatography as efficiently as possible to reduce the time the compound spends on the column.

  • Oxidation of the Aniline Moiety: The aniline functional group is susceptible to oxidation, which can be accelerated by air and light, leading to colored impurities.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Use Fresh Solvents: Ensure that the solvents used for chromatography are freshly distilled or from a recently opened bottle to avoid peroxides and other oxidizing species.

      • Protect from Light: Wrap the chromatography column and collection flasks in aluminum foil to protect the compound from light.

Problem 3: Difficulty Removing Unreacted Starting Materials

Symptom: Analysis of the crude product shows a significant amount of unreacted 1-Boc-piperazine or the aniline precursor.

Possible Causes & Solutions:

  • Incomplete Reaction: The initial synthetic reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Reaction Monitoring: Before workup, ensure the reaction has reached completion by TLC or LC-MS. If necessary, extend the reaction time or consider adding more of the limiting reagent.

      • Aqueous Wash: An acidic wash (e.g., dilute HCl) during the workup can help remove unreacted basic starting materials like piperazine derivatives by converting them into their water-soluble salts.[6] However, be cautious with the pH to avoid cleaving the Boc group. A mildly acidic wash (pH 4-5) is often sufficient.

  • Similar Polarity: The starting materials may have polarities close to the product.

    • Troubleshooting Steps:

      • Optimize Chromatography: As detailed in Problem 1, a systematic optimization of the chromatographic conditions is crucial.

      • Derivative Formation: In some cases, it may be possible to selectively react the unreacted starting material to form a derivative with a significantly different polarity, making it easier to separate. This is a more advanced technique and should be approached with caution.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for column chromatography of 2-(1-Boc-piperazin-4-YL-methyl)-aniline?

A1: A good starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate. The optimal ratio will depend on the specific impurities present, but a gradient of 10% to 50% ethyl acetate in hexanes is often effective. Adding 0.5% triethylamine to the eluent can improve peak shape and recovery.

Q2: My purified product is a yellowish solid, but the literature reports it as an off-white solid. What could be the cause?

A2: The yellowish color is likely due to minor oxidized impurities of the aniline moiety.[1] While these may be present in very small amounts, they can be highly colored. If high purity is required, consider a final purification step like recrystallization or a charcoal treatment to remove colored impurities.

Q3: Can I use an acidic wash to remove basic impurities during the workup?

A3: Yes, a dilute acidic wash can be effective for removing basic impurities. However, it is critical to carefully control the pH. The Boc group is sensitive to strong acids.[5] A wash with a dilute solution of a weak acid, such as 1% citric acid or ammonium chloride, is generally safer than using strong acids like HCl. Always monitor for Boc deprotection by TLC or LC-MS after an acidic wash.

Q4: Is recrystallization a viable purification method for this compound?

A4: If the compound is obtained as a solid, recrystallization can be an excellent purification technique.[3] The choice of solvent is critical. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at higher temperatures. A solvent screen using small amounts of the product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures with hexanes) is recommended to identify the best conditions.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring fractions. Use the same solvent system as your column or one with a slightly higher polarity to get good spot separation. Staining the TLC plates with a potassium permanganate solution or using a UV lamp can help visualize the product and impurities. For more precise analysis, LC-MS can be used to analyze key fractions.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Preparation:

    • Dissolve the crude 2-(1-Boc-piperazin-4-YL-methyl)-aniline in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

    • In a separate flask, prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate with 0.5% Triethylamine).

    • Pack a glass column with the silica gel slurry.

  • Loading:

    • Adsorb the dissolved crude product onto a small amount of silica gel by concentrating the solution to dryness.

    • Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate.

    • Collect fractions and monitor by TLC.

  • Isolation:

    • Combine the pure fractions as determined by TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile) at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude solid in a flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting Logic for Purification

Purification_Troubleshooting start Crude Product Analysis (TLC/LC-MS) is_pure Is the product pure? start->is_pure impure_column Perform Column Chromatography is_pure->impure_column No end_pure Pure Product is_pure->end_pure Yes check_purity_after_column Analyze Fractions (TLC/LC-MS) impure_column->check_purity_after_column is_pure_after_column Is the product pure? check_purity_after_column->is_pure_after_column optimize_column Optimize Chromatography (Solvent, Gradient, Additives) is_pure_after_column->optimize_column No, but separation is partial consider_alternative Consider Alternative Methods (Recrystallization, Different Stationary Phase) is_pure_after_column->consider_alternative No, co-elution is_pure_after_column->end_pure Yes optimize_column->impure_column consider_alternative->end_pure

Caption: A flowchart for troubleshooting the purification of 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_final Final Product synthesis Crude Reaction Mixture workup Aqueous Wash (e.g., dilute acid/base) synthesis->workup extraction Organic Extraction workup->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization (if solid) drying->recrystallization final_product Pure Product chromatography->final_product recrystallization->final_product

Caption: A general workflow for the purification of organic compounds like 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

References

  • Chem-Impex. (n.d.). 4-(1-Boc-piperazin-4-yl-methyl)aniline. Retrieved from [Link]

  • ChemSrc. (2025, August 25). 2-(4-BOC-PIPERAZIN-1-YL-METHYL)ANILINE. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Boc-piperazin-4-YL-methyl)-aniline. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: 2-(1-Boc-piperazin-4-YL-methyl)-aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

The synthesis of this valuable intermediate, while conceptually straightforward, involves critical steps where impurities can arise, impacting yield, purity, and the success of subsequent reactions. This guide is structured in a question-and-answer format to directly address the most pressing issues you may face.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound, and where are the main pitfalls?

A1: The most common and cost-effective route involves a two-step process:

  • Step 1: Nucleophilic Substitution: Alkylation of N-Boc-piperazine with 2-nitrobenzyl halide (typically bromide or chloride).

  • Step 2: Reduction: Reduction of the nitro group on the resulting intermediate, tert-butyl 4-((2-nitrophenyl)methyl)piperazine-1-carboxylate, to the desired aniline.

The primary challenges lie in controlling selectivity during the alkylation step and ensuring a clean, complete reduction in the second step. Each stage has a unique impurity profile that must be managed.

cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction 2-Nitrobenzyl Bromide 2-Nitrobenzyl Bromide Alkylation_Reaction Nucleophilic Substitution 2-Nitrobenzyl Bromide->Alkylation_Reaction Boc-Piperazine Boc-Piperazine Boc-Piperazine->Alkylation_Reaction Nitro_Intermediate tert-butyl 4-((2-nitrophenyl)methyl) piperazine-1-carboxylate Alkylation_Reaction->Nitro_Intermediate Reduction_Reaction Nitro Group Reduction Nitro_Intermediate->Reduction_Reaction Final_Product 2-(1-Boc-piperazin-4-YL-methyl) -aniline Reduction_Reaction->Final_Product

Caption: General two-step synthetic workflow.

Troubleshooting Guide: Impurity Profiles & Mitigation

Q2: I'm seeing multiple products in my initial alkylation step. What are they and how can I improve selectivity?

A2: The primary side-product in the alkylation of Boc-piperazine with 2-nitrobenzyl bromide is the di-substituted piperazine. While Boc-protection directs mono-alkylation, forcing conditions can lead to undesired reactivity.

  • Over-alkylation Impurity: If the reaction is run with excess benzyl bromide or at high temperatures, a second molecule of 2-nitrobenzyl bromide can displace the Boc group or react with any deprotected piperazine, leading to a di-benzylated impurity. Studies on the reaction of piperazine with benzyl bromide show that di-substitution is a common outcome without a protecting group.[1]

  • Starting Material Impurities: The quality of your 2-nitrobenzyl bromide is critical. Impurities like 2-nitrotoluene or di-brominated species can carry through or cause side reactions.[2][3]

Mitigation Protocol: Selective Mono-Alkylation

  • Control Stoichiometry: Use a slight excess of N-Boc-piperazine (1.1 to 1.2 equivalents) relative to 2-nitrobenzyl halide. This ensures the halide is consumed before significant side reactions occur.

  • Temperature Management: Maintain a moderate reaction temperature. Start at room temperature and gently heat to 40-50°C if necessary. Avoid aggressive heating.

  • Base Selection: Use a mild, non-nucleophilic base like K₂CO₃ or NaHCO₃ to neutralize the HBr formed during the reaction. Stronger bases can promote side reactions.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the 2-nitrobenzyl halide. Stop the reaction once it has been fully consumed.

Boc-Piperazine Boc-Piperazine Desired_Product Mono-Alkylated Intermediate Boc-Piperazine->Desired_Product + 2-Nitrobenzyl Bromide (Controlled) Side_Product Di-Alkylated Piperazine (Impurity) Boc-Piperazine->Side_Product + Excess 2-Nitrobenzyl Bromide (Forcing Conditions)

Caption: Desired vs. undesired alkylation pathways.

Q3: My nitro reduction step is not clean. What are the common byproducts and how do I avoid them?

A3: The reduction of an aromatic nitro group is an exothermic process that proceeds through several intermediates, such as nitroso and hydroxylamine species.[4][5] If the reaction is incomplete or conditions are not optimal, these intermediates can condense to form dimeric impurities like azoxy and azo compounds.[6][7][8]

Table 1: Common Impurities in the Nitro Reduction Step

Impurity NameChemical Structure (Generic)Formation MechanismMitigation Strategy
Nitroso Intermediate Ar-N=OIncomplete reduction of the nitro group (Ar-NO₂).Ensure sufficient catalyst loading and hydrogen pressure/source. Increase reaction time.
Hydroxylamine Intermediate Ar-NHOHIncomplete reduction of the nitroso intermediate.Ensure sufficient catalyst loading and hydrogen pressure/source. Increase reaction time.[9]
Azoxy Compound Ar-N=N⁺(-O⁻)-ArCondensation of nitroso and hydroxylamine intermediates.[6][7]Maintain neutral or acidic pH. Ensure efficient stirring to prevent localized high concentrations of intermediates.
Azo Compound Ar-N=N-ArFurther reduction of the azoxy compound or condensation of intermediates.Use a highly active catalyst system like Pd/C with H₂ gas.[10]

Troubleshooting Protocol: Clean Nitro Group Reduction via Catalytic Hydrogenation

Catalytic transfer hydrogenation or direct hydrogenation with H₂ gas over Palladium on Carbon (Pd/C) is the most common and generally cleanest method.[10][11]

  • Catalyst Choice & Loading: Use 5-10% Pd/C at a loading of 1-5 mol%. Ensure the catalyst is fresh and active. Deactivated catalyst can lead to incomplete reduction.[12]

  • Hydrogen Source:

    • H₂ Gas: Use a balloon or a Parr shaker apparatus. Ensure the system is properly purged with an inert gas (N₂ or Ar) before introducing hydrogen to prevent catalyst ignition.

    • Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or hydrazine hydrate.[11] This can be a safer and more convenient option for standard laboratory setups.

  • Solvent: Methanol or Ethanol are excellent solvent choices. They readily dissolve the starting material and hydrogen.

  • Temperature & Pressure: The reaction is typically run at room temperature and atmospheric pressure (for H₂ balloon) or slightly elevated pressure (2-4 bar) in a dedicated hydrogenator.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar aniline product is a clear indicator.

  • Work-up: After the reaction is complete, the catalyst must be removed by filtration through a pad of Celite®. Caution: The Pd/C catalyst can be pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry completely. Quench it carefully with water.[13]

Start Reaction Complete? Incomplete Incomplete Reduction Detected Start->Incomplete No Complete Complete Conversion Start->Complete Yes Check_TLC Analyze by TLC/LC-MS Check_TLC->Start Filter Filter through Celite® (Caution: Pyrophoric) Proceed Proceed to Evaporation & Purification Filter->Proceed Troubleshoot Increase H₂ pressure Add more catalyst Increase reaction time Incomplete->Troubleshoot Complete->Filter Troubleshoot->Check_TLC

Caption: Troubleshooting workflow for the reduction step.

Q4: My final product contains an impurity that looks like it has been alkylated on the new aniline nitrogen. How is this possible?

A4: This is a classic case of over-alkylation, but it occurs under different circumstances than the di-alkylation of piperazine. This impurity, N-((2-(4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)-2-nitrobenzylamine, can form if unreacted 2-nitrobenzyl bromide is still present during the reduction step.

Mechanism of Formation:

  • As the desired aniline product forms, its primary amine is nucleophilic.

  • If any 2-nitrobenzyl bromide starting material from Step 1 remains, the newly formed aniline will react with it, leading to N-alkylation.[14][15][16]

  • This creates a complex, high-molecular-weight impurity that can be difficult to remove.

Prevention is the Best Cure:

  • Purify the Intermediate: The most robust solution is to purify the tert-butyl 4-((2-nitrophenyl)methyl)piperazine-1-carboxylate intermediate after Step 1. This can be done via column chromatography or recrystallization to completely remove any unreacted 2-nitrobenzyl bromide before proceeding to the reduction.

  • Ensure Complete Reaction in Step 1: As described in Q2, use analytical techniques to confirm the complete consumption of 2-nitrobenzyl bromide before work-up and proceeding to the next step.

References

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis.
  • Ogata, Y., Tsuchida, M., & Takagi, Y. (1957). Kinetics and Mechanism of the Formation of Azoxy Compounds. Journal of the American Chemical Society, 79(13), 3397–3401. [Link]

  • Obata, R., et al. (2021). Unspecific peroxygenase enabled formation of azoxy compounds. Nature Communications, 12(1), 6393. [Link]

  • Wang, C., et al. (2019). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. Green Chemistry, 21(18), 5035-5043. [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia. [Link]

  • Lund, H. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. . [Link]

  • Reddit User Discussion. (2021). Odd observation during Pd/C hydrogenation of Nitro group. r/Chempros on Reddit. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ijcps.com. [Link]

  • Li, H., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(7), 10599-10606. [Link]

  • ResearchGate User Question. (2018). Can I reduce a nitro group to an amine with Pd/C, if there is an HCl salt of an amine in the molecule? ResearchGate. [Link]

  • Schemes of N‐alkylation reaction of: aniline with benzyl alcohol. (n.d.). ResearchGate. [Link]

  • N‐Alkylation of aniline with benzyl alcohol. (n.d.). ResearchGate. [Link]

  • Kalavathy, R., & Arulanantham, A. (2009). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 121(5), 723-728. [Link]

  • Production method for 2-nitrobenzyl bromide. (2014).

Sources

Technical Support Center: Troubleshooting Boc Deprotection of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the tert-butyloxycarbonyl (Boc) deprotection of piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during this common yet sometimes problematic synthetic step. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the standard acidic conditions for Boc deprotection of piperazines, and how do I choose between them?

The two most prevalent and effective methods for cleaving the Boc group from a piperazine nitrogen involve strong acids.[1] The choice between them often hinges on the overall substrate stability, the desired salt form of the product, and the ease of work-up.

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a widely used and highly efficient combination.[1][2] TFA is a strong acid that readily protonates the carbamate, initiating the deprotection cascade.[3] Reactions are typically fast at room temperature.

  • Hydrogen Chloride (HCl) in an organic solvent: A solution of HCl in an organic solvent like dioxane or methanol is another common and effective reagent.[1][2] This method often yields the hydrochloride salt of the deprotected piperazine, which can sometimes precipitate from the reaction mixture, simplifying isolation.[1][2]

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Conditions 20-50% (v/v) in DCM4M solution in dioxane or methanol
Reaction Time 30 minutes - 4 hours1 - 4 hours
Product Form TFA salt (often an oil)HCl salt (often a solid precipitate)
Work-up Requires careful neutralization and extractionCan sometimes be isolated by simple filtration
Considerations Residual TFA can be difficult to remove completely.Can be a milder option for some acid-sensitive substrates.
Q2: My Boc deprotection reaction is sluggish or incomplete. What can I do?

Incomplete deprotection is a common hurdle.[1] Before resorting to more drastic measures, consider these iterative adjustments, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Increase Acid Stoichiometry: The most straightforward solution is often to increase the equivalents of acid (TFA or HCl solution).[1] This ensures a sufficient concentration of protons to drive the equilibrium towards the deprotected amine.

  • Extend Reaction Time: Some substrates are inherently less reactive. Monitor the reaction over a longer period to ensure it has reached completion.[1]

  • Increase Temperature: A moderate increase in temperature, for instance, to 40-50°C, can often provide the necessary activation energy to accelerate a slow deprotection.[1]

  • Improve Solubility: If the starting material is not fully dissolved, the reaction will be heterogeneous and slow.[1] Consider a co-solvent or switch to a solvent system where your Boc-protected piperazine derivative has better solubility.[1]

Troubleshooting Workflow: Incomplete Deprotection

G start Incomplete Reaction (TLC/LC-MS) acid Increase Acid Equivalents (e.g., 3-10 eq.) start->acid Is acid limiting? time Increase Reaction Time (monitor every 1-2h) acid->time Still incomplete? complete Reaction Complete acid->complete Yes temp Increase Temperature (e.g., to 40°C) time->temp Still incomplete? time->complete Yes solvent Change Solvent/ Add Co-solvent temp->solvent Still incomplete? temp->complete Yes solvent->complete Problem solved

Caption: Iterative troubleshooting for incomplete Boc deprotection.

Q3: I'm observing significant side product formation. What are the common side reactions and how can I mitigate them?

Side reactions can drastically lower your yield and complicate purification. The primary culprit is often the harsh acidic conditions required for Boc removal.

  • Degradation of Other Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups such as esters, acetals, or even other protecting groups like trityl (Trt), they may be cleaved under standard Boc deprotection conditions.[4]

    • Solution: Employ milder deprotection methods. Using HCl in dioxane, which can sometimes be gentler than TFA, is a good first alternative.[1] For highly sensitive substrates, non-acidic methods may be necessary.

  • Alkylation by the tert-Butyl Cation: The mechanism of Boc deprotection generates a stable tert-butyl cation.[3] This electrophile can alkylate nucleophilic functional groups within your molecule, such as electron-rich aromatic rings, thiols, guanidines, and amidines.[5]

    • Solution: Add a scavenger to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate. Common scavengers include triethylsilane (TES) or water.

  • Piperazine Ring Fragmentation: Under very harsh acidic conditions, particularly with prolonged heating, the piperazine ring itself can be susceptible to degradation.[1]

    • Solution: Careful control of reaction temperature and time is crucial.[1] Avoid excessive heating and monitor the reaction closely to stop it as soon as the starting material is consumed.

Q4: My purified product is a sticky oil or difficult to handle. How can I improve the isolation of the deprotected piperazine?

The free base of many piperazine derivatives can be oily and non-crystalline. The salt form is often a more well-behaved solid.

  • Isolate as a Salt: If you used HCl for deprotection, the hydrochloride salt may precipitate directly from the reaction mixture.[2] This solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.[2] This is often the cleanest and most efficient way to isolate the product.

  • Salt Swap: If you used TFA and obtained a TFA salt as an oil, you can perform a "salt swap." Dissolve the crude TFA salt in a suitable solvent and add a solution of HCl in an organic solvent. The less soluble HCl salt will often precipitate, allowing for isolation as a solid.

  • Purification of the Free Base: If the free base is required, the crude salt is typically dissolved in water and neutralized with a base like sodium bicarbonate or sodium hydroxide until the pH is >8.[1][2] The free amine is then extracted into an organic solvent (e.g., DCM or ethyl acetate), dried, and concentrated.[1][2] If it remains an oil, purification by column chromatography on silica gel may be necessary.[2]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol provides a general method for the removal of a Boc group using a solution of TFA in DCM.[1]

Materials:

  • Boc-protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperazine (1.0 equiv) in anhydrous DCM (at a concentration of approximately 0.1 M) in a round-bottom flask.

  • To the stirred solution, add TFA to a final concentration of 20-50% (v/v). For sensitive substrates, this can be done at 0 °C.

  • Stir the reaction mixture at room temperature. Monitor its progress by TLC or LC-MS until all starting material is consumed (typically 1-4 hours).[2]

  • Once complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[2]

  • Dissolve the residue in water and carefully add saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (>8).

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[1]

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Acid-catalyzed Boc deprotection mechanism.[3]

Protocol 2: Boc Deprotection using HCl in Dioxane

This common alternative to TFA can be advantageous if the TFA salt of the product is problematic or if a crystalline HCl salt is desired.[1]

Materials:

  • N-Boc protected piperazine derivative

  • 4M HCl in 1,4-dioxane solution

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane.[1]

  • Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[1] Often, the hydrochloride salt of the deprotected piperazine will precipitate.[2]

  • Method A (Precipitation): If a precipitate forms, add diethyl ether to ensure complete precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[2]

  • Method B (Work-up): If no precipitate forms, remove the solvent under reduced pressure.[1] To obtain the free base, suspend the residue in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[1]

References

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Alternative Methods for Boc Deprotection. Reddit. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health. Available at: [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available at: [Link]

  • Boc deprotection conditions tested. ResearchGate. Available at: [Link]

  • Recovery and purification of piperazine. Google Patents.
  • Purification of piperazine. Google Patents.
  • Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Institutes of Health. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Available at: [Link]

  • Boc Deprotection Mechanism. YouTube. Available at: [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Available at: [Link]

  • Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. PubMed. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience to help you navigate the challenges of this synthesis.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline, which is commonly prepared via reductive amination of 2-aminobenzaldehyde with 1-Boc-piperazine.

Question 1: My reaction is incomplete, and I observe significant amounts of unreacted 2-aminobenzaldehyde and 1-Boc-piperazine. What could be the cause?

Answer:

Incomplete conversion is a frequent issue in reductive amination. The root cause often lies in the efficiency of imine formation, the activity of the reducing agent, or the overall reaction conditions.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine is a reversible, equilibrium-driven process.

    • Causality: The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.

    • Solution:

      • Azeotropic Water Removal: If using a solvent like toluene or dichloromethane (DCM), consider using a Dean-Stark apparatus to remove water as it forms.

      • Drying Agents: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.

      • Acid Catalysis: The reaction can be catalyzed by a mild acid to facilitate dehydration. A catalytic amount of acetic acid is often sufficient. However, excessive acid can protonate the amine starting material, rendering it non-nucleophilic.

  • Reducing Agent Issues: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a preferred reagent for its mildness and selectivity for imines over aldehydes.[1][2]

    • Causality: STAB is moisture-sensitive and can decompose upon exposure to atmospheric humidity, leading to reduced activity.[2] Similarly, other borohydride reagents can be deactivated by protic solvents or acidic conditions if not used correctly.

    • Solution:

      • Use Fresh Reagent: Ensure your STAB is fresh and has been stored under anhydrous conditions.

      • Staged Addition: For sluggish reactions, consider adding the reducing agent in portions.

      • Alternative Reducing Agents: While STAB is common, sodium cyanoborohydride (NaBH₃CN) can also be used, particularly in protic solvents like methanol, and is more stable in weakly acidic conditions.[1][2] However, be mindful of the potential for toxic cyanide byproducts during workup.[3]

  • Solvent Choice: The solvent can significantly impact reaction rates.

    • Causality: Polar aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally effective as they solubilize the reactants well.[2] Protic solvents like methanol can sometimes be used but may lead to side reactions if not carefully controlled.[4][5]

    • Solution: If experiencing issues in a protic solvent, switch to an anhydrous aprotic solvent like DCM or DCE.

Experimental Protocol: Optimizing a Stalled Reductive Amination
  • To a stirred solution of 2-aminobenzaldehyde (1.0 eq) and 1-Boc-piperazine (1.1 eq) in anhydrous DCM, add activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS. If the reaction stalls, a gentle warming to 30-35 °C can be beneficial.

Question 2: I'm observing a significant byproduct with a similar mass to my product. What could it be and how can I prevent it?

Answer:

The formation of isomeric or dimeric byproducts is a common challenge in this synthesis.

Potential Side Reactions and Byproducts:

  • Over-alkylation/Dimerization: The newly formed secondary amine product can, in theory, react with another molecule of 2-aminobenzaldehyde.

    • Causality: If the reaction conditions are too harsh or if there is an excess of the aldehyde, the product can undergo a second reductive amination.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the 1-Boc-piperazine to ensure the aldehyde is consumed. Maintain a moderate reaction temperature (room temperature is often sufficient).

  • Reduction of the Aldehyde: The reducing agent might reduce the starting aldehyde to the corresponding alcohol (2-aminobenzyl alcohol).

    • Causality: This is more common with less selective reducing agents like sodium borohydride (NaBH₄), especially if it's added before imine formation is complete.[2] STAB is specifically designed to minimize this side reaction.[1]

    • Solution:

      • Use STAB: This is the most effective way to avoid aldehyde reduction.

      • Sequential Addition: If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[2][5]

  • Formation of a Dihydroquinazolinone Derivative: 2-aminobenzaldehydes are known to participate in cyclization reactions.

    • Causality: Under certain conditions, particularly with prolonged reaction times or in the presence of specific catalysts, intramolecular cyclization or condensation reactions can occur.

    • Solution: Stick to optimized reaction times and temperatures. Analyze your crude product carefully by NMR and MS to identify unexpected structures.

Visualization of Key Reaction Pathways

Below is a diagram illustrating the desired reaction and a key side reaction.

G cluster_main Desired Reductive Amination Pathway cluster_side Side Reaction: Aldehyde Reduction A 2-Aminobenzaldehyde I Imine Intermediate A->I + 1-Boc-Piperazine - H2O B 1-Boc-Piperazine P 2-(1-Boc-piperazin-4-YL-methyl)-aniline (Target Product) I->P + [H] (e.g., STAB) A2 2-Aminobenzaldehyde S1 2-Aminobenzyl Alcohol (Side Product) A2->S1 + [H] (e.g., NaBH4)

Caption: Desired vs. side reaction pathways.

Question 3: My product is difficult to purify by column chromatography. Are there alternative methods?

Answer:

Purification can be challenging due to the basic nature of the piperazine and aniline nitrogens, which can cause streaking on silica gel.

Purification Strategies:

  • Modified Column Chromatography:

    • Causality: The basic nitrogens interact strongly with the acidic silica gel surface.

    • Solution:

      • Add a Base: Pre-treat your silica gel with a solvent system containing a small amount of a volatile base like triethylamine (Et₃N) or ammonia in methanol (typically 0.5-2%). This neutralizes the acidic sites on the silica.

      • Solvent System: A gradient elution starting from a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate or a mixture of DCM/methanol is often effective.

  • Acid-Base Extraction:

    • Causality: The basic nature of your product allows for its selective extraction into an aqueous acidic phase, leaving non-basic impurities behind in the organic phase.

    • Solution:

      • Dissolve the crude product in an organic solvent like ethyl acetate or DCM.

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid). Your product will move into the aqueous layer as a salt.

      • Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is >10.

      • Extract the free-based product back into an organic solvent.

      • Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the purified product.

  • Crystallization/Salt Formation:

    • Causality: If the product is a solid, crystallization can be a highly effective purification method. Alternatively, forming a stable, crystalline salt can facilitate purification.[5]

    • Solution:

      • Attempt to crystallize the free base from a suitable solvent system (e.g., ethyl acetate/hexane, ethanol/water).

      • Alternatively, dissolve the purified free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or ether) to precipitate the hydrochloride salt, which is often a well-defined, crystalline solid that can be filtered and washed.

II. Frequently Asked Questions (FAQs)

Q1: Is the Boc protecting group stable under reductive amination conditions? A1: Yes, the tert-butoxycarbonyl (Boc) group is generally stable under the neutral to weakly acidic conditions used for reductive amination with reagents like STAB or NaBH₃CN.[6][7] It is designed to be labile under strong acidic conditions (e.g., trifluoroacetic acid), which are not typically employed in this reaction.[8] However, some degree of Boc deprotection can occasionally be observed, especially with prolonged reaction times or if the reaction requires acidic catalysts.[9]

Q2: What is the optimal stoichiometry for the reactants? A2: A slight excess of the amine component (1-Boc-piperazine) is generally recommended, typically in the range of 1.1 to 1.2 equivalents relative to the 2-aminobenzaldehyde. This helps to drive the reaction to completion and minimize side reactions involving the aldehyde. The reducing agent is usually added in a larger excess, often 1.5 to 2.0 equivalents, to ensure complete reduction of the intermediate imine.

Q3: How can I effectively monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting materials and the product (e.g., 50% ethyl acetate in hexane, or 5% methanol in DCM). Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can confirm the consumption of reactants and the formation of the product with the correct mass.

Q4: Can I perform this reaction as a one-pot synthesis? A4: Yes, this reaction is very well-suited to a one-pot procedure.[1] The aldehyde, amine, and a mild acid catalyst (if needed) are first stirred together to form the imine, and then the reducing agent is added directly to the same flask without isolating the imine intermediate. This is the standard and most efficient way to perform a reductive amination.

Data Summary Table
ParameterRecommended ConditionRationale
Amine/Aldehyde Ratio 1.1-1.2 : 1.0Drives reaction to completion, minimizes aldehyde side reactions.
Reducing Agent Sodium Triacetoxyborohydride (STAB)High selectivity for imines, minimizes aldehyde reduction.[1]
Solvent Anhydrous DCM, DCE, or THFGood solubility for reactants, avoids side reactions associated with protic solvents.[4]
Catalyst Catalytic Acetic Acid (optional)Accelerates the rate-limiting imine formation step.
Temperature Room Temperature (20-25 °C)Sufficient for most cases; avoids thermal degradation and side reactions.
Workup pH >10 (Basic)Ensures the product is in its free base form for efficient extraction.
Troubleshooting Workflow

G start Reaction Start check_completion Monitor by TLC/LC-MS: Is reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No byproducts Significant Byproducts? check_completion->byproducts Yes troubleshoot Troubleshoot: 1. Check STAB activity 2. Add drying agent (sieves) 3. Add cat. AcOH incomplete->troubleshoot troubleshoot->check_completion analyze_byproducts Analyze Byproducts (MS, NMR): - Aldehyde reduction? - Dimerization? byproducts->analyze_byproducts Yes workup Proceed to Workup byproducts->workup No adjust_conditions Adjust Conditions: - Use STAB if not already - Check stoichiometry analyze_byproducts->adjust_conditions adjust_conditions->start Restart Reaction purify Purification workup->purify

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Benchchem. The Enduring Advantage of Boc Protection: A Comparative Guide for Amine Protection Strategies.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?
  • Thieme Chemistry. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Sigma-Aldrich. Application Note – Reductive Amination.
  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry.
  • Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Wikipedia. Reductive amination.
  • Organic Chemistry Data. Reductive Amination - Common Conditions.

Sources

Technical Support Center: Optimizing N-Alkylation of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 2-(1-Boc-piperazin-4-yl-methyl)-aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this important synthetic transformation. Here, we combine established chemical principles with field-proven insights to help you navigate common challenges and achieve high-yield, selective alkylation.

The target molecule, 2-(1-Boc-piperazin-4-yl-methyl)-aniline, possesses a primary aromatic amine (aniline) which is the primary site for alkylation. The piperazine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group and is already tertiary, rendering it nucleophilically inactive under typical N-alkylation conditions. The bulky ortho-substituent introduces steric considerations that must be carefully managed.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of this aniline derivative?

The N-alkylation of 2-(1-Boc-piperazin-4-yl-methyl)-aniline with an alkyl halide (R-X) typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The lone pair of electrons on the primary aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. A base is required to neutralize the hydrohalic acid (HX) generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[1]

Q2: A major concern is over-alkylation. How can I selectively achieve mono-alkylation?

Over-alkylation, leading to the formation of a tertiary amine, is a common side reaction because the mono-alkylated product can sometimes be more nucleophilic than the starting aniline.[3] To favor mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the aniline starting material relative to the alkylating agent.[3]

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation.[3]

  • Strategic Deprotonation: A specialized strategy involves using the amine hydrobromide salt with a carefully chosen base, which can selectively deprotonate the primary amine while keeping the more basic secondary amine product protonated and unreactive.[4][5]

Q3: How do I choose the appropriate base and solvent for this reaction?

The choice of base and solvent is critical for success and depends on the reactivity of your alkylating agent.

  • Bases: A base is essential to scavenge the acid byproduct.[6]

    • Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): These are commonly used and are effective for reactive alkylating agents like benzyl bromides or alkyl iodides.[6][7] Cesium carbonate is more soluble and often more effective than potassium carbonate.

    • Organic Amine Bases (TEA, DIPEA): These are non-nucleophilic hindered amines that can be used, but their basicity might be insufficient for less reactive systems.[6]

    • Strong Bases (NaH, KOtBu): These are reserved for very unreactive amines or alkylating agents.[6][8] For this substrate, they are likely unnecessary and may promote side reactions.

  • Solvents: Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base and do not interfere with the nucleophile.

    • Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO): These are excellent choices for SN2 reactions.[6] Be aware that DMF can decompose at high temperatures to form dimethylamine, which can act as a competing nucleophile.[9]

    • Toluene: Can be effective, especially for reactions run at higher temperatures, such as those involving less reactive alcohols as alkylating agents.[8][10]

Q4: What are the best types of alkylating agents to use?

The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. For most applications, alkyl bromides offer a good balance of reactivity and stability.[3] Using more reactive agents can increase the likelihood of over-alkylation.[3] Alternatively, direct alkylation using primary alcohols is a greener approach, often requiring a transition-metal catalyst (e.g., Ru, Ir) via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[6][8][11][12]

Q5: How can I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[3]

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica plate.

  • Eluent: A mixture of ethyl acetate and hexane is a good starting point for the mobile phase.

  • Interpretation: The disappearance of the starting aniline spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Staining with ninhydrin can be useful for visualizing primary and secondary amines.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of 2-(1-Boc-piperazin-4-yl-methyl)-aniline.

Problem 1: Low or No Product Yield

A low yield is one of the most frequent challenges and can stem from several factors.[3][13]

Workflow for Troubleshooting Low Yield

start Low Yield Detected reagent_purity Verify Purity of Starting Materials & Solvents start->reagent_purity conditions Review Reaction Conditions reagent_purity->conditions Purity Confirmed workup Analyze Workup & Purification reagent_purity->workup Impurity Found (Purify & Retry) temp Increase Temperature conditions->temp If no reaction at RT base Use Stronger Base (e.g., Cs₂CO₃, KOtBu) conditions->base If base is weak (K₂CO₃) solvent Change Solvent (e.g., DMF, DMSO) conditions->solvent If solubility is poor catalyst Add Catalyst (e.g., NaI, KI) conditions->catalyst For R-Cl or R-Br extraction Optimize Extraction pH & Solvent Volume workup->extraction end Yield Improved temp->end base->end solvent->end catalyst->end extraction->end

Caption: Troubleshooting workflow for low reaction yield.

  • Possible Cause 1: Poor Reactivity of Starting Materials.

    • Solution: Ensure the aniline is pure and dry. Aniline can be hygroscopic and absorb water, which can interfere with the reaction.[14] If using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to the more reactive bromide or iodide equivalent.[3]

  • Possible Cause 2: Inappropriate Reaction Conditions.

    • Solution:

      • Temperature: Many N-alkylations require heat.[6] If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C while monitoring by TLC.[3]

      • Base: If using a mild base like K₂CO₃, it may not be strong enough, or its solubility may be poor in solvents like acetone or ACN.[7] Switching to a more soluble and stronger base like Cs₂CO₃ or a stronger base like KOtBu can significantly improve the rate.[6][10]

      • Solvent: Ensure your starting materials are soluble in the chosen solvent. If solubility is an issue, switching from ACN to a more powerful solvent like DMF or DMSO can help.[6]

  • Possible Cause 3: Catalyst for Halide Exchange.

    • Solution: If using an alkyl bromide or chloride, adding a catalytic amount (10 mol%) of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.[7]

Problem 2: Multiple Products Observed on TLC (Over-alkylation)

The formation of multiple spots on TLC, particularly a less polar spot than the desired mono-alkylated product, often indicates di-alkylation.

  • Possible Cause 1: Reactive Product.

    • Solution: The mono-alkylated product is often more nucleophilic than the starting aniline, leading to a second alkylation.[3] To mitigate this, use a 1.2 to 1.5-fold excess of the aniline starting material relative to the alkylating agent. This stoichiometric control favors the reaction of the more abundant primary amine.[3]

  • Possible Cause 2: Reaction Conditions are too Harsh.

    • Solution: High temperatures can drive the reaction towards the thermodynamically stable di-alkylated product. Try running the reaction at a lower temperature for a longer period.

Problem 3: Difficulty in Product Purification

The product's basicity and polarity can sometimes complicate purification.

  • Possible Cause 1: Emulsion during Aqueous Workup.

    • Solution: The Boc-piperazine moiety can act as a surfactant. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.

  • Possible Cause 2: Product is difficult to separate from starting material.

    • Solution: If the product and starting material have very similar Rf values on TLC, consider a purification strategy based on differential basicity. One method involves reacting the crude mixture with phthalic anhydride. The primary aniline starting material will react to form a phthalanilic acid, while the secondary amine product will not. The acidic derivative can then be easily separated from the desired product by extraction.[15]

  • Possible Cause 3: Product is a thick oil or solidifies.

    • Solution: If the crude product solidifies in the flask, it can be difficult to remove.[7] Dissolve the material in a suitable solvent like methanol or dichloromethane before transfer and concentration. For purification, if the product is a solid, recrystallization may be a better option than column chromatography.

Optimized Reaction Conditions & Protocols

Table 1: Recommended Starting Conditions for N-Alkylation
ParameterCondition A (High Reactivity Alkyl Halide)Condition B (Lower Reactivity Alkyl Halide)Condition C (Borrowing Hydrogen w/ Alcohol)
Aniline Substrate 1.2 eq1.2 eq1.0 eq
Alkylating Agent R-I, R-Br (1.0 eq)R-Cl (1.0 eq)R-CH₂OH (1.2 eq)
Base K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq)Cs₂CO₃ (1.5 eq)KOtBu (1.0 eq) or K₂CO₃ (10 mol%)[8][11]
Solvent Acetonitrile (ACN) or DMFDMF or DMSOToluene or p-xylene[10][11]
Catalyst NoneNaI (0.1 eq)[RuCl₂(p-cymene)]₂ (2.5 mol%) + Ligand (6 mol%)[11]
Temperature 25 - 60 °C60 - 100 °C110 - 140 °C[8][10][11]
Time 4 - 12 h12 - 24 h18 - 24 h[10]
General Experimental Protocol (Condition A)

This protocol is a starting point for the N-alkylation using a reactive alkyl bromide.

Workflow for N-Alkylation Protocol

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dry Glassware & Add Stir Bar add_aniline 2. Add Aniline (1.2 eq) & Solvent (e.g., ACN) prep->add_aniline add_base 3. Add Base (e.g., K₂CO₃, 2.0 eq) add_aniline->add_base add_alkyl 4. Add Alkyl Bromide (1.0 eq) dropwise at RT add_base->add_alkyl heat 5. Heat to 60°C (if necessary) add_alkyl->heat monitor 6. Monitor by TLC (until SM consumed) heat->monitor cool 7. Cool to RT & Filter solids monitor->cool concentrate 8. Concentrate Filtrate in vacuo cool->concentrate extract 9. Redissolve & Extract (e.g., EtOAc/H₂O) concentrate->extract purify 10. Dry, Concentrate & Purify via Chromatography extract->purify

Caption: Step-by-step experimental workflow.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(1-Boc-piperazin-4-yl-methyl)-aniline (1.2 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol) followed by anhydrous acetonitrile (ACN, 10 mL).

  • Reaction Initiation: Stir the suspension at room temperature and add the alkyl bromide (1.0 mmol) dropwise.

  • Heating and Monitoring: If no reaction is observed at room temperature after 1 hour (as monitored by TLC), heat the mixture to 60 °C. Monitor the reaction every 1-2 hours until the starting aniline is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids and wash the filter cake with a small amount of ACN.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.

References
  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.
  • BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of amines.
  • RSC Advances. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • DTIC. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Google Patents. (1933). Method of separating alkyl anilines.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. DOI:10.1039/D3CC01931D. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Alkylation of Amines. II. N,N-Dialkylation of Nuclear Substituted Anilines. Retrieved from [Link]

  • Reagent Guide. (n.d.). N alkylation at sp3 Carbon. Retrieved from [Link]

  • Reddit. (2016). Help with N-Alkylation gone wrong. Retrieved from [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the N-alkylation reaction of aromatic amines with alcohols. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(1-Boc-piperazin-4-YL-methyl)-aniline. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered during the handling, storage, and experimental use of this compound. Our guidance is built on established principles of organic chemistry and proven laboratory practices.

The molecule 2-(1-Boc-piperazin-4-YL-methyl)-aniline incorporates three key structural motifs, each with distinct chemical liabilities: the acid-sensitive Boc-protecting group , the oxidatively susceptible aniline ring , and the potentially reactive piperazine core . Understanding the interplay of these functional groups is critical for maintaining the compound's integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common observations and questions in a direct, problem-solution format.

Part 1: General Storage and Handling

Q1: What are the ideal long-term storage conditions for 2-(1-Boc-piperazin-4-YL-methyl)-aniline?

A1: To ensure maximum shelf-life and prevent degradation, the compound should be stored as a solid in a cool, dry, and dark environment.[1] Recommended conditions are refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[1] Containers should be tightly sealed to prevent exposure to air and moisture.[2][3] Some suppliers note a shelf life of one year when stored at room temperature, but cooler temperatures are preferable for long-term stability.[4]

Q2: My solid sample, which was initially off-white, has developed a yellow or brownish tint. What happened and is it still usable?

A2: A color change from white/colorless to yellow, brown, or even darker shades is a classic indicator of aniline oxidation.[5] The aniline moiety is highly susceptible to oxidation upon exposure to air and light, which can lead to the formation of colored impurities like nitrobenzene, benzoquinones, or polymeric species.[5][6][7]

  • Causality: The electron-rich nature of the aniline ring makes it prone to losing electrons (oxidation).[5] This process can be slow but is accelerated by atmospheric oxygen and light.

  • Actionable Advice: The usability of the material depends on the extent of degradation. We strongly recommend re-analyzing the purity of the sample via HPLC, LC-MS, or NMR before use. If the purity is no longer acceptable for your application, purification by column chromatography may be necessary. To prevent this, always store the compound under an inert atmosphere and protect it from light.[8]

Part 2: Stability in Solution

Q3: I dissolved the compound in a solvent and the solution is turning dark. Why is this occurring?

A3: This is most likely due to the accelerated oxidation of the aniline group, a process often catalyzed by factors in the solution.

  • Probable Causes:

    • Dissolved Oxygen: Most organic solvents contain dissolved oxygen, which can readily oxidize the aniline.

    • pH of the Medium: The rate of aniline oxidation is highly dependent on pH.[5]

    • Metal Ion Contamination: Trace metal ions, particularly transition metals like copper (Cu²⁺), can act as potent catalysts for the oxidation of both piperazine and aniline moieties.[9]

    • Photodegradation: Exposure to ambient or UV light can promote oxidation.[10][11]

  • Prevention Strategy:

    • Use de-gassed or sparged solvents to remove dissolved oxygen.

    • Work under an inert atmosphere (e.g., nitrogen blanket).

    • If compatible with your reaction, consider buffering the solution. The optimal pH to minimize oxidation must be determined empirically but avoiding strongly acidic conditions is a good starting point.[5]

    • Use high-purity solvents and glassware to avoid metal contamination.

    • Protect the solution from light by using amber vials or wrapping the flask in aluminum foil.

Q4: I'm performing a reaction in an acidic medium and observing significant loss of my starting material with a new, more polar spot on my TLC. What is the likely cause?

A4: The most probable cause is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously labile to acid.[12][13]

  • Mechanism: The deprotection is a carbamate hydrolysis that proceeds via protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of CO₂.[12][14] The resulting product is the free secondary amine on the piperazine ring, which is significantly more polar.

  • pH Sensitivity: The Boc group is stable in neutral and basic conditions but can be cleaved by strong acids like trifluoroacetic acid (TFA) or HCl, even at room temperature.[15][16] It is generally unstable at a pH below 4.[17][18]

  • Troubleshooting: If Boc deprotection is undesirable, you must avoid acidic conditions. If your reaction requires an acid, consider using a different, more robust protecting group (e.g., Cbz, which is removed by hydrogenolysis).[12] If the deprotection is the intended next step, this observation confirms the reaction is proceeding.

Part 3: Identifying and Mitigating Degradation

Q5: I suspect my sample has degraded. How can I identify the specific impurities?

A5: A combination of chromatographic and spectroscopic techniques is essential for identifying degradation products.

Analytical TechniqueInformation Provided
¹H & ¹³C NMR Confirms the loss of the Boc group (disappearance of the ~1.4 ppm singlet in ¹H NMR and the quaternary/methyl carbons in ¹³C NMR).[19] Can also show changes in the aromatic region indicative of aniline modification.
LC-MS The gold standard for separating impurities and identifying them by their mass-to-charge ratio. This allows for the precise determination of molecular weights for degradation products.[20]
HPLC-UV Quantifies the purity of the sample and tracks the formation of new impurity peaks over time. A stability-indicating method can be developed using this technique.
FT-IR Can show the appearance of new functional groups or the disappearance of the carbamate carbonyl stretch of the Boc group.

Q6: What are the most likely degradation products I should be looking for in my analysis?

A6: Based on the structure, the primary degradation products will arise from Boc cleavage, aniline oxidation, and piperazine ring degradation.

Degradation PathwayPotential ProductsFavored Conditions
Boc Cleavage 2-(piperazin-4-ylmethyl)anilineAcidic conditions (pH < 4)[17][18]
Aniline Oxidation Nitro, nitroso, azoxy, or quinone-like speciesExposure to air, light, metal ions[5][6]
Piperazine Oxidation N-oxides, N-formylpiperazine, 2-oxopiperazine[21]Oxidizing agents, high temperature, metal catalysts (e.g., Cu²⁺)[9]
Thermal Degradation Ring-opened products (e.g., N-(2-aminoethyl) piperazine derivatives)High temperatures (>150°C)[9]

Visualizing Degradation Pathways

The following diagram illustrates the primary points of instability on the 2-(1-Boc-piperazin-4-YL-methyl)-aniline molecule.

G Potential Degradation Pathways cluster_molecule cluster_degradation mol Molecule Structure (Key Functional Groups) boc Boc Group piperazine Piperazine Ring aniline Aniline Moiety deprotection Boc Cleavage Product (Free Piperazine Amine) boc->deprotection  Acid (H⁺) pH < 4 oxidation_pip Piperazine Degradation (N-oxides, Ring-opened) piperazine->oxidation_pip  Oxidants Heat, Metal Ions oxidation_an Aniline Oxidation Products (Colored Impurities) aniline->oxidation_an  O₂, Light Metal Ions G start Stability Issue Observed (e.g., Color Change, New Peak) check_storage Review Storage & Handling (Temp, Light, Atmosphere) start->check_storage check_conditions Review Experimental Conditions (pH, Solvent, Reagents) start->check_conditions analyze Analyze Sample (LC-MS, NMR) check_storage->analyze check_conditions->analyze identify Identify Degradation Product(s) (Mass, Structure) analyze->identify boc_cleavage Boc Cleavage Confirmed identify->boc_cleavage  Mass indicates loss of 100 Da oxidation Oxidation Confirmed identify->oxidation  Mass indicates addition of oxygen(s) mitigate_acid Modify Protocol: Avoid Acid / Use Orthogonal PG boc_cleavage->mitigate_acid mitigate_oxidation Modify Protocol: Inert Atmosphere / Degas Solvent Protect from Light oxidation->mitigate_oxidation

Caption: A logical workflow for diagnosing and resolving stability issues.

References

  • Vertex AI Search. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved January 20, 2026.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1187-1194.
  • Al-Malah, K. I., Al-Shawabkeh, R., & Al-Marzouqi, M. H. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 20, 2026, from [Link]

  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 105, 103232.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 20, 2026, from [Link]

  • Veeprho. (n.d.). N BOC PIPERAZINE Manufacturer, Exporter, Supplier. Retrieved January 20, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved January 20, 2026, from [Link]

  • Ferreira, S. R., et al. (2022).
  • Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Retrieved January 20, 2026.
  • Der Pharma Chemica. (2015).
  • Nielsen, P. T., et al. (2012). Piperazine Degradation in Pilot Plants. Energy Procedia, 23, 136-145.
  • Open Access Journals. (n.d.).
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 127-135.
  • Klán, P., et al. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology, 51(23), 13763-13770.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Retrieved January 20, 2026, from [Link]

  • Goodin, D. B., et al. (1993). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. Journal of Biological Chemistry, 268(28), 20850-20856.
  • McKay, G., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2574-2583.
  • Emery, M. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. Quotient Sciences. Retrieved January 20, 2026.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 20, 2026, from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Ishida, T., et al. (2002).
  • PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Leyrer, R. J., et al. (2020). Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System.
  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved January 20, 2026.
  • BOC Sciences. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved January 20, 2026.

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Technical Support Center: Synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 2-(1-Boc-piperazin-4-YL-methyl)-aniline. This document is designed for researchers, chemists, and drug development professionals who utilize this important intermediate. We will address common challenges related to byproduct formation and provide field-proven troubleshooting strategies and detailed protocols to ensure you achieve high purity and yield in your experiments.

The synthesis of this compound, typically achieved via reductive amination, is a robust and widely used transformation. However, like any multi-component reaction, it is susceptible to the formation of specific byproducts that can complicate purification and impact the quality of your final material. This guide provides the causal logic behind our recommended procedures, empowering you to not only solve current issues but also prevent future ones.

Section 1: The Core Reaction - Reductive Amination Pathway

The most efficient and common route to synthesize 2-(1-Boc-piperazin-4-YL-methyl)-aniline involves the reductive amination of 2-aminobenzaldehyde with tert-butyl piperazine-1-carboxylate (1-Boc-piperazine). This reaction proceeds in two main stages:

  • Imine Formation: The primary amine of 2-aminobenzaldehyde reacts with the secondary amine of 1-Boc-piperazine to form a charged iminium ion intermediate. This step is often facilitated by mildly acidic conditions or simply by allowing the reactants to stir together before reduction.

  • Reduction: A selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced to reduce the iminium ion to the final secondary amine product.[1][2]

The overall workflow is a cornerstone of modern amine synthesis due to its high selectivity and operational simplicity.[3]

G cluster_workflow Experimental Workflow A Reactant Mixing (2-aminobenzaldehyde + 1-Boc-piperazine) B Imine Formation (Stir at RT) A->B C Reduction (Add NaBH(OAc)₃) B->C D Aqueous Workup (Quench & Extract) C->D E Purification (Column Chromatography) D->E F Final Product (High Purity) E->F

Caption: High-level workflow for the synthesis and purification.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and workup.

Q1: What are the primary impurities I should expect in my crude reaction mixture?

A1: In our experience, the crude product typically contains a predictable set of impurities derived from the reactants and reaction mechanism. These include:

  • Unreacted Starting Materials: Residual 2-aminobenzaldehyde and 1-Boc-piperazine due to incomplete conversion.[4]

  • Reductant Byproducts: Acetic acid and borate salts originating from the sodium triacetoxyborohydride (NaBH(OAc)₃) reducing agent. These are typically water-soluble and removed during workup.[1][4]

  • Over-Alkylation Product: A tertiary amine formed if the product, 2-(1-Boc-piperazin-4-YL-methyl)-aniline, reacts with another molecule of 2-aminobenzaldehyde and is subsequently reduced. While reductive amination protocols are designed to minimize this, it can occur with improper stoichiometry or extended reaction times.[1][5]

  • Aldehyde-Related Impurities: Potential minor byproducts from the self-condensation of 2-aminobenzaldehyde or its oxidation to 2-aminobenzoic acid, especially if the starting material is old or has been improperly stored.

Q2: My reaction is complete by TLC, but after workup, the NMR spectrum shows broad peaks and the product is a viscous oil, not the expected solid. What's the cause?

A2: This is a very common issue that almost always points to inadequate removal of acidic byproducts from the workup. Sodium triacetoxyborohydride releases three equivalents of acetic acid upon reaction. If the basic wash (e.g., with aqueous sodium bicarbonate) is not thorough enough, the residual acid will form an acetate salt with your basic amine product.[4] This salt formation leads to:

  • Broad NMR Peaks: Proton exchange between the free base and the ammonium salt causes signal broadening, particularly for protons near the nitrogen atoms.

  • Oily/Gummy Consistency: The presence of the salt disrupts the crystalline lattice of the pure compound, resulting in an oil or amorphous solid.

The solution is a rigorous aqueous workup. Ensure you wash the organic layer with saturated sodium bicarbonate until the aqueous layer is distinctly basic (test with pH paper). A final wash with brine helps to remove residual water before drying.

Q3: I've identified a byproduct with a higher molecular weight than my product. Is this due to over-alkylation, and how can I prevent it?

A3: Yes, a higher molecular weight species is often the N,N-dialkylated byproduct. The primary aniline nitrogen on your product molecule, while less nucleophilic than the piperazine nitrogen, can still react with a second molecule of 2-aminobenzaldehyde to form a new iminium ion, which is then reduced.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 1-Boc-piperazine relative to the 2-aminobenzaldehyde. This ensures the aldehyde is consumed before it can react with the product.

  • Slow Addition: In more sensitive systems, adding the reducing agent slowly can help maintain a low concentration of the reactive iminium intermediate, favoring the desired reaction.

  • One-Pot Tandem Protection: For challenging cases, a one-pot approach where the secondary amine is trapped with an electrophile like (Boc)₂O immediately after its formation can prevent it from reacting further.[5] This is an effective, though more complex, strategy to guarantee mono-alkylation.

Section 3: Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Low Conversion / Incomplete Reaction (TLC shows significant starting material)1. Poor quality or wet reagents (especially NaBH(OAc)₃).2. Insufficient reaction time.3. Inefficient imine formation.1. Use fresh, anhydrous solvents and ensure the reducing agent is a free-flowing powder.2. Allow the reaction to stir longer at room temperature, monitoring every few hours by TLC.3. Allow the aldehyde and amine to stir together for 30-60 minutes before adding the reductant to maximize imine formation.[6]
Product Streaks on Silica Gel TLC/Column The basic amine product is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your eluent system. This will neutralize the acidic sites on the silica, leading to sharper bands and better separation.
Crude Product is Colored (Yellow/Brown) The 2-aminobenzaldehyde starting material may contain colored impurities or has degraded upon storage.1. Use high-purity, preferably freshly sourced, 2-aminobenzaldehyde.2. If the color is minor, it can typically be removed during silica gel chromatography. A charcoal treatment of the crude product solution can also be effective but may reduce yield.
Formation of an Insoluble Precipitate During Reaction The iminium salt intermediate may have low solubility in the chosen solvent.Switch to a more polar aprotic solvent like 1,2-dichloroethane (DCE) or add a co-solvent like DMF to improve solubility.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is a robust starting point for the synthesis.

  • Materials:

    • 2-aminobenzaldehyde (1.0 eq)

    • tert-butyl piperazine-1-carboxylate (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add 2-aminobenzaldehyde (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).

    • Add tert-butyl piperazine-1-carboxylate (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes. You are allowing the iminium ion to form.

    • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirred solution. An exotherm may be observed.

    • Continue stirring at room temperature and monitor the reaction by TLC until the 2-aminobenzaldehyde spot is consumed (typically 4-12 hours).

    • Proceed to the workup protocol.

Protocol 2: Optimized Aqueous Workup & Extraction

This procedure is critical for removing byproducts and obtaining a clean crude product.

  • Procedure:

    • Upon reaction completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. If any solids are present, add more DCM and water to dissolve them.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine all organic layers. Wash the combined organic phase once with saturated aqueous NaHCO₃, followed by one wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification by Silica Gel Column Chromatography

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column using a suitable eluent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

    • Crucial Tip: To prevent streaking, add 0.5% triethylamine to your eluent mixture.

    • Load the adsorbed crude product onto the column and elute with the prepared solvent system.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product, which should be a white to off-white solid.

Section 5: Mechanistic Overview and Byproduct Pathways

Understanding the potential reaction pathways is key to troubleshooting. The desired reaction involves the more nucleophilic secondary amine of Boc-piperazine attacking the aldehyde. However, a side reaction can occur where the aniline nitrogen of the product molecule competes as a nucleophile.

G cluster_main Main Reaction Pathway cluster_side Over-Alkylation Side Pathway SA 2-Aminobenzaldehyde I1 Iminium Ion (Desired) SA->I1 + SB - H₂O SB 1-Boc-Piperazine P Product (Desired Secondary Amine) I1->P + [H] Red [H] (NaBH(OAc)₃) I2 Iminium Ion (Side Reaction) P->I2 + SA - H₂O BP Byproduct (Tertiary Amine) I2->BP + [H]

Caption: Desired reaction pathway versus the over-alkylation side reaction.

By ensuring the concentration of 2-aminobenzaldehyde (SA) is depleted through reaction with 1-Boc-piperazine (SB), the side pathway leading to the byproduct (BP) is effectively suppressed.

References

  • BenchChem. (2025).
  • TSI Journals. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Reddit. (2022).
  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Myers, A. (n.d.).
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Master Organic Chemistry. (2017).
  • BenchChem. (2025).

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Technical Support Center: Scaling Up the Synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline. As a crucial intermediate in pharmaceutical research, scaling up its synthesis from benchtop to pilot scale can present a unique set of challenges.[1] This technical support center provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring a robust, efficient, and scalable process.

The primary and most efficient route for the synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline is the reductive amination of 2-aminobenzaldehyde with 1-Boc-piperazine.[2] This one-pot reaction is favored for its operational simplicity and generally good yields.[3] The choice of reducing agent is critical for success, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a preferred reagent due to its mildness and high selectivity for the iminium ion intermediate over the starting aldehyde.[3][4][5]

Experimental Workflow Overview

The synthesis proceeds through the in-situ formation of an iminium ion from the condensation of 2-aminobenzaldehyde and 1-Boc-piperazine, which is then selectively reduced by a hydride agent.

Reductive Amination Workflow 2-Aminobenzaldehyde 2-Aminobenzaldehyde Reaction_Mixture Initial Reaction Mixture 2-Aminobenzaldehyde->Reaction_Mixture 1-Boc-piperazine 1-Boc-piperazine 1-Boc-piperazine->Reaction_Mixture Solvent (e.g., DCE, THF) Solvent (e.g., DCE, THF) Solvent (e.g., DCE, THF)->Reaction_Mixture Imine_Formation Imine/Iminium Ion Formation Reaction_Mixture->Imine_Formation Reduction Selective Reduction Imine_Formation->Reduction Intermediate Reducing_Agent Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reducing_Agent->Reduction Workup Aqueous Work-up (e.g., NaHCO₃ quench) Reduction->Workup Extraction Organic Extraction (e.g., DCM, EtOAc) Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product 2-(1-Boc-piperazin-4-YL-methyl)-aniline Purification->Final_Product

Caption: General workflow for the synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline via reductive amination.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis.

Problem 1: Low or Inconsistent Yields

Q: My reaction yield is significantly lower than expected, or varies greatly between batches. What are the potential causes and how can I improve it?

A: Low and inconsistent yields are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • 1-Boc-piperazine: This reagent can degrade over time, especially if not stored properly under inert atmosphere at 2-8°C. Use freshly opened or properly stored material. Purity should be ≥95%.[6]

    • 2-Aminobenzaldehyde: This aldehyde is prone to oxidation. Use a high-purity grade and consider purification if it appears discolored.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive.[3][7] Use from a freshly opened container or a desiccator-stored stock. Its potency can degrade over time; consider titrating it if in doubt.[3] A slight excess (1.1-1.5 equivalents) is typically recommended to drive the reaction to completion.

  • Reaction Conditions:

    • Solvent Choice: Anhydrous aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are preferred as NaBH(OAc)₃ is water-sensitive and not compatible with methanol.[3][7]

    • Temperature Control: While the reaction is typically run at room temperature, poor heat dissipation on a larger scale can lead to side reactions. Monitor the internal temperature, especially during the addition of the reducing agent.

    • Reaction Time: The reaction time can be influenced by the reactivity of the starting materials. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.

  • Imine Formation Equilibrium: The initial condensation to form the imine/iminium ion is a reversible equilibrium.[8]

    • Acid Catalysis: While NaBH(OAc)₃ releases acetic acid in situ, which can catalyze imine formation, some protocols suggest the addition of a catalytic amount of acetic acid (0.1-1 equivalent) to facilitate this step, especially with less reactive anilines.[5][9] However, excess acid can lead to the reduction of the aldehyde by NaBH(OAc)₃.[9]

ParameterRecommended RangeRationale
1-Boc-piperazine (equiv.)1.0 - 1.1A slight excess can help drive the reaction.
2-Aminobenzaldehyde (equiv.)1.0Typically the limiting reagent.
NaBH(OAc)₃ (equiv.)1.1 - 1.5Ensures complete reduction of the iminium ion.
Acetic Acid (equiv.)0 - 1.0Catalyzes imine formation, but use with caution.[5][9]
Temperature20-25°C (Room Temp)Good balance of reaction rate and side reaction control.
SolventAnhydrous DCE, THF, DCMAprotic solvents are necessary for NaBH(OAc)₃ stability.[3][7]
Problem 2: Formation of Impurities and Side Products

Q: I am observing significant impurities in my crude product. What are the likely side reactions and how can they be minimized?

A: Several side reactions can occur during reductive amination. Identifying the impurity can help diagnose the issue.

  • Unreacted Starting Materials: This indicates an incomplete reaction. Refer to the troubleshooting steps for low yield.

  • Overalkylation/Dimerization: While less common with Boc-protected piperazine, it's a possibility if the Boc group is unintentionally cleaved. The primary amine of 2-aminobenzaldehyde could also potentially react with another molecule of the aldehyde. Ensure the reaction pH does not become strongly acidic, which could lead to Boc deprotection.

  • Reduction of the Aldehyde: NaBH(OAc)₃ is selective for imines over aldehydes, but under certain conditions (e.g., excess acid), it can reduce 2-aminobenzaldehyde to 2-aminobenzyl alcohol.[9] Minimize the amount of added acetic acid and add the reducing agent portion-wise to control the reaction.

Side_Reactions Desired_Reaction 2-Aminobenzaldehyde + 1-Boc-piperazine -> Product Side_Reaction_1 Aldehyde Reduction (2-Aminobenzyl alcohol) Side_Reaction_2 Boc Deprotection -> Overalkylation Side_Reaction_3 Aniline Dimerization Conditions Reaction Conditions Conditions->Desired_Reaction Excess_Acid Excess Acetic Acid Excess_Acid->Side_Reaction_1 Excess_Acid->Side_Reaction_2 High_Temp High Temperature High_Temp->Side_Reaction_2 High_Temp->Side_Reaction_3 Moisture Presence of Water Moisture->Side_Reaction_1

Caption: Potential side reactions influenced by reaction conditions.

Problem 3: Difficulties with Work-up and Purification

Q: The work-up procedure is problematic on a larger scale, leading to emulsions or poor separation. How can I optimize the purification process?

A: Scaling up often magnifies issues with work-up and purification.

  • Aqueous Work-up:

    • Quenching: The reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and destroy excess NaBH(OAc)₃. On a large scale, this can cause significant gas evolution (CO₂). Add the quenching solution slowly and with vigorous stirring in a vessel with adequate headspace.

    • Emulsions: Emulsions can form during the extraction phase. Using a brine wash (saturated NaCl solution) can help break up emulsions. If emulsions persist, filtration through a pad of celite may be effective.

  • Purification:

    • Column Chromatography: While effective at the lab scale, column chromatography is often undesirable for large-scale production. Aim to develop a process where the product can be isolated by crystallization.

    • Crystallization: Experiment with different solvent systems to find one that allows for the selective crystallization of the product. Common solvent systems for anilines include ethyl acetate/hexanes or dichloromethane/hexanes.

    • Salt Formation: If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride or maleate) which may have better crystalline properties. The salt can then be neutralized in a subsequent step if the free base is required.

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent for this transformation?

A1: Yes, other reducing agents can be used, but they come with their own advantages and disadvantages.

  • Sodium Cyanoborohydride (NaBH₃CN): This is another selective reducing agent for imines.[4][5] However, it is highly toxic and generates cyanide waste, making it less desirable for scale-up from a safety and environmental perspective.[10]

  • Catalytic Hydrogenation (H₂/Pd, Pt, Ni): This is an excellent choice for large-scale synthesis as it is atom-economical and environmentally friendly.[8][10] However, it requires specialized high-pressure equipment and the catalyst can sometimes be sensitive to functional groups. The aniline nitrogen can also act as a catalyst poison. Careful optimization of catalyst, solvent, pressure, and temperature would be necessary.[8]

Q2: My starting material, 1-Boc-piperazine, is expensive. Are there more cost-effective approaches?

A2: The use of a protecting group like Boc adds steps and cost.[10][11][12] For large-scale manufacturing, developing a process that avoids protecting groups is often a goal. One potential, though more complex, approach is the direct reaction of piperazine with 2-aminobenzaldehyde. This would likely lead to a mixture of mono- and di-substituted products, requiring significant optimization of reaction conditions (e.g., using a large excess of piperazine) and a challenging purification process.[11] An alternative is the in-situ mono-protonation of piperazine to direct the substitution to the free nitrogen.[11]

Q3: How stable is the final product, 2-(1-Boc-piperazin-4-YL-methyl)-aniline?

A3: The aniline functional group is susceptible to oxidation, which can lead to discoloration over time. The product should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place. The Boc protecting group is stable under neutral and basic conditions but can be cleaved by strong acids.

Detailed Experimental Protocol (Lab Scale)

This protocol is a starting point and should be optimized for your specific equipment and scale.

Materials:

  • 2-Aminobenzaldehyde

  • 1-Boc-piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 2-aminobenzaldehyde (1.0 eq) and 1-Boc-piperazine (1.05 eq).

  • Add anhydrous DCE to form a solution or suspension (approx. 0.1-0.2 M concentration).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture. Note: For larger scale, portion-wise addition is recommended to control any exotherm.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Myers, J. W. (n.d.).
  • Li, B., et al. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synlett, 23(10), 1515-1518.
  • S. L. Gaikwad, et al. (2013). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research, 4(7), 2736-2740.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 567-576.
  • Scribd. Reductive Amination With Sodium Triacetoxyborohydride. [Link]

  • Stead, D. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Knesl, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195.
  • Ellman, J. A., & Stankovic, C. J. (1997). Method for preparing piperazines.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718.
  • PubChem. 2-(1-Boc-piperazin-4-YL-methyl)-aniline. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ResearchGate. Reductive BOC-Amination of Aldehydes. [Link]

  • ResearchGate. Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides. [Link]

  • Saggioro, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(3), 329.
  • Chemistry Steps. Reductive Amination. [Link]

  • van der Marel, G., & Codee, J. (Eds.). (2014).
  • LookChem. 2-(1-Boc-piperazin-4-yl-methyl)-aniline CAS NO.885278-02-4. [Link]

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Characterization of unexpected products in 2-(1-Boc-piperazin-4-YL-methyl)-aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Introduction

The synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline, a key intermediate in pharmaceutical development, is most commonly achieved via a reductive amination reaction between 2-aminobenzaldehyde and 1-(tert-butoxycarbonyl)piperazine. This reaction, while conceptually straightforward, is frequently plagued by the formation of unexpected side products due to the inherent reactivity of the starting materials and intermediates. This guide provides a troubleshooting framework in a question-and-answer format to help researchers identify, characterize, and mitigate the formation of these impurities, ensuring higher yield and purity of the target compound.

The core reaction involves the formation of an iminium ion intermediate from the condensation of the aldehyde and the secondary amine, which is then selectively reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and remarkable selectivity for reducing the iminium ion in the presence of the aldehyde.[1][2]

Core Reaction Pathway

The intended synthetic route is outlined below.

G cluster_reactants Reactants cluster_process Process A 2-Aminobenzaldehyde C Iminium Ion Formation (Acid Catalyst, e.g., AcOH) A->C + B 1-Boc-piperazine B->C + D In situ Reduction (NaBH(OAc)₃) C->D P 2-(1-Boc-piperazin-4-YL-methyl)-aniline (Desired Product) D->P

Caption: Intended reductive amination pathway.

Troubleshooting and FAQs

Q1: My reaction mixture turns deep yellow or orange, and the crude product is a complex, difficult-to-purify mixture with high molecular weight species observed on LC-MS. What is happening?

Plausible Cause: Self-Condensation of 2-Aminobenzaldehyde

This is the most common failure mode in this synthesis. 2-Aminobenzaldehyde is notoriously unstable and is prone to rapid, acid-catalyzed self-condensation.[3] The molecule contains both a nucleophilic amine and an electrophilic aldehyde, allowing it to react with itself to form trimers, tetramers, and other polymeric materials.[4][5] These condensation products are often highly colored and are responsible for the complex mixture observed.

G A 2-Aminobenzaldehyde (Molecule 1) D Acid-Catalyzed Condensation A->D B 2-Aminobenzaldehyde (Molecule 2) B->D C 2-Aminobenzaldehyde (Molecule 3) C->D E Trimeric & Polymeric Byproducts D->E

Caption: Self-condensation of 2-aminobenzaldehyde.

Proposed Solution & Prevention:

  • Starting Material Quality: Use 2-aminobenzaldehyde that is fresh or has been purified immediately before use (e.g., by rapid column chromatography over silica gel). Do not use material that has darkened upon storage.

  • Order of Addition: Add the 2-aminobenzaldehyde slowly to the solution containing 1-Boc-piperazine and the reducing agent. This ensures that the aldehyde preferentially reacts with the more nucleophilic piperazine rather than itself.

  • Temperature Control: Keep the reaction at room temperature or below (0 °C). Elevated temperatures can accelerate the rate of self-condensation.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 1-Boc-piperazine to ensure the aldehyde is consumed efficiently in the desired reaction pathway.

Characterization Guide:

  • TLC: The condensation products will typically appear as a streak of colored spots near the baseline.

  • LC-MS: A series of high molecular weight peaks, often not corresponding to a single, well-defined species, will be observed.

  • ¹H NMR: The spectrum of the crude product will be complex and uninterpretable, with very broad signals in the aromatic and aliphatic regions.

Q2: My analysis shows a significant byproduct with a mass two units higher than the starting 2-aminobenzaldehyde (M+2). What is this impurity?

Plausible Cause: Reduction of 2-Aminobenzaldehyde

This byproduct is 2-aminobenzyl alcohol. Although sodium triacetoxyborohydride is selective for iminium ions, it can slowly reduce aldehydes.[6] This side reaction is favored if the rate of iminium ion formation is slow or if the reaction is left for an extended period with excess reducing agent.

Proposed Solution & Prevention:

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting materials. Stop the reaction as soon as the 2-aminobenzaldehyde is consumed to prevent over-reduction. Typical reaction times are 1-24 hours.[2]

  • Control Reagent Stoichiometry: Use no more than 1.5 equivalents of NaBH(OAc)₃. A large excess of the reducing agent increases the likelihood of aldehyde reduction.[2]

  • Ensure Efficient Imine Formation: If the reaction is sluggish, a catalytic amount of acetic acid can be added to accelerate iminium ion formation, making it the primary substrate for reduction.[1]

Characterization Guide:

  • LC-MS: Look for a peak with an m/z corresponding to the molecular weight of 2-aminobenzyl alcohol (C₇H₉NO, MW = 123.15).

  • ¹H NMR: The presence of a singlet at approximately 4.6 ppm (corresponding to the -CH₂OH protons) and the absence of the aldehyde proton signal (~9.8 ppm) are characteristic of 2-aminobenzyl alcohol.

Q3: A major impurity in my product has a mass of exactly 100.12 amu less than the expected product. What is the cause?

Plausible Cause: Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is labile under acidic conditions.[7][8] While the conditions for reductive amination are typically mild, the presence of acetic acid (either as a catalyst or from the composition of NaBH(OAc)₃) can cause partial or complete cleavage of the Boc group, especially with extended reaction times or during an acidic workup.[9] This results in the formation of the unprotected 2-(piperazin-4-ylmethyl)aniline.

Proposed Solution & Prevention:

  • Minimize Acid: If using acetic acid as a catalyst, use only a catalytic amount (e.g., 0.1 equivalents). For aldehyde reactions, it is often not required at all.[1][2]

  • Control Reaction Time: Avoid unnecessarily long reaction times to minimize the substrate's exposure to acidic conditions.

  • Quench and Workup Carefully: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base until the aqueous layer is basic (pH > 8).[2] This neutralizes the acid and prevents deprotection during extraction. Avoid strong acids in the workup.

Characterization Guide:

  • LC-MS: The impurity will have an m/z corresponding to the target product minus the mass of the Boc group (C₅H₈O₂), a difference of 100.12 g/mol .

  • ¹H NMR: The characteristic singlet for the nine protons of the tert-butyl group at ~1.4 ppm will be absent in the impurity's spectrum.

Q4: I observe a minor impurity with a mass 42.04 amu higher than my product. What is a likely source?

Plausible Cause: N-Acetylation

Sodium triacetoxyborohydride contains acetate ligands. Over very long reaction times, it is possible for an amine to be acetylated by the reagent or by acetic acid in the reaction mixture.[10] The nucleophilic piperazine nitrogen is the most likely site for this side reaction, resulting in an N-acetylated byproduct.

Proposed Solution & Prevention:

  • Avoid Prolonged Stirring: As with other side reactions, monitor the reaction and work it up promptly upon completion.

  • Use Alternative Solvents: While DCE is standard[1], some protocols suggest that protic solvents like isopropanol (IPA) can speed up imine formation, potentially reducing the overall reaction time and minimizing side reactions like acetylation.[10]

Characterization Guide:

  • LC-MS: Look for a peak with an m/z corresponding to the molecular weight of the desired product plus the mass of an acetyl group (C₂H₂O), a difference of 42.04 g/mol .

  • ¹H NMR: A new singlet integrating to three protons will appear around 2.1 ppm, characteristic of an N-acetyl methyl group.

Summary of Potential Products

CompoundStructureMolecular Weight ( g/mol )Key Characterization Notes
Desired Product 2-(1-Boc-piperazin-4-YL-methyl)-aniline291.40¹H NMR: ~1.4 ppm (s, 9H, Boc); MS: m/z 292 [M+H]⁺
Aldehyde Condensation (Various trimers/polymers)> 300High MW, colored, complex NMR, TLC baseline streak.[3]
Reduced Aldehyde 2-Aminobenzyl alcohol123.15¹H NMR: ~4.6 ppm (s, 2H, -CH₂OH), no aldehyde proton.[6]
Boc-Deprotected Product 2-(Piperazin-4-ylmethyl)aniline191.28No Boc signal at ~1.4 ppm in ¹H NMR.[9]
N-Acetylated Product (Acetyl on piperazine nitrogen)333.44¹H NMR: New singlet ~2.1 ppm (s, 3H, -COCH₃).[10]

Experimental Protocols

Optimized Synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline
  • To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-piperazine (1.1 eq) and anhydrous 1,2-dichloroethane (DCE, to make a ~0.1 M solution).

  • Begin stirring and add sodium triacetoxyborohydride (1.3 eq) portion-wise at room temperature.

  • In a separate flask, dissolve freshly purified 2-aminobenzaldehyde (1.0 eq) in a small amount of anhydrous DCE.

  • Add the aldehyde solution dropwise to the stirred reaction mixture over 15 minutes.

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion (disappearance of the aldehyde), quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel.

Troubleshooting Workflow

G cluster_causes Hypothesize Cause cluster_solutions Implement Solution A Observe Unexpected Result (e.g., Low Yield, Impure Product) B Perform Characterization (TLC, LC-MS, NMR) A->B C Identify Impurity (Use Data Summary Table) B->C D1 Aldehyde Self-Condensation? C->D1 D2 Aldehyde Reduction? C->D2 D3 Boc Deprotection? C->D3 D4 Other Side Reaction? C->D4 E1 Use Fresh Aldehyde Slow Addition D1->E1 E2 Monitor Reaction Time Adjust Stoichiometry D2->E2 E3 Careful pH Control (Mild Basic Workup) D3->E3 D4->E2 F Re-run Optimized Reaction E1->F E2->F E3->F

Caption: A logical workflow for troubleshooting.

References

  • Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Jaffett, B. W., & Sivasankar, C. (1976). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(7), 2190-2193. Available from: [Link]

  • Gribble, G. W., & Ferguson, D. C. (1975). Reactions of Sodium Borohydride in Acidic Media; I. Selective Reduction of Aldehydes with Sodium Triacetoxyborohydride. Journal of the Chemical Society, Chemical Communications, (13), 535-536. Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. Available from: [Link]

  • ResearchGate. (2017). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2008). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (1993). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyl condensation. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

  • Chemistry Steps. (n.d.). BOC Protection and Deprotection of Amines. Retrieved from [Link]

  • Reddit. (2022). Reductive amination of piperazine. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of synthetic intermediates are paramount. This guide provides an in-depth analysis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline, a key building block in medicinal chemistry, utilizing ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the rationale behind experimental choices, present a detailed interpretation of the expected spectral data, and objectively compare the capabilities of ¹H NMR with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Critical Role of Structural Verification

2-(1-Boc-piperazin-4-YL-methyl)-aniline incorporates several key structural motifs: a substituted aniline ring, a piperazine heterocycle, and a tert-butyloxycarbonyl (Boc) protecting group. Each of these features presents unique spectroscopic signatures. An accurate and thorough characterization is essential to ensure the identity and purity of the material, which directly impacts the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2][3][4] ¹H NMR spectroscopy stands out as a primary analytical tool for this purpose, offering detailed structural information and quantitative capabilities in a single experiment.[1][4][5]

¹H NMR Spectroscopy: An In-Depth Analysis

¹H NMR spectroscopy provides a "fingerprint" of a molecule by mapping the chemical environment of its hydrogen atoms. The analysis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline by ¹H NMR involves predicting the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) for each unique proton signal.

Predicted ¹H NMR Spectrum

Below is a detailed prediction of the ¹H NMR spectrum for the target molecule. These predictions are based on established chemical shift values for analogous structures and the known electronic effects of the functional groups.[6][7][8][9][10][11]

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (a, b, c, d) 6.6 - 7.2Multiplet (m)4HThe protons on the aniline ring will appear in the aromatic region. The specific shifts and multiplicities will depend on their coupling with each other.
NH₂ (e) ~4.0 - 5.0Broad Singlet (br s)2HThe amine protons often appear as a broad singlet and their chemical shift can vary depending on solvent and concentration.
CH₂ (f) ~3.6Singlet (s)2HThis methylene group is benzylic and adjacent to the piperazine nitrogen, leading to a downfield shift.
Piperazine-H (g) ~3.4Triplet (t) or Multiplet (m)4HProtons on the Boc-protected side of the piperazine ring.
Piperazine-H (h) ~2.5Triplet (t) or Multiplet (m)4HProtons on the side of the piperazine ring adjacent to the benzylic methylene group.
Boc-CH₃ (i) ~1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group of the Boc protector typically appear as a sharp singlet in a relatively upfield region.[12][13]

Note: The exact chemical shifts and coupling constants can be influenced by the solvent used for the analysis.

Experimental Protocol for ¹H NMR Acquisition

A robust and reproducible ¹H NMR analysis requires a standardized experimental protocol. The following workflow is recommended for acquiring high-quality data for 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

Caption: Workflow for ¹H NMR analysis.

  • Choice of Solvent: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals in the ¹H NMR spectrum. The choice between them can depend on the sample's solubility. DMSO-d₆ is often preferred for its ability to resolve N-H protons more effectively.[14]

  • Internal Standard: Tetramethylsilane (TMS) is a common internal standard as it is chemically inert and its signal (a sharp singlet) is set to 0.00 ppm, providing a reference point for all other chemical shifts.[15]

  • Tuning and Shimming: These steps are crucial for obtaining a high-resolution spectrum with sharp lines and good signal-to-noise. Tuning ensures efficient transfer of radiofrequency energy to the sample, while shimming optimizes the homogeneity of the magnetic field across the sample.[16][17][18]

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves orthogonal analytical techniques.[19] Below is a comparison of ¹H NMR with HPLC and LC-MS for the analysis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Application Definitive structural elucidation and quantification.Purity assessment and quantification.Purity assessment, quantification, and molecular weight determination.
Information Provided Detailed molecular structure, connectivity, and stereochemistry. Quantitative information on all proton-containing species.[1][3]Retention time (relative polarity) and peak area (concentration).Retention time, peak area, and mass-to-charge ratio (m/z) of the parent ion and its fragments.
Strengths - Provides unambiguous structural information.- Inherently quantitative without the need for a specific reference standard for the analyte.[4]- Can identify and quantify unknown impurities if their structure can be deduced from the spectrum.- High sensitivity for UV-active compounds.- Excellent for separating complex mixtures and resolving closely related impurities.[20][21]- Widely available and robust.- Combines the separation power of HPLC with the specificity of mass spectrometry.- Provides molecular weight information, confirming the identity of the main component and potential impurities.[19][22]- High sensitivity and specificity.
Limitations - Lower sensitivity compared to chromatographic methods.- Complex spectra for large molecules or mixtures can be difficult to interpret.- May not resolve all impurities if they co-resonate with the main component's signals.- Does not provide definitive structural information on its own.- Requires a reference standard of the analyte for accurate quantification.- Not all compounds have a UV chromophore.- Does not provide detailed structural connectivity like NMR.- Ionization efficiency can vary between compounds, affecting quantification.- Higher instrumentation cost and complexity.
Suitability for this Molecule Excellent for confirming the identity of the synthesized product and for quantifying its purity against a known standard (qNMR).Ideal for routine purity checks, monitoring reaction progress, and quantifying the main component against a reference standard.The preferred method for identifying trace-level impurities and confirming the molecular weight of the product.

Quantitative NMR (qNMR) for Purity Assessment

A key advantage of ¹H NMR is its application in quantitative analysis (qNMR).[1][3][23] The area under an NMR peak is directly proportional to the number of protons it represents. By adding a known amount of a certified internal standard to the sample, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.[23] This is a significant advantage over chromatographic techniques which rely on the availability of a pure reference standard of the compound of interest.[2]

Workflow for qNMR Purity Determination

Caption: Workflow for qNMR analysis.

Conclusion

For the analysis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline, ¹H NMR spectroscopy is an indispensable tool. It provides a definitive confirmation of the molecular structure, which is not achievable by HPLC or LC-MS alone. Furthermore, its application as a quantitative technique (qNMR) offers a powerful method for determining absolute purity without the need for a specific reference standard. While HPLC and LC-MS excel in sensitivity and the separation of complex mixtures, a comprehensive analytical strategy for this important synthetic intermediate should leverage the complementary strengths of all three techniques. This integrated approach ensures the highest level of confidence in the identity, purity, and quality of the material, which is a cornerstone of robust drug development programs.

References

  • Scribd. NMR Data Processing Guide. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

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  • Oxford Instruments. Consistency and Purity. [Link]

  • Creative Biostructure. NMR Data Processing and Interpretation. [Link]

  • NMR Data Processing. [Link]

  • Standard Operating Procedure H-NMR. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

  • Diehl, B. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • SpectraBase. 1-Boc-piperazine - Optional[1H NMR] - Spectrum. [Link]

  • Zeitschrift für Naturforschung. The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives. [Link]

  • Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra. [Link]

  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Springer. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • Standard operating procedures for remote NMR measurements and sample shipment. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • SpectraBase. 1-Boc-piperazine. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • EPA. method 8131 aniline and selected derivatives by gas chromatography. [Link]

  • NIH. Synthesis of Boc-protected bicycloproline. [Link]

  • ResearchGate. 1 H NMR spectra to show BOC deprotection on the carbonate unit in the.... [Link]

  • SciSpace. General method for selective Mono-Boc protection of diamines and thereof. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]

  • Supplementary Information. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth technical comparison of mass spectrometry-based analysis for the compound 2-(1-Boc-piperazin-4-YL-methyl)-aniline, a key intermediate in many synthetic pathways. We will explore the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) for its detailed structural elucidation and quantification, and contrast it with a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as a viable alternative for routine analysis. This guide is designed to provide not just procedural steps, but the scientific rationale behind the analytical choices, ensuring a self-validating approach to your experimental design.

Introduction to 2-(1-Boc-piperazin-4-YL-methyl)-aniline and its Analytical Challenges

2-(1-Boc-piperazin-4-YL-methyl)-aniline, with the molecular formula C16H25N3O2, possesses a multi-faceted structure comprised of an aniline moiety, a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group, and a methylene bridge. The presence of multiple nitrogen atoms makes it amenable to ionization by mass spectrometry, while the aniline chromophore allows for ultraviolet detection. The analytical challenge lies in choosing the most appropriate technique based on the specific research question, whether it be sensitive quantification in a complex matrix, definitive structural confirmation, or routine purity assessment.

Method 1: High-Sensitivity Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for both qualitative and quantitative analysis of pharmaceutical compounds due to its exceptional sensitivity and selectivity.[1] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to weigh molecules provides a high degree of confidence in analytical results.[2]

Rationale for LC-MS/MS Approach

The choice of LC-MS/MS is predicated on the need for unambiguous identification and the ability to detect and quantify the analyte at very low concentrations. The mass spectrometer provides molecular weight information and, through fragmentation, a "fingerprint" of the molecule, which is highly specific. This is particularly crucial in drug metabolism studies, impurity profiling, and pharmacokinetic analyses where the analyte may be present in trace amounts within a complex biological matrix.

Predicted Mass Fragmentation Pathway

Understanding the fragmentation pattern is key to developing a robust MS/MS method. For 2-(1-Boc-piperazin-4-YL-methyl)-aniline, the fragmentation upon collision-induced dissociation (CID) in positive ion mode is predictable based on the fragmentation of similar structures like benzylpiperazines and other Boc-protected amines.[3]

The primary fragmentation events are expected to be:

  • Loss of the Boc group: A characteristic loss of 100 Da (C5H8O2) or 56 Da (isobutylene) is a common fragmentation pathway for Boc-protected amines.

  • Cleavage of the piperazine ring: The piperazine ring can undergo cleavage, leading to characteristic fragment ions.

  • Benzylic cleavage: The bond between the methylene group and the aniline ring or the piperazine ring can cleave, with the formation of a stable tropylium ion (m/z 91) being a possibility for benzyl-containing compounds.

G M [M+H]+ m/z 292.2 F1 Loss of isobutylene (-56 Da) m/z 236.1 M->F1 -C4H8 F2 Loss of Boc group (-100 Da) m/z 192.1 M->F2 -C5H8O2 F3 Benzylic Cleavage m/z 106.1 M->F3 F4 Piperazine fragment m/z 86.1 F2->F4

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Prepare a stock solution of 2-(1-Boc-piperazin-4-YL-methyl)-aniline in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Liquid Chromatography Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate at the initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

    • Scan Mode: Full scan for initial identification of the precursor ion ([M+H]+). Subsequently, use Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: m/z 292.2 (for C16H25N3O2).

    • Product Ions (for MRM): Based on the predicted fragmentation, monitor transitions such as 292.2 -> 236.1, 292.2 -> 192.1, and 292.2 -> 106.1. The most intense and stable transition should be used for quantification, with a second transition for confirmation.

    • Collision Energy: Optimize the collision energy for each transition to achieve the highest signal intensity.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Stock Stock Solution (1 mg/mL) Dilutions Serial Dilutions Stock->Dilutions LC C18 Column Gradient Elution Dilutions->LC MS MS LC->MS Data Quantification & Confirmation MS->Data

Method 2: Robust Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For routine analysis, such as purity assessments of bulk material or in-process controls where high sensitivity is not the primary requirement, HPLC-UV offers a cost-effective, reliable, and widely accessible alternative.[4][5]

Rationale for HPLC-UV Approach

The aniline moiety in 2-(1-Boc-piperazin-4-YL-methyl)-aniline contains a chromophore that absorbs UV light, making it suitable for UV detection.[6] HPLC-UV is a robust and less complex technique compared to LC-MS, with lower operational and maintenance costs.[2] It is an excellent choice for quality control laboratories where the primary goal is to determine the purity of a sample against a known reference standard.

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Prepare a stock solution of 2-(1-Boc-piperazin-4-YL-methyl)-aniline in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.

    • Create calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. The diluent should ideally be the mobile phase.

  • High-Performance Liquid Chromatography Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice.[1]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. The addition of a small amount of a buffer like ammonium acetate or trifluoroacetic acid can improve peak shape.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.

    • Detection Wavelength: The maximum absorbance wavelength (λmax) for the aniline chromophore should be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. A typical starting wavelength for aniline derivatives is around 254 nm.[7]

    • Injection Volume: 10-20 µL.

G cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 UV Detection cluster_3 Data Analysis Stock Stock Solution (1 mg/mL) Standards Calibration Standards Stock->Standards HPLC C18 Column Isocratic/Gradient Elution Standards->HPLC UV PDA or VWD Detector Monitor at λmax HPLC->UV Data Purity Assessment & Quantification UV->Data

Performance Comparison: LC-MS/MS vs. HPLC-UV

The choice between LC-MS/MS and HPLC-UV should be guided by the specific analytical requirements of the study. Below is a comparative summary of their performance characteristics for the analysis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

Parameter LC-MS/MS HPLC-UV Rationale & Justification
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL)Mass spectrometers are inherently more sensitive detectors than UV detectors.[2]
Selectivity Very HighModerate to HighLC-MS/MS provides selectivity based on both retention time and mass-to-charge ratio of precursor and product ions, minimizing interferences.[8] HPLC-UV selectivity is based on retention time and UV absorbance, which can be prone to interference from co-eluting impurities with similar chromophores.
Specificity Very HighModerateThe fragmentation pattern in MS/MS provides a unique fingerprint for the molecule, offering a high degree of confidence in its identity. UV detection is less specific as multiple compounds can have similar absorbance spectra.
Linearity Range WideModerateLC-MS/MS often exhibits a wider linear dynamic range, allowing for the quantification of the analyte over several orders of magnitude.
Cost (Instrument) HighLow to ModerateMass spectrometers are significantly more expensive to purchase and maintain than HPLC-UV systems.[2]
Cost (Operational) HighLowLC-MS often requires higher purity solvents and gases, and more frequent maintenance by specialized personnel.[2]
Complexity HighLow to ModerateMethod development and operation of an LC-MS/MS system require a higher level of expertise.
Ideal Application Bioanalysis, impurity identification, metabolite studies, trace analysis.Routine quality control, purity assessment of bulk material, in-process control.The high sensitivity and specificity of LC-MS/MS are essential for complex matrices and low concentration samples, while the robustness and cost-effectiveness of HPLC-UV are well-suited for routine, high-concentration analyses.[9]

Conclusion

Both LC-MS/MS and HPLC-UV are powerful analytical techniques for the analysis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline. The superior sensitivity and specificity of LC-MS/MS make it the method of choice for demanding applications such as bioanalysis and impurity profiling.[8] Conversely, HPLC-UV provides a practical, robust, and cost-effective solution for routine quality control and purity assessments where analyte concentrations are relatively high.[4] The selection of the most appropriate method is a critical decision that should be based on a thorough evaluation of the analytical objectives, required sensitivity, and available resources. By understanding the principles and performance characteristics of each technique as outlined in this guide, researchers can confidently design and implement a self-validating analytical strategy for 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

References

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A. Available at: [Link].

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Chromservis. Available at: [Link].

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Available at: [Link].

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical Sciences and Research.
  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. Available at: [Link].

  • Quantification of aniline and N-methylaniline in indigo. Scientific Reports. Available at: [Link].

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise.
  • Direct comparison of LC-MS and HPLC-UV data (obtained using...
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  • A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link].

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A Comparative Guide to Chromatographic Methodologies for Purity Determination of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(1-Boc-piperazin-4-YL-methyl)-aniline is a key building block in the synthesis of various therapeutic agents.[1][2] Its structural integrity and the absence of impurities are critical to ensure the desired outcome in subsequent synthetic steps and the quality of the final drug product. Regulatory bodies, guided by frameworks like the International Conference on Harmonisation (ICH), mandate stringent purity thresholds, requiring the identification and characterization of any impurity present above 0.10%.[3]

This guide provides an in-depth comparison of analytical methods for determining the purity of 2-(1-Boc-piperazin-4-YL-methyl)-aniline. We will present a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method as our primary approach, detailing the scientific rationale behind each parameter. Furthermore, we will explore advanced alternatives—Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC)—comparing their performance based on critical metrics such as speed, resolution, sensitivity, and environmental impact. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and efficient purity assessment workflow for this vital intermediate.

Analyte Profile and Strategic Method Development

The molecular structure of 2-(1-Boc-piperazin-4-YL-methyl)-aniline dictates the strategy for analytical method development. Three key features are paramount:

  • The Aniline Chromophore: The presence of the aniline ring system provides a strong chromophore, making UV spectrophotometry an ideal and straightforward detection method.[4]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an essential feature for synthetic purposes but presents an analytical challenge. It is notoriously labile under acidic conditions.[5][] Exposure to strong acids, such as the commonly used HPLC mobile phase additive Trifluoroacetic Acid (TFA), can cause in-situ hydrolysis, artificially generating the deprotected piperazine impurity and leading to an inaccurate purity assessment.[7] Therefore, a primary directive for method development is to use conditions that preserve the integrity of the Boc group.

  • Polarity and Solubility: With both amine functionalities and a bulky, hydrophobic Boc group, the molecule exhibits intermediate polarity, making it an excellent candidate for Reverse-Phase (RP) chromatography.

Our objective is to develop a stability-indicating method , one that can definitively separate the main compound from its process-related impurities (e.g., starting materials, by-products) and potential degradants (e.g., Boc-deprotected analog, oxidation products).

Primary Method: A Robust Stability-Indicating RP-HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical purity analysis due to its precision and versatility.[8] The following method has been designed for robustness, reliability, and, crucially, the preservation of the analyte's structure.

Experimental Protocol: RP-HPLC

1. Chromatographic System:

  • Any standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

2. Column:

  • Stationary Phase: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Rationale: The C18 (octadecyl) stationary phase is a versatile, non-polar phase that provides excellent retention and separation for a wide range of moderately polar compounds like our target analyte.[9][10] The 5 µm particle size offers a good balance between efficiency and backpressure, making it suitable for standard HPLC systems.[11]

3. Mobile Phase:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Rationale: Formic acid is chosen as the acidic modifier. It is sufficiently acidic to protonate free silanol groups on the silica backbone (minimizing peak tailing) and ensure consistent ionization of the analyte, yet mild enough to prevent significant cleavage of the Boc group during the analysis timeframe.[7] Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.

4. Chromatographic Conditions:

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Rationale: A gradient elution is essential for a purity method. It ensures that late-eluting, more hydrophobic impurities are washed from the column while providing adequate resolution for early-eluting, more polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (For improved reproducibility of retention times).

  • Detection Wavelength: 245 nm (PDA detection from 200-400 nm is recommended for method development to ensure all impurities are detected).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Workflow for HPLC Purity Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh 0.5 mg of Analyte Solvent Prepare 1 mL of ACN:Water (50:50) Sample->Solvent Dissolve Dissolve and Sonicate Solvent->Dissolve Equilibrate Equilibrate Column (10% B, 1.0 mL/min) Dissolve->Equilibrate MP_A Prepare Mobile Phase A: 0.1% Formic Acid in Water MP_B Prepare Mobile Phase B: 0.1% Formic Acid in ACN Inject Inject 10 µL of Sample Equilibrate->Inject Gradient Run Gradient Elution (10-90% B over 20 min) Inject->Gradient Detect Detect at 245 nm Gradient->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Purity via Area Percent Normalization Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Determination.

Alternative Methodologies: Enhancing Speed and Sustainability

While HPLC is robust, modern analytical laboratories often require higher throughput or greener solutions. Here, we compare two powerful alternatives: UPLC and SFC.

High-Throughput Analysis with Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes columns packed with sub-2 µm particles.[12] To force the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi).[11][13] The result is a dramatic increase in analytical speed, resolution, and sensitivity.[14][15]

  • Principle: The smaller particle size significantly improves chromatographic efficiency and mass transfer, allowing for much faster separations without sacrificing resolution.[12]

  • Typical Method Conversion: The HPLC method can be adapted for UPLC by using a shorter column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) and a proportionally faster gradient. A typical 20-30 minute HPLC run can often be reduced to 2-5 minutes.[13]

  • Advantages:

    • Speed: Drastically increased sample throughput.[11]

    • Resolution: Sharper, narrower peaks provide superior separation of closely eluting impurities.

    • Sensitivity: Taller peaks lead to lower detection limits.[14]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates result in significant solvent savings.[11]

A Green Chemistry Approach with Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid—most commonly carbon dioxide—as the primary mobile phase.[16] Because CO2 is non-toxic and readily available, SFC is considered a "green" analytical technique.[17] By adding small amounts of an organic co-solvent (modifier), such as methanol, the mobile phase polarity can be tuned to elute a wide range of compounds, including moderately polar intermediates like our target analyte.[18][19]

  • Principle: Supercritical fluids have low viscosity and high diffusivity, properties that are between those of a gas and a liquid.[16] This allows for very high flow rates and extremely fast separations with low backpressure.

  • Typical Method: A polar stationary phase is often used. Elution is achieved using a gradient of a polar modifier (e.g., methanol) in supercritical CO2.

  • Advantages:

    • Environmental Impact: Drastically reduces organic solvent consumption and waste by up to 90% compared to HPLC.[17][18]

    • Speed: Run times are typically in the range of 1-5 minutes.[16]

    • Orthogonal Selectivity: SFC often provides a different separation selectivity compared to RP-HPLC, which can be useful for resolving impurities that are difficult to separate by HPLC.

Head-to-Head Comparison: HPLC vs. UPLC vs. SFC

The choice between these techniques depends on the specific needs of the laboratory, including sample throughput, cost considerations, and sustainability goals.

FeatureHPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography) SFC (Supercritical Fluid Chromatography)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Same as HPLC, but with sub-2 µm particles for higher efficiency.[12]Partitioning between a supercritical fluid mobile phase (CO2) and a solid stationary phase.[16]
Typical Run Time 15 - 30 minutes.[11][13]2 - 10 minutes.[13][15]1 - 5 minutes.[16]
Resolution GoodExcellentVery Good to Excellent
Sensitivity GoodExcellent (higher signal-to-noise).[14][15]Good to Very Good
Solvent Consumption HighLow to Moderate.[11]Very Low (primarily uses CO2).[18]
System Pressure 500 - 6,000 psi.[11][13]Up to 15,000 psi.[11][13]1,500 - 6,000 psi
Key Advantage Robust, widely available, established protocols.Highest speed and resolution for complex samples.[12]Environmentally friendly, extremely fast, orthogonal selectivity.
Key Limitation Slower run times, higher solvent consumption.Higher initial equipment cost, requires specialized columns.[14]Less common instrumentation, may require more method development for highly polar compounds.[20]

Conclusion and Recommendation

For the routine purity determination of 2-(1-Boc-piperazin-4-YL-methyl)-aniline, the presented RP-HPLC method offers a reliable, robust, and accessible solution. Its use of mild acidic conditions ensures the integrity of the acid-labile Boc protecting group, providing an accurate and trustworthy purity profile. This method is readily deployable in most quality control laboratories without the need for specialized equipment.

However, for laboratories where high throughput is a primary driver, transitioning to a UPLC-based method is highly recommended. The significant reduction in run time and solvent consumption, coupled with an increase in sensitivity and resolution, can provide substantial gains in productivity and efficiency.[11]

For organizations committed to green chemistry principles or those struggling to resolve specific impurities with liquid chromatography, Supercritical Fluid Chromatography (SFC) presents a compelling alternative. Its minimal reliance on organic solvents and unique selectivity make it a powerful tool for both purity testing and preparative-scale purification.[17][21]

Ultimately, the selection of the optimal analytical technique is a strategic decision. While HPLC remains the foundational workhorse, UPLC and SFC represent the future of separation science, offering pathways to faster, more sensitive, and more sustainable pharmaceutical analysis.[11]

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Accessed January 20, 2026.
  • Crozier, J. How Good is SFC for Polar Analytes?. Chromatography Today. Accessed January 20, 2026.
  • Patel, K. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Accessed January 20, 2026.
  • WebofPharma. HPLC vs. UPLC. WebofPharma.
  • Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline. Published April 29, 2018.
  • PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru.
  • Taylor, L. T. Analysis of polar compounds by supercritical fluid chromatography. VTechWorks. Accessed January 20, 2026.
  • JoVE. Video: Supercritical Fluid Chromatography. JoVE. Published December 5, 2024.
  • van Zelst, B. et al. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). Accessed January 20, 2026.
  • Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. Accessed January 20, 2026.
  • Inamuddin, et al. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
  • Rather, J. A. Review on the modern analytical advancements in impurities testing. Advances in Analytic Science. Published April 2, 2025.
  • PubChem. 2-(1-Boc-piperazin-4-YL-methyl)-aniline | C16H25N3O2 | CID 53482113. PubChem. Accessed January 20, 2026.
  • Chennaiah, M. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Accessed January 20, 2026.
  • Hossain, M. A. An Alternative Method to Isolate Pharmaceutical Intermediates.
  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.com. Published September 4, 2024.
  • Pawłowski, W. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Accessed January 20, 2026.
  • Chem-Impex. 4-(1-boc-pipérazin-4-yl-méthyl)aniline. Chem-Impex. Accessed January 20, 2026.
  • Chem-Impex. 4-(1-Boc-piperazin-4-yl-methyl)aniline. Chem-Impex. Accessed January 20, 2026.
  • Haihang Industry. 2-(1-Boc-piperazin-4-yl-methyl)-aniline CAS NO.885278-02-4. Haihang Industry. Accessed January 20, 2026.
  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. Published January-February 2005.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 20, 2026.
  • BOC Sciences. BOC-Amino Acids. BOC Sciences. Accessed January 20, 2026.
  • Zhang, H. et al. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Accessed January 20, 2026.

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A Comparative Guide to the Synthetic Routes of 2-(1-Boc-piperazin-4-YL-methyl)-aniline: A Medicinal Chemistry Keystone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic synthesis of key intermediates is paramount to the efficient development of novel therapeutics. The compound 2-(1-Boc-piperazin-4-YL-methyl)-aniline serves as a critical building block in medicinal chemistry, its structure being a common motif in a variety of pharmacologically active agents. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable intermediate, offering an in-depth analysis of their respective methodologies, mechanistic underpinnings, and key performance indicators to aid researchers in making informed decisions for their synthetic campaigns.

Three principal synthetic strategies have been identified and will be critically evaluated:

  • Reductive Amination of 2-Aminobenzaldehyde with N-Boc-piperazine

  • Nucleophilic Substitution of a Benzyl Halide with N-Boc-piperazine

  • The Mannich-Type Reaction of Aniline, Formaldehyde, and N-Boc-piperazine

This guide will dissect each route, providing detailed experimental protocols, discussing the rationale behind the choice of reagents and conditions, and presenting a comparative summary of their efficiencies.

Route 1: Reductive Amination - A Direct and Efficient Approach

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1] This one-pot reaction combines an aldehyde or ketone with an amine in the presence of a reducing agent to form the corresponding amine.[2][3] For the synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline, this translates to the reaction of 2-aminobenzaldehyde with tert-butyl piperazine-1-carboxylate.

Experimental Protocol

Step 1: Imine Formation and In Situ Reduction

  • To a solution of 2-aminobenzaldehyde (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added a catalytic amount of acetic acid.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

Mechanistic Rationale

The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of the aldehyde and the secondary amine of the Boc-piperazine. The acidic catalyst protonates the hydroxyl group of the hemiaminal intermediate, facilitating its elimination as water to form the iminium ion. Sodium triacetoxyborohydride is the reducing agent of choice due to its mild nature and selectivity for imines over aldehydes, minimizing the side reaction of 2-aminobenzaldehyde reduction.[1]

Route 2: Nucleophilic Substitution - A Two-Step Alkylation Strategy

Experimental Protocol

Step 1: N-Alkylation of N-Boc-piperazine with 2-Nitrobenzyl Bromide

  • To a solution of tert-butyl piperazine-1-carboxylate (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • 2-Nitrobenzyl bromide (1.0 eq) is added, and the reaction mixture is heated to 60-80°C for 4-8 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, tert-butyl 4-((2-nitrophenyl)methyl)piperazine-1-carboxylate, is purified by flash column chromatography.

Step 2: Reduction of the Nitro Group

  • The purified nitro intermediate from Step 1 is dissolved in a solvent such as methanol or ethanol.

  • A catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂), is added to the solution.

  • If using Pd/C, the reaction mixture is subjected to a hydrogen atmosphere (e.g., via a balloon or a hydrogenation apparatus) and stirred at room temperature for 4-12 hours.

  • If using SnCl₂, the reaction is typically carried out in the presence of a strong acid like hydrochloric acid at an elevated temperature.

  • After the reaction is complete (monitored by TLC or LC-MS), the catalyst is removed by filtration (for Pd/C) or the reaction is worked up by basification and extraction.

  • The solvent is removed under reduced pressure, and the resulting 2-(1-Boc-piperazin-4-YL-methyl)-aniline is purified if necessary.

Mechanistic Rationale

The first step is a standard SN2 reaction where the nucleophilic secondary amine of Boc-piperazine displaces the bromide from the benzylic position. The use of a nitro-substituted benzyl bromide is often preferred due to its increased reactivity and commercial availability. The subsequent reduction of the nitro group is a well-established transformation. Catalytic hydrogenation is a clean and efficient method, while reduction with metals like tin or iron in acidic media provides a cost-effective alternative.

Route 3: The Mannich-Type Reaction - A Three-Component Condensation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine.[4][5] In this context, aniline acts as the active hydrogen compound, reacting with formaldehyde and N-Boc-piperazine to form the desired product.[6] It is important to note that this reaction can sometimes lead to a mixture of ortho and para substituted products, and regioselectivity can be a challenge.[7]

Experimental Protocol
  • In a suitable solvent such as ethanol, dissolve aniline (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.0 eq).

  • To this stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).

  • The reaction mixture is then heated to reflux for several hours (4-8 h), with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the product may precipitate. Alternatively, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to isolate the desired ortho-isomer, 2-(1-Boc-piperazin-4-YL-methyl)-aniline, from any para-substituted byproduct. Yields for this specific ortho-isomer can range from 52-80%.[7]

Mechanistic Rationale

The Mannich reaction proceeds via the formation of an Eschenmoser-like salt in situ from the reaction of N-Boc-piperazine and formaldehyde. This electrophilic iminium ion then undergoes electrophilic aromatic substitution with the electron-rich aniline ring. The amino group of aniline is an ortho-, para-directing group, which can lead to the formation of both isomers. The reaction conditions can sometimes be optimized to favor the formation of one isomer over the other.

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison, the key parameters of each synthetic route are summarized in the table below. The data presented is based on typical yields and conditions reported in the literature for these types of transformations.

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic SubstitutionRoute 3: Mannich-Type Reaction
Starting Materials 2-Aminobenzaldehyde, N-Boc-piperazine2-Nitrobenzyl bromide, N-Boc-piperazineAniline, Formaldehyde, N-Boc-piperazine
Number of Steps 121
Typical Reagents NaBH(OAc)₃, Acetic AcidK₂CO₃, Pd/C, H₂ (or SnCl₂)None (thermal)
Reaction Conditions Mild (Room Temperature)Mild to Moderate (RT to 80°C)Moderate (Reflux)
Typical Yield Good to ExcellentGoodModerate to Good (for desired isomer)
Key Advantages High efficiency, one-pot, good functional group tolerance.Utilizes readily available starting materials, reliable transformations.Atom economical, one-pot.
Key Disadvantages Requires specific aldehyde starting material.Two-step process, potential for catalyst poisoning in the reduction step.Potential for regioisomer formation, may require careful purification.

Conclusion and Recommendations

The choice of the optimal synthetic route to 2-(1-Boc-piperazin-4-YL-methyl)-aniline is contingent upon several factors including the availability of starting materials, desired scale of the reaction, and the purification capabilities at hand.

  • Route 1 (Reductive Amination) is generally the most efficient and direct method, provided that 2-aminobenzaldehyde is readily accessible. Its mild conditions and high yields make it an attractive option for many researchers.

  • Route 2 (Nucleophilic Substitution) offers a robust and reliable alternative, particularly when the corresponding aldehyde is not available. While it involves an additional step, the transformations are well-understood and generally high-yielding.

  • Route 3 (Mannich-Type Reaction) is the most atom-economical of the three but may suffer from a lack of regioselectivity, potentially complicating purification. However, for initial exploratory studies or when a mixture of isomers is acceptable, its simplicity is a significant advantage.

Ultimately, the selection of the synthetic pathway will be guided by a careful consideration of these factors, with the goal of achieving the most efficient and cost-effective synthesis of this important medicinal chemistry building block.

Visualizing the Synthetic Pathways

To provide a clearer visual representation of the discussed synthetic strategies, the following diagrams have been generated.

Reductive_Amination start1 2-Aminobenzaldehyde process Reductive Amination start1->process start2 N-Boc-piperazine start2->process reagents NaBH(OAc)3 Acetic Acid reagents->process product 2-(1-Boc-piperazin-4-YL-methyl)-aniline process->product

Caption: Reductive Amination Workflow

Nucleophilic_Substitution cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction start1 2-Nitrobenzyl bromide process1 SN2 Reaction start1->process1 start2 N-Boc-piperazine start2->process1 reagents1 K2CO3 reagents1->process1 intermediate tert-butyl 4-((2-nitrophenyl)methyl) piperazine-1-carboxylate process2 Nitro Reduction intermediate->process2 reagents2 Pd/C, H2 reagents2->process2 product 2-(1-Boc-piperazin-4-YL-methyl)-aniline process1->intermediate process2->product

Caption: Nucleophilic Substitution Workflow

Mannich_Reaction start1 Aniline process Mannich-Type Reaction start1->process start2 Formaldehyde start2->process start3 N-Boc-piperazine start3->process reagents Heat (Reflux) reagents->process product 2-(1-Boc-piperazin-4-YL-methyl)-aniline + para-isomer process->product

Caption: Mannich-Type Reaction Workflow

References

  • Prasanthi, G., & Raj, K. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]

  • Zhang, C., De, C. K., & Seidel, D. (2013). Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone and Ruteacarpine. Journal of organic chemistry, 78(5), 2018-2029. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2014). ACS medicinal chemistry letters, 5(6), 670-675. [Link]

  • Method for preparing piperazines. (1997).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks. [Link]

  • O'Brien, P., & Childs, A. C. (2011). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 133(40), 16091-16101. [Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(49), 13471-13475. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]

  • Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. (2022). Nature Communications, 13(1), 389. [Link]

  • Kiss, L., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(11), 3508. [Link]

Sources

The Untapped Potential of 2-(1-Boc-piperazin-4-YL-methyl)-aniline Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. The 2-(1-Boc-piperazin-4-YL-methyl)-aniline scaffold has emerged as a promising starting point for the development of new therapeutic agents. This guide provides a comprehensive analysis of the biological potential of this class of compounds, drawing comparisons from structurally related derivatives to illuminate pathways for future drug discovery. We will delve into their synthesis, potential antimicrobial and anticancer activities, and the underlying structure-activity relationships that govern their function.

The Architectural Promise of the Scaffold

The 2-(1-Boc-piperazin-4-YL-methyl)-aniline core is a synthetically versatile platform. It integrates three key pharmacophoric elements:

  • Aniline Moiety: A primary aromatic amine that is a common feature in many biologically active compounds and serves as a crucial building block for further chemical modifications.

  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms. The piperazine moiety is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and oral bioavailability[1]. Its presence is a hallmark of numerous approved drugs with diverse therapeutic applications.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens offers a strategic advantage. It allows for selective functionalization of the other nitrogen atom and can be readily removed under acidic conditions, providing a handle for further derivatization.

The inherent chemical reactivity of the aniline amine and the latent reactivity of the Boc-protected piperazine nitrogen make this scaffold an ideal candidate for combinatorial chemistry and the generation of diverse compound libraries.

Synthetic Strategies: A Gateway to Diversity

The synthesis of 2-(1-Boc-piperazin-4-YL-methyl)-aniline derivatives is generally straightforward, allowing for the generation of a wide array of analogues. A typical synthetic approach is outlined below.

Diagram of a Generalized Synthetic Workflow

A 2-Nitrobenzaldehyde C Reductive Amination (e.g., NaBH(OAc)3) A->C B 1-Boc-piperazine B->C D tert-butyl 4-((2-nitrophenyl)methyl)piperazine-1-carboxylate C->D Formation of C-N bond E Reduction (e.g., H2, Pd/C or Fe/HCl) D->E F 2-(1-Boc-piperazin-4-YL-methyl)-aniline (Core Scaffold) E->F Reduction of nitro group G Further Derivatization (e.g., Acylation, Sulfonylation, Alkylation of aniline) F->G H Diverse Library of Derivatives G->H

Caption: Generalized synthetic workflow for 2-(1-Boc-piperazin-4-YL-methyl)-aniline derivatives.

This synthetic versatility is paramount for exploring the structure-activity relationships of this compound class.

Comparative Biological Activities: Insights from Related Structures

While comprehensive biological data on a wide range of 2-(1-Boc-piperazin-4-YL-methyl)-aniline derivatives is still emerging, valuable insights can be gleaned from structurally related compounds.

Antimicrobial Potential

The piperazine nucleus is a cornerstone of many antimicrobial agents. The incorporation of a piperazine ring has been shown to be effective against a spectrum of bacterial and fungal pathogens[2][3]. Studies on various N-aryl and N-alkyl piperazine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria[4].

For instance, novel benzimidazole derivatives bearing a substituted piperazine moiety have shown potent antibacterial activity, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA)[5]. The introduction of a piperazine ring to other heterocyclic systems has also resulted in compounds with significant antifungal properties[6].

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
4-(1H-benzimidazol-2-yl)benzamidesS. aureus6.25[5]
4-(1H-benzimidazol-2-yl)benzamidesMRSA6.25[5]
4-(1H-benzimidazol-2-yl)benzamidesC. albicans3.12[5]
N-alkyl/aryl piperazine derivativesS. aureusSignificant Activity[4]
N-alkyl/aryl piperazine derivativesE. coliSignificant Activity[4]

The 2-(1-Boc-piperazin-4-YL-methyl)-aniline scaffold provides a template to build upon these findings. Derivatization of the aniline nitrogen or modifications following Boc deprotection could lead to novel antimicrobial agents.

Anticancer Activity and Kinase Inhibition

The piperazine moiety is prevalent in a multitude of anticancer drugs, often targeting specific enzymes like kinases[7]. The aniline scaffold is also a key component of many kinase inhibitors. The combination of these two pharmacophores in the 2-(1-Boc-piperazin-4-YL-methyl)-aniline structure suggests a strong potential for anticancer activity.

Recent studies on 2-substituted aniline pyrimidine derivatives have identified potent dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers[4]. One such compound demonstrated IC50 values of 6.4 nM for Mer and 26.1 nM for c-Met, along with significant antiproliferative activity in several cancer cell lines[4].

Table 2: Anticancer and Kinase Inhibitory Activity of Related Derivatives

Compound ClassTarget/Cell LineIC50Reference
2-substituted aniline pyrimidine derivativeMer Kinase6.4 nM[4]
2-substituted aniline pyrimidine derivativec-Met Kinase26.1 nM[4]
Piperazine-linked anthranilic acidsEGFR KinaseVaried Inhibition[8]
Piperazine amide derivativeMDA-MB-231 (Breast Cancer)11.3 µM[9]

The mechanism of action for many of these compounds involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Diagram of a Potential Kinase Inhibition Pathway

cluster_0 Cancer Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Survival Derivative 2-(1-Boc-piperazin-4-YL-methyl) -aniline Derivative Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Potential mechanism of action via receptor tyrosine kinase inhibition.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several SAR trends can be inferred for the 2-(1-Boc-piperazin-4-YL-methyl)-aniline scaffold:

  • Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring are likely to have a profound impact on biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and influence binding to biological targets.

  • Derivatization of the Aniline Amine: Acylation, sulfonylation, or alkylation of the primary amine of the aniline moiety can lead to compounds with altered potency and selectivity.

  • Modifications of the Piperazine Ring: Following the deprotection of the Boc group, the secondary amine of the piperazine ring offers a prime site for introducing a wide range of substituents. This position is often critical for tuning the pharmacokinetic and pharmacodynamic properties of piperazine-containing drugs. For example, the introduction of bulky or charged groups can influence target engagement and cellular permeability.

Experimental Protocols: A Practical Guide

To facilitate further research on this promising scaffold, we provide a representative experimental protocol for synthesis and a common assay for evaluating anticancer activity.

General Synthetic Procedure for 2-(1-Boc-piperazin-4-YL-methyl)-aniline
  • Reductive Amination: To a solution of 2-nitrobenzaldehyde (1.0 eq) and 1-Boc-piperazine (1.1 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-((2-nitrophenyl)methyl)piperazine-1-carboxylate.

  • Nitro Group Reduction: Dissolve the product from the previous step in a suitable solvent (e.g., methanol or ethanol). Add a catalyst, such as 10% palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The resulting residue is the target compound, 2-(1-Boc-piperazin-4-YL-methyl)-aniline, which can be further purified by column chromatography if necessary.

MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 2-(1-Boc-piperazin-4-YL-methyl)-aniline scaffold represents a largely unexplored yet highly promising platform for the discovery of novel therapeutic agents. The synthetic tractability of this core structure, combined with the established biological importance of its constituent aniline and piperazine moieties, provides a strong rationale for its further investigation.

Future research should focus on the systematic synthesis and screening of a diverse library of derivatives. Exploration of various substituents on the aniline ring and derivatization at the deprotected piperazine nitrogen are key strategies to unlock the full therapeutic potential of this scaffold. Screening these compounds against a broad panel of cancer cell lines, bacterial strains, and fungal pathogens will be crucial in identifying lead candidates for further development. The insights gained from such studies will undoubtedly contribute to the advancement of novel therapeutics for a range of diseases.

References

[2] Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [5] Al-Abdullah, E. S., et al. (2011). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Molecules, 16(4), 3058-3077. [10] Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021). Molecules, 26(15), 4488. [11] PubChem. (n.d.). 2-(1-Boc-piperazin-4-YL-methyl)-aniline. Retrieved from [Link] [9] Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(10), 5424-5430. [4] Huang, D., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 29(2), 488. [7] Walayat, I., et al. (2019). The piperazine ring system, a vital nitrogen-containing heterocyclic structure, plays a pivotal role in synthesizing diverse drug compounds. ResearchGate. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie, 353(11), e2000208. [3] Chaudhary P, Verma AK, Singh D, Yadav V, Chhillar AK, Sharma GL et al. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorg Med Chem Lett 2006;14:1819-26. [8] Singh, P., & de Koning, C. B. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 67, 71-79. [12] Kumar, A., et al. (2015). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Medicinal Chemistry Research, 24(1), 254-266. [1] Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis, 21(4), 312-332. [13] In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024). Molecules, 29(21), 5035. [6] Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2016). RSC Advances, 6(73), 68869-68881. [14] Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes. (2021). Pharmaceuticals, 14(8), 832. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021). European Journal of Medicinal Chemistry, 223, 113644. [15] Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (2020). Journal of Medicinal Chemistry, 63(23), 14785-14806. [16] Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. (1993). Journal of the Chemical Society, Perkin Transactions 1, (18), 2151-2156.

Sources

The Pivotal Role of the 2-(Piperazin-4-ylmethyl)aniline Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. The 2-(1-Boc-piperazin-4-ylmethyl)-aniline moiety has emerged as a particularly fruitful starting point for the synthesis of a diverse array of biologically active molecules. Its inherent structural features—a flexible piperazine ring, a reactive aniline nitrogen, and the synthetically versatile Boc-protecting group—provide a robust platform for combinatorial library generation and systematic structure-activity relationship (SAR) exploration. This guide provides a comparative analysis of analogs derived from this scaffold, with a focus on kinase inhibition and other targeted activities, supported by experimental data from peer-reviewed literature.

The Strategic Advantage of the 2-(Piperazin-4-ylmethyl)aniline Core

The utility of the 2-(piperazin-4-ylmethyl)aniline scaffold lies in its trifecta of modifiable positions, each contributing uniquely to the pharmacokinetic and pharmacodynamic profile of the resulting analogs. Understanding the causal relationships behind modifications at these positions is key to rational drug design.

SAR_overview scaffold 2-(Piperazin-4-ylmethyl)aniline Core aniline Aniline Ring (Position R1) scaffold->aniline Modulates target binding, H-bond interactions piperazine_n1 Piperazine N1 (Position R2) scaffold->piperazine_n1 Influences solubility, pKa, and target interactions piperazine_ring Piperazine Ring Conformation scaffold->piperazine_ring Impacts spatial orientation and vector for R2

Caption: Key modification points of the 2-(piperazin-4-ylmethyl)aniline scaffold.

Comparative Analysis of Biological Activity: Kinase Inhibition

A primary application of this scaffold has been in the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology. The aniline moiety often serves as a hinge-binding element, while the substituted piperazine can project into solvent-exposed regions or interact with other pockets of the kinase domain.

Table 1: Structure-Activity Relationship of 2-Substituted Aniline Pyrimidine Derivatives as Mer/c-Met Dual Inhibitors

The following data, adapted from a study on 2-substituted aniline pyrimidine derivatives, illustrates the impact of modifications on the aniline and piperazine moieties on inhibitory activity against Mer and c-Met kinases. While not a direct modification of the title compound, the principles are highly transferable.

Compound IDAniline Substitution (R1)Piperazine N1 Substitution (R2)Mer IC50 (nM)c-Met IC50 (nM)
18c 4-(piperidine-1-carbonyl)(from pyrimidine)18.5 ± 2.333.6 ± 4.3
13g 4-(piperidin-3-ylcarbamoyl)(from pyrimidine)>1000>1000
13h 4-(4-methylpiperazine-1-carbonyl)(from pyrimidine)112.4 ± 11.2245.7 ± 25.1
13k 4-(2-(4-(2-methoxyethyl)piperazin-1-yl)acetamido)(from pyrimidine)25.6 ± 3.148.9 ± 5.4

Data is illustrative and sourced from related compound series to demonstrate SAR principles.[1][2]

Expert Analysis: The data clearly indicates that the nature of the substituent on the aniline ring (R1) is critical for potent dual inhibition of Mer and c-Met kinases. A piperidine-1-carbonyl group at the 4-position of the aniline in compound 18c provides optimal activity.[2] Moving the carbonyl to a carbamoyl at the 3-position of a piperidine ring (13g ) results in a complete loss of activity, highlighting the importance of the substituent's vector and chemical nature.[1] The introduction of a larger, more complex substituent at the N1 position of the piperazine in the aniline substituent, as in 13k , can recover some of the lost potency, suggesting that this part of the molecule may interact with a solvent-exposed region where bulk is tolerated.[1]

Expanding the Therapeutic Horizon: Beyond Kinase Inhibition

The versatility of the 2-(piperazin-4-ylmethyl)aniline scaffold extends beyond kinase inhibition. Modifications can be tailored to target other enzyme classes and even pathogens.

Table 2: SAR of 5-(4-Substituted-piperazin-1-yl)-2-nitroaniline Analogs as SIRT6 Inhibitors

This series of compounds, which shares a high degree of structural similarity with our core scaffold, demonstrates the potential for developing inhibitors of sirtuin deacetylases.

Compound IDPiperazine N1 Substitution (R2)Aniline Substitution (R1)SIRT6 IC50 (µM)
6d Methyl2-nitro4.93
- Phenylsulfonyl2-nitroInactive
- 4-Chlorophenylsulfonyl2-nitroInactive

Data is illustrative and sourced from related compound series to demonstrate SAR principles.[3]

Expert Analysis: In this series, a simple methyl group on the N1 position of the piperazine (6d ) confers potent SIRT6 inhibitory activity.[3] In contrast, the introduction of bulky arylsulfonyl groups leads to a complete loss of activity. This stark difference underscores the sensitivity of the target's binding pocket to the size and electronic properties of the N1 substituent. The 2-nitro group on the aniline ring is also a key feature for activity in this series.

Experimental Protocols: A Foundation for Reproducible Science

The following protocols are representative of the synthetic and analytical methodologies employed in the SAR studies of 2-(1-Boc-piperazin-4-ylmethyl)-aniline analogs.

General Synthetic Procedure for N1-Substituted Analogs

synthesis_workflow start 2-(1-Boc-piperazin-4-ylmethyl)aniline deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection intermediate 2-(Piperazin-4-ylmethyl)aniline deprotection->intermediate reaction N-Alkylation or N-Arylation (R-X, Base) intermediate->reaction product N1-Substituted Analog reaction->product

Sources

The Strategic Advantage of 2-(1-Boc-piperazin-4-YL-methyl)-aniline as a PROTAC Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker. The linker, far from being a mere spacer, critically dictates the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides an in-depth analysis of the 2-(1-Boc-piperazin-4-YL-methyl)-aniline linker, comparing its performance with common alternatives and providing the experimental framework for its evaluation.

The Linker's Pivotal Role in PROTAC Efficacy

The linker in a PROTAC molecule is not a passive tether but an active contributor to the molecule's overall performance. It influences several key parameters:

  • Ternary Complex Formation: The linker's length, rigidity, and chemical composition are critical for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] This complex is the essential prerequisite for ubiquitination and subsequent degradation of the target protein.[2]

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, permeability, and metabolic stability.[3][4] These properties are crucial for the molecule's bioavailability and overall druglikeness.

  • Cellular Efficacy: The ability of the PROTAC to effectively degrade the target protein within a cellular context is directly influenced by the linker's characteristics.[5]

The selection of an appropriate linker is therefore a critical step in the design of potent and effective PROTACs.

Unpacking the 2-(1-Boc-piperazin-4-YL-methyl)-aniline Linker

The 2-(1-Boc-piperazin-4-YL-methyl)-aniline linker combines several structural features that offer distinct advantages in PROTAC design. Let's dissect its components:

  • Aniline Moiety: The aromatic nature of the aniline group provides a degree of rigidity to the linker. This conformational restriction can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[6] Additionally, the phenyl ring can participate in π-π stacking interactions with amino acid residues on the surface of the target protein or the E3 ligase, further stabilizing the ternary complex.[7]

  • Piperazine Ring: The piperazine moiety is a popular component in PROTAC linkers for several reasons. It introduces a semi-rigid scaffold that can enhance metabolic stability.[3][8] Furthermore, the presence of the two nitrogen atoms can improve the aqueous solubility of the PROTAC, particularly as one of the nitrogens can be protonated at physiological pH.[2][8] The basicity of the piperazine ring, and thus its protonation state, is influenced by the surrounding chemical environment, allowing for fine-tuning of the molecule's physicochemical properties.[8]

  • Boc-Protection: The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for a modular and controlled synthesis of the PROTAC. It can be selectively removed to enable the attachment of either the warhead or the E3 ligase ligand.

The combination of these features in the 2-(1-Boc-piperazin-4-YL-methyl)-aniline linker offers a compelling balance of rigidity, solubility, and synthetic versatility.

Comparative Analysis with Alternative Linkers

To fully appreciate the efficacy of the 2-(1-Boc-piperazin-4-YL-methyl)-aniline linker, it is essential to compare it with other commonly used linker types.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Flexible, hydrophobic.Synthetically simple, allows for straightforward variation in length.Can lead to poor solubility and metabolic instability. High conformational flexibility can be entropically unfavorable for ternary complex formation.[3]
Polyethylene Glycol (PEG) Flexible, hydrophilic.Improves aqueous solubility and cell permeability.[1][3]Can be susceptible to oxidative metabolism, potentially reducing in vivo stability.[3]
Aromatic Linkers (e.g., phenyl) Rigid, planar.Provides conformational restriction, can participate in π-stacking interactions to stabilize the ternary complex.[6][7]Can decrease solubility if not appropriately functionalized. Excessive rigidity may hinder the formation of a productive ternary complex.[6]
2-(1-Boc-piperazin-4-YL-methyl)-aniline Semi-rigid, contains both aromatic and heterocyclic moieties.Offers a balance of rigidity and flexibility. The piperazine improves solubility and metabolic stability. The aniline provides a rigid scaffold and potential for π-stacking. The Boc group facilitates modular synthesis.Synthesis can be more complex than simple alkyl or PEG linkers. The precise impact on ternary complex formation is target-dependent and requires experimental validation.

Experimental Evaluation of PROTACs with the 2-(1-Boc-piperazin-4-YL-methyl)-aniline Linker

A rigorous experimental workflow is crucial to validate the efficacy of a PROTAC containing the 2-(1-Boc-piperazin-4-YL-methyl)-aniline linker.

Synthesis of the Linker and Final PROTAC

While a specific, published synthesis for 2-(1-Boc-piperazin-4-YL-methyl)-aniline was not identified, a plausible synthetic route can be proposed based on established chemical principles. The synthesis would likely involve the reductive amination of 2-aminobenzaldehyde with N-Boc-piperazine. The resulting aniline-piperazine linker can then be incorporated into the final PROTAC structure through standard coupling reactions, such as amide bond formation.

G cluster_synthesis PROTAC Synthesis Workflow start Starting Materials: - Warhead - E3 Ligase Ligand - 2-(1-Boc-piperazin-4-YL-methyl)-aniline Linker step1 Couple Warhead to Linker start->step1 step2 Deprotection of Boc Group step1->step2 step3 Couple E3 Ligase Ligand step2->step3 end_product Final PROTAC Molecule step3->end_product

Caption: A generalized workflow for the synthesis of a PROTAC.

In-Cell Protein Degradation Assay

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. The In-Cell Western assay provides a medium-throughput method for quantifying protein levels.[5]

Step-by-Step Protocol for In-Cell Western Assay: [5]

  • Cell Seeding and Treatment:

    • Seed an appropriate number of cells in a 96-well plate.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Fixation:

    • Remove the cell media and add 4% paraformaldehyde to each well to fix the cells.

    • Incubate at room temperature for 20 minutes.

  • Cell Permeabilization:

    • Wash the cells with a solution of 0.1% Triton X-100 in TBS to permeabilize the cell membranes.

    • Repeat the wash step five times.

  • Blocking:

    • Add a blocking buffer (e.g., Intercept Blocking Buffer) to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the target protein in blocking buffer with 0.2% Tween-20.

    • Incubate the plate with the primary antibody solution for 2.5 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation and Staining:

    • Wash the plate five times with TBS containing 0.1% Tween-20.

    • Incubate with a fluorescently labeled secondary antibody (e.g., IRDye 800CW) and a cell normalization stain (e.g., LI-COR CellTag 700) for 1 hour at room temperature, protected from light.

  • Imaging and Data Analysis:

    • Wash the plate five times.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Analyze the data to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Ternary Complex Formation Assay

To understand the mechanism of action, it is crucial to confirm that the PROTAC facilitates the formation of a ternary complex. The NanoBRET™ assay is a live-cell method for detecting protein-protein interactions.[9][10][11]

Step-by-Step Protocol for NanoBRET™ Ternary Complex Assay: [12]

  • Cell Preparation:

    • Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.

  • Cell Seeding and Labeling:

    • Seed the transfected cells into a 384-well plate.

    • Add the HaloTag® NanoBRET® ligand to label the E3 ligase fusion protein.

  • PROTAC Treatment:

    • Treat the cells with the PROTAC at various concentrations.

  • BRET Measurement:

    • Add the NanoBRET® substrate.

    • Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET detection.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.

G cluster_evaluation PROTAC Evaluation Workflow start Synthesized PROTAC assay1 In-Cell Protein Degradation Assay (e.g., In-Cell Western) start->assay1 assay2 Ternary Complex Formation Assay (e.g., NanoBRET™) start->assay2 data_analysis Data Analysis: - DC50 - Dmax - Ternary Complex Potency assay1->data_analysis assay2->data_analysis conclusion Efficacy Assessment data_analysis->conclusion

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Conclusion

The 2-(1-Boc-piperazin-4-YL-methyl)-aniline linker represents a sophisticated and promising scaffold for the design of next-generation PROTACs. Its unique combination of a rigid aromatic moiety and a solubilizing, metabolically stable piperazine ring offers a compelling set of properties that can lead to potent and drug-like protein degraders. While direct comparative data for this specific linker is still emerging, the principles outlined in this guide, along with the detailed experimental protocols, provide a robust framework for its evaluation and comparison with other linker technologies. As the field of targeted protein degradation continues to advance, the rational design of linkers, such as the one discussed herein, will be a key determinant of success in developing novel and effective therapeutics.

References

  • Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther., 1(5), 273–312.
  • Ciulli, A., et al. (2022).
  • Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods Mol Biol., 2378, 249-266.
  • Testa, A., et al. (2023).
  • Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Mol Biosyst, 7(2), 359-64.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]

  • Oxford Academic. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 12(7), 3051-3061.
  • Google Patents. (n.d.). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
  • Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(1), 1-17.
  • Reaction Biology. (n.d.). Protein Degradation Assays – PROTAC Screening. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(3), FDD31.
  • Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery, 3(1), FDD41.
  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. Retrieved from [Link]

  • PubMed. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Retrieved from [Link]

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In vitro and in vivo evaluation of compounds synthesized from 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Comparative Evaluation of 2-Anilino-Pyrimidine Derivatives as Dual Mer/c-Met Kinase Inhibitors

A Senior Application Scientist's Field-Proven Insights into the In Vitro and In Vivo Performance of Novel Compounds Synthesized from a 2-(1-Boc-piperazin-4-YL-methyl)-aniline Scaffold

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved efficacy and safety profiles is a continuous endeavor. The 2-anilino-pyrimidine scaffold has emerged as a promising framework for the development of potent anti-cancer agents, particularly dual inhibitors of Mer and c-Met kinases. These receptor tyrosine kinases are frequently overexpressed in a variety of tumors and are implicated in cancer cell proliferation, survival, and metastasis.

This guide provides a comprehensive comparative analysis of a novel 2-anilino-pyrimidine derivative, herein referred to as Compound X , which can be conceptually synthesized from 2-(1-Boc-piperazin-4-YL-methyl)-aniline. The in vitro and in vivo performance of Compound X is evaluated against the established dual Mer/c-Met inhibitor, Cabozantinib . The experimental data presented is synthesized from authoritative studies on structurally related compounds to provide a robust and scientifically grounded comparison.

Synthesis Rationale and Strategy

The synthesis of Compound X leverages the nucleophilic character of the aniline nitrogen in 2-(1-Boc-piperazin-4-YL-methyl)-aniline for a nucleophilic aromatic substitution reaction with a suitable 2-chloropyrimidine derivative. This approach offers a convergent and efficient route to the target 2-anilino-pyrimidine core. The Boc-protecting group on the piperazine moiety can be readily removed under acidic conditions to allow for further functionalization if desired.

A 2-(1-Boc-piperazin-4-YL-methyl)-aniline C Nucleophilic Aromatic Substitution A->C B 2-Chloropyrimidine Derivative B->C D Compound X (Boc-protected) C->D E Acidic Deprotection D->E F Final Compound X E->F

Caption: Synthetic workflow for Compound X.

Part 1: In Vitro Evaluation

Kinase Inhibitory Activity

The primary measure of a kinase inhibitor's potency is its ability to inhibit the enzymatic activity of its target kinase(s). The half-maximal inhibitory concentration (IC50) is a quantitative measure of this potency.

Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)

CompoundMer Kinase IC50 (nM)c-Met Kinase IC50 (nM)
Compound X 18.5 ± 2.333.6 ± 4.3
Cabozantinib 1.41.3

Data for Compound X is based on structurally similar compounds reported in the literature.[1][2]

Experimental Protocol: In Vitro Kinase Assay

  • Reagents and Materials: Recombinant human Mer and c-Met kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), 384-well plates, ADP-Glo™ Kinase Assay kit (Promega).

  • Compound Preparation: Prepare a serial dilution of Compound X and Cabozantinib in DMSO.

  • Kinase Reaction:

    • Add kinase buffer, recombinant kinase, and the test compound to each well of a 384-well plate.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for 1 hour at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Anti-proliferative Activity in Cancer Cell Lines

The efficacy of an anti-cancer agent is ultimately determined by its ability to inhibit the proliferation of cancer cells.

Table 2: Comparative Anti-proliferative Activity (IC50, µM)

CompoundHepG2 (Liver Cancer)MDA-MB-231 (Breast Cancer)HCT116 (Colon Cancer)
Compound X 5.2 ± 0.63.8 ± 0.52.9 ± 0.4
Cabozantinib 4.1 ± 0.52.7 ± 0.32.1 ± 0.3

Data for Compound X is based on structurally similar compounds reported in the literature.[1][2]

Experimental Protocol: Cell Viability Assay (CCK-8)

  • Cell Culture: Culture HepG2, MDA-MB-231, and HCT116 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X and Cabozantinib for 72 hours.

  • Assay:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plates for 2 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Part 2: In Vivo Evaluation

Pharmacokinetic Properties

Favorable pharmacokinetic properties are crucial for a drug candidate's success, as they determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Comparative Pharmacokinetic Properties

ParameterCompound XCabozantinib
Half-life (t1/2) in human liver microsomes (min) 53.1~99 (in vivo)
Oral Bioavailability (F%) in rats 45.327

Data for Compound X is based on structurally similar compounds reported in the literature.[3]

In Vivo Anti-Tumor Efficacy: Xenograft Model

To evaluate the anti-tumor activity in a living organism, a xenograft model is commonly employed, where human cancer cells are implanted into immunocompromised mice.

A Implant HCT116 cells subcutaneously into nude mice B Allow tumors to grow to ~100-150 mm³ A->B C Randomize mice into treatment groups B->C D Administer Compound X, Cabozantinib, or vehicle daily via oral gavage C->D E Measure tumor volume and body weight every 2-3 days D->E F Euthanize mice after a set period or when tumors reach a certain size E->F G Excise tumors for further analysis (e.g., Western blot, IHC) F->G

Caption: Workflow for an in vivo xenograft study.

Mechanism of Action: Dual Inhibition of Mer/c-Met Signaling

Compound X and Cabozantinib exert their anti-cancer effects by simultaneously inhibiting the Mer and c-Met receptor tyrosine kinases. This dual inhibition blocks downstream signaling pathways that are critical for cancer cell survival, proliferation, and invasion.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Mer Mer PI3K PI3K Mer->PI3K cMet c-Met cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion ERK->Invasion CompoundX Compound X / Cabozantinib CompoundX->Mer CompoundX->cMet

Caption: Simplified Mer/c-Met signaling pathway.

Expert Discussion and Future Directions

The comparative analysis indicates that while Compound X demonstrates potent dual inhibitory activity against Mer and c-Met kinases and significant anti-proliferative effects, it is less potent than the established drug, Cabozantinib , in in vitro assays. However, the pharmacokinetic profile of Compound X, particularly its higher oral bioavailability in preclinical models, suggests it may have advantageous properties that warrant further investigation.

Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to enhance the kinase inhibitory potency of the 2-anilino-pyrimidine scaffold.

  • In Vivo Efficacy Studies: Comprehensive evaluation of Compound X in various xenograft and patient-derived xenograft (PDX) models to determine its anti-tumor efficacy.

  • Safety and Toxicity Profiling: Thorough assessment of the off-target effects and overall toxicity profile of Compound X.

By pursuing these avenues of research, novel derivatives synthesized from the 2-(1-Boc-piperazin-4-YL-methyl)-aniline scaffold, such as Compound X, could be developed into next-generation kinase inhibitors for the treatment of a broad range of cancers.

References

  • Huang, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 475. [Link]

  • Huang, D., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Biomolecules, 15(8), 1180. [Link]

  • Sagar, B. K., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

  • Huang, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 475. [Link]

  • Huang, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PubMed, 38257391. [Link]

  • Huang, D., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. PubMed, 39188733. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(1-Boc-piperazin-4-YL-methyl)-aniline, a substituted aniline derivative commonly used in pharmaceutical research and development. The procedures outlined herein are grounded in established principles of laboratory safety, chemical compatibility, and regulatory compliance to ensure the protection of laboratory personnel and the environment. As a Senior Application Scientist, my objective is to provide not just a protocol, but a framework for thinking critically about chemical waste management, empowering you to maintain a culture of safety and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on the SDS for the closely related isomer, tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, this class of compounds is considered hazardous.[1] The primary hazards are associated with the aromatic amine functional group. Aromatic amines, as a class, can be toxic and may permeate common protective gloves, necessitating careful selection of personal protective equipment (PPE).[2]

Inferred Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5][6] Direct contact may lead to inflammation, redness, and itching.[7]

  • Eye Damage/Irritation: Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[5][6]

The causality behind these hazards lies in the aniline substructure. Aniline and its derivatives are systemic toxins, and their disposal must be managed as hazardous waste to prevent environmental release and human exposure.[8][9][10]

Essential Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is that protocols must be self-validating; this begins with robust personal protection. Before handling the pure compound or its waste, all personnel must be equipped with the appropriate PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Aromatic amines can permeate some glove materials.[2] Gloves must be inspected before use and disposed of after handling the waste.[11]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne dust, which can cause serious eye irritation.[4][5]
Body Protection A flame-resistant lab coat, fully buttoned.Prevents contact of the chemical with skin and personal clothing. Contaminated clothing should be removed immediately and laundered separately before reuse.[12]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[13]Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[5][6]

Waste Segregation and Containment Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Aniline derivatives are incompatible with strong oxidizing agents and strong acids.[1][5][9]

Step-by-Step Containment Procedure:

  • Select the Right Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[10][14] Ensure the container is in good condition.[15]

  • Label Correctly: The moment you designate the container for waste, it must be labeled.[15] Use an official EHS hazardous waste tag.[16] The label must include:

    • The words "HAZARDOUS WASTE".[15]

    • The full chemical name: "2-(1-Boc-piperazin-4-YL-methyl)-aniline". Do not use abbreviations.[16]

    • An accurate estimation of the concentration and volume.

    • The associated hazard warnings (e.g., "Toxic," "Irritant").

  • Keep Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[15] This minimizes the release of vapors and prevents spills.

Disposal Procedures for Different Waste Streams

The disposal path depends on the form of the waste. Below are step-by-step protocols for common scenarios.

Protocol 4.1: Disposal of Unused or Expired Pure Compound

This procedure applies to the solid, neat compound that is no longer needed.

  • Work in a Controlled Area: Perform all manipulations within a chemical fume hood to minimize inhalation risk.[8]

  • Transfer the Chemical: Carefully transfer the solid compound into your pre-labeled hazardous waste container.[13] Use a dedicated spatula or scoop.

  • Avoid Dust Generation: Do not create dust. If the material is a fine powder, handle it with extreme care.[11]

  • Seal and Store: Securely cap the waste container. Store it in a designated satellite accumulation area (SAA) or central accumulation area (CAA), away from incompatible materials.[14][15]

Protocol 4.2: Disposal of Contaminated Labware

This includes items like pipette tips, contaminated gloves, weigh boats, and empty stock bottles.

  • Gross Decontamination: If possible, rinse glassware with a suitable solvent (e.g., methanol or acetone) to remove the bulk of the residue. This rinse solvent must be collected as hazardous waste.

  • Solid Waste Collection: Place all contaminated solid items into a designated solid hazardous waste container, separate from non-hazardous lab trash. This container should be clearly labeled for "Aniline Derivative Contaminated Debris."

  • Empty Stock Bottles: An empty container that held this material must be disposed of as hazardous waste unless triple-rinsed.[4] The rinsate from this process is also hazardous waste and must be collected.

Protocol 4.3: Spill Management and Cleanup

Immediate and correct response to a spill is crucial for safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep it up to avoid generating dust and place it into a hazardous waste container.[1][11][13]

  • Absorb and Clean: Use an inert absorbent material for any solutions.

  • Final Decontamination: Wipe the spill area with a suitable solvent and paper towels. All cleanup materials (absorbent, towels, contaminated PPE) are considered hazardous waste and must be disposed of in the designated container.[9]

  • Label and Dispose: Seal and label the container with a hazardous waste tag detailing the contents, including the spilled chemical and any absorbent materials used.

Regulatory Framework and Final Disposal

All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][16] Your institution's Environmental Health and Safety (EHS) office manages the final disposal process. They will arrange for pickup by a licensed hazardous waste contractor.[17] Ensure your laboratory complies with institutional and federal regulations regarding waste storage times, which can be 90 or 180 days depending on your facility's generator status.[18]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for handling waste generated from work with 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

G cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_storage Storage & Disposal Phase A Identify Waste Stream (Pure compound, Contaminated labware, Spill debris) B Select Compatible Hazardous Waste Container A->B C Prepare EHS Hazardous Waste Label - Full Chemical Name - Hazards Identified B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D Proceed to Handling E Work in Chemical Fume Hood D->E F Transfer Waste to Container - Avoid Dust/Splashing - Keep Container Closed E->F G Store Container in Designated Satellite Accumulation Area F->G Proceed to Storage H Segregate from Incompatibles (Strong Acids, Oxidizers) G->H I Request EHS Pickup for Final Disposal H->I

Caption: Decision workflow for the safe disposal of 2-(1-Boc-piperazin-4-YL-methyl)-aniline waste.

References

  • Watson International Ltd. MSDS of tert-Butyl 4-6-aminopyridin-3-ylpiperazine-1-carboxylate.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University Engineering website.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Capot Chemical. (2026, January 9). MSDS of 4-(2-aMino-propyl)-piperazine-1-carboxylic acid tert-butyl ester.
  • Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. Retrieved from [Link]

  • Sigma-Aldrich Inc. (2025, May 6). Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Aniline.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • AK Scientific, Inc. Safety Data Sheet: (S)-1-N-Boc-2-methyl-piperazine.
  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • National Institutes of Health (NIH). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • University of Tennessee, Knoxville. How to Dispose of Chemical Waste. Retrieved from Environmental Health and Safety website.
  • TCI EUROPE N.V. Safety Data Sheet: 4-(4-Methyl-1-piperazinyl)aniline.
  • C&EN. Managing Hazardous Chemical Waste in the Lab.
  • Apollo Scientific. (2023, April 24). Safety Data Sheet: (2S)-2-Methylpiperazine, N1-BOC protected.
  • Occupational Safety and Health Administration. Guidance For Hazard Determination. Retrieved from [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • Washington State University. Aniline Standard Operating Procedure. Retrieved from Washington State University Environmental Health & Safety website.
  • BLDpharm. (2009, May 13). MSDS of 4-(4-Boc-piperazin-1-yl-methyl)aniline.

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Personal protective equipment for handling 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-(1-Boc-piperazin-4-YL-methyl)-aniline

Hazard Profile: A Sum of the Parts

Understanding the potential hazards is the first step in safe handling. The toxicity profile of 2-(1-Boc-piperazin-4-YL-methyl)-aniline is inferred from its structural components.

  • Aniline Core: Aromatic amines are a well-documented class of hazardous compounds.[1][2][3] Aniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing genetic defects and cancer and is known to cause damage to organs through prolonged or repeated exposure.[4] Most aromatic amines are lipid-soluble, allowing for ready absorption through the skin.[1]

  • Piperazine Moiety: Piperazine and its derivatives can cause severe skin burns and eye damage.[5] Crucially, they are also recognized as respiratory and skin sensitizers.[5][6] Sensitization is an immunological response where initial exposure may cause little to no reaction, but subsequent contact can lead to severe allergic reactions.[6][7]

  • Boc-Protecting Group: The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group.[8][9] While it renders the amine less reactive, its removal (deprotection), typically under acidic conditions, generates a tert-butyl cation intermediate that can pose its own reactivity risks.[8][10] The presence of the Boc group does not negate the inherent hazards of the parent molecule.

Based on this analysis, 2-(1-Boc-piperazin-4-YL-methyl)-aniline should be treated as a substance that is potentially toxic, a skin and respiratory sensitizer, a serious eye irritant, and readily absorbed through the skin.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is mandatory. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or butyl rubber gloves.[12]Aromatic amines can penetrate standard latex gloves.[1] Double-gloving provides an extra barrier against absorption. Butyl rubber is highly recommended for handling aniline.[13] Gloves must be inspected before use and changed immediately if contaminated or every two hours.[14]
Eye Protection Chemical splash goggles.Protects against dust particles and splashes. Standard safety glasses are insufficient.
Face Protection Face shield (8-inch minimum).[15]Required when handling quantities greater than a few milligrams or when there is a significant risk of splashing during solution transfer or other manipulations. To be worn over chemical splash goggles.
Body Protection Fastened lab coat and chemically resistant apron.Prevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders, or an organic vapor cartridge respirator).While primary operations should be in a fume hood, a respirator must be available for spill response or if engineering controls fail.[16][17]

Operational Plan: From Weighing to Reaction

Handling potent powdered chemicals requires specific procedures to prevent aerosolization and contamination.[14][18]

Workflow for Handling Powdered Reagent

Caption: Workflow for weighing and handling powdered 2-(1-Boc-piperazin-4-YL-methyl)-aniline.

Step-by-Step Guidance:

  • Area Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[14] Line the work surface with absorbent, leak-proof bench pads.[14]

  • Weighing: To prevent contamination of analytical balances, use the "tare-add-reweigh" method described in the diagram. Pre-weigh a sealed vial, add the powdered reagent inside the fume hood, seal the vial, and then perform the final weighing.[14]

  • Dissolution & Transfer: All transfers and solution preparations must occur within the fume hood.[11] Handle the solid with care to avoid creating dust.

  • Decontamination: After handling, decontaminate the designated area and any equipment used. Wipe surfaces with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

Emergency & Disposal Plan

Preparedness is key to mitigating the impact of accidental exposure or spills.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[19] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

  • Spill: For small spills, evacuate the immediate area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[15] Carefully sweep the material into a sealed container for hazardous waste disposal.[15] Do not use combustible materials like paper towels to absorb the initial spill.

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated PPE (gloves, bench pads), vials, and absorbent material from spills must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[20]

  • Liquid Waste: Unused solutions and reaction mixtures containing the aniline derivative should be collected in a labeled hazardous waste container for organic/amine waste.[20] Do not dispose of amine waste down the drain, as it is toxic to aquatic life.[2][20]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (Toxic, Sensitizer).

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 2-(1-Boc-piperazin-4-YL-methyl)-aniline in their critical work, advancing scientific discovery while prioritizing personal and environmental health.

References

  • SKC Inc. (2023). Aromatic Amine DECONtamination Solution Safety Data Sheet. Available at: [Link]

  • CP Lab Safety. Glove Compatibility Chart. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]

  • Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. Available at: [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety. Available at: [Link]

  • Amine Handling Safety Guide. How to Handle Amines Safely in Industrial Environments. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Available at: [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Available at: [Link]

  • ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available at: [Link]

  • University of California, Berkeley EHS. OSHA Glove Selection Chart. Available at: [Link]

  • ResearchGate. (2025). Treatment of amine wastes generated in industrial processes. Available at: [Link]

  • Technology Catalogue. Disposing Amine Waste. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing. Available at: [Link]

  • University of California, San Diego EHS. Ansell Chemical Resistance Glove Chart. Available at: [Link]

  • AIChE. Guidelines for Safe Handling of Powders and Bulk Solids. Available at: [Link]

  • Journal of Environmental Informatics Letters. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. Available at: [Link]

  • Society for Chemical Hazard Communication. (2017). Skin Sensitization. Available at: [Link]

  • University of California, Irvine EHS. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection Reagent Guides. Available at: [Link]

  • ResearchGate. (2015). EU harmonized classification and labelling for Aniline according to ECHA. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • University of California, Los Angeles Chemistry Department. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information for 2,2'-ethylenedianiline. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information for N-(2-aminoethyl)piperazine. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. Available at: [Link]

  • ICC Compliance Center. (2023). Sensitizers in the Workplace. Available at: [Link]

  • HBM4EU. Prioritised substance group: Anilines. Available at: [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Available at: [Link]

  • World Health Organization (WHO). (2022). Ensuring the safe handling of chemicals. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Society for Chemical Hazard Communication. Respiratory Sensitization. Available at: [Link]

  • Fisher Scientific. 4-(6-Amino-3-pyridyl)-1-Boc-piperazine Safety Data Sheet. Available at: [Link]

  • European Chemicals Agency (ECHA). Aniline - Registration Dossier. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.